2-Ethoxy-4-fluorobenzoyl chloride
Description
Properties
IUPAC Name |
2-ethoxy-4-fluorobenzoyl chloride | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H8ClFO2/c1-2-13-8-5-6(11)3-4-7(8)9(10)12/h3-5H,2H2,1H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NSXVRKZWVIFCGL-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=C(C=CC(=C1)F)C(=O)Cl | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H8ClFO2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
202.61 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Foundational & Exploratory
Chemical Structure & Technical Profile: 2-Ethoxy-4-fluorobenzoyl chloride
Topic: Chemical Structure of 2-Ethoxy-4-fluorobenzoyl chloride Content Type: In-depth Technical Guide Audience: Researchers, Scientists, and Drug Development Professionals
Executive Summary
2-Ethoxy-4-fluorobenzoyl chloride is a highly reactive electrophilic intermediate used primarily in the synthesis of pharmaceutical agents, including kinase inhibitors and metabolic modulators. It serves as a critical building block for introducing the 2-ethoxy-4-fluorophenyl moiety—a pharmacophore often selected to optimize metabolic stability and lipophilicity in drug candidates.
This guide details the structural properties, synthesis protocols, and reactivity profile of this compound, providing a roadmap for its application in medicinal chemistry.
| Property | Data |
| IUPAC Name | 2-Ethoxy-4-fluorobenzoyl chloride |
| Molecular Formula | C₉H₈ClFO₂ |
| Molecular Weight | 202.61 g/mol |
| Precursor CAS | 1233541-55-3 (Parent Acid) |
| Physical State | Liquid (typically generated in situ) |
| Functional Groups | Acyl chloride, Aryl fluoride, Aryl ether |
Structural Analysis & Electronic Properties
The chemical behavior of 2-Ethoxy-4-fluorobenzoyl chloride is defined by the interplay between the electrophilic acyl chloride group and the substituents on the benzene ring.
Electronic Effects (Hammett Parameters)
-
Acyl Chloride (-COCl) : A strong electrophile. The carbonyl carbon is highly susceptible to nucleophilic attack due to the inductive withdrawal of the chlorine atom and the lack of significant resonance stabilization compared to amides or esters.
-
4-Fluoro Substituent (-F) : Positioned para to the carbonyl. Fluorine exerts a strong inductive electron-withdrawing effect (-I) but a weak resonance donating effect (+R). In this system, it slightly deactivates the ring toward further electrophilic substitution but activates the carbonyl carbon for nucleophilic attack compared to a non-fluorinated analog. It also blocks metabolic oxidation at the para position.
-
2-Ethoxy Substituent (-OCH₂CH₃) : Positioned ortho to the carbonyl. This group is a strong electron donor via resonance (+R). However, its proximity to the carbonyl creates a steric clash that twists the carbonyl group out of coplanarity with the aromatic ring, potentially modulating reactivity and selectivity.
Conformational Considerations
The ortho-ethoxy group restricts the rotation of the carbonyl bond. This "ortho effect" often accelerates the rate of solvolysis or nucleophilic attack by destabilizing the ground state relative to the transition state, although it can also hinder the approach of bulky nucleophiles.
Synthesis & Production
Since acyl chlorides are moisture-sensitive, 2-Ethoxy-4-fluorobenzoyl chloride is rarely stored for long periods. It is standard practice to synthesize it in situ or immediately prior to use from 2-ethoxy-4-fluorobenzoic acid (CAS 1233541-55-3).
Synthesis Workflow
The conversion is achieved using chlorinating agents such as Thionyl Chloride (SOCl₂) or Oxalyl Chloride ((COCl)₂).
Reagents & Conditions:
-
Primary Route: SOCl₂ (excess), reflux (70-80°C), 2-4 hours.
-
Catalyst: DMF (Dimethylformamide) - catalytic amount (forms the reactive Vilsmeier-Haack intermediate).
-
Alternative Route: Oxalyl chloride, CH₂Cl₂, 0°C to RT (milder, generates gaseous byproducts CO and CO₂).
Figure 1: Synthesis pathway from the parent benzoic acid using thionyl chloride.
Experimental Protocol (Self-Validating)
Objective: Synthesis of 2-Ethoxy-4-fluorobenzoyl chloride for immediate coupling.
Materials:
-
2-Ethoxy-4-fluorobenzoic acid (1.0 equiv)[1]
-
Thionyl chloride (5.0 equiv)
-
DMF (0.05 equiv)
-
Dichloromethane (DCM) or Toluene (anhydrous)
Step-by-Step Methodology:
-
Setup: Flame-dry a round-bottom flask equipped with a magnetic stir bar and a reflux condenser topped with a CaCl₂ drying tube or N₂ line.
-
Dissolution: Suspend the 2-ethoxy-4-fluorobenzoic acid in anhydrous DCM (or Toluene for higher temp).
-
Activation: Add catalytic DMF (1-2 drops). Note: Gas evolution may occur immediately if oxalyl chloride is used.
-
Chlorination: Add Thionyl chloride dropwise at room temperature.
-
Reaction: Heat the mixture to reflux (approx. 40°C for DCM, 80°C for Toluene) for 2–3 hours.
-
Validation Point: The reaction is complete when gas evolution (SO₂/HCl) ceases and the suspension becomes a clear homogeneous solution.
-
-
Isolation: Concentrate the solution under reduced pressure (rotary evaporator) to remove excess SOCl₂ and solvent.
-
Validation Point: Azeotrope with toluene 2x to ensure complete removal of acidic volatiles.
-
-
Result: The residue is the crude acid chloride (typically a pale yellow oil), ready for the next step without further purification.
Reactivity & Applications
The primary utility of 2-Ethoxy-4-fluorobenzoyl chloride is as an acylating agent.
Reaction Network
The chloride leaving group makes the carbonyl highly susceptible to nucleophiles.
Figure 2: Reactivity profile showing major synthetic pathways.
Pharmaceutical Applications
This specific scaffold is utilized in the discovery of:
-
TIP48/TIP49 ATPase Inhibitors : The 2-ethoxy-4-fluorobenzoyl moiety is a key fragment in aminopyrazolone derivatives designed to inhibit the TIP48/TIP49 complex, a target for anti-tumor therapies [1].
-
GLUT Inhibitors : Used in the synthesis of glucose uptake inhibitors, where the fluorinated ring improves metabolic stability and the ethoxy group aids in filling hydrophobic pockets in the target protein [2].
-
Kinase Inhibitors : The scaffold serves as a bioisostere for 2-methoxy or 2-chloro substituted benzamides, often used to fine-tune the solubility and potency of kinase inhibitors (e.g., VEGFR or EGFR targets).
Handling & Safety Data
| Hazard Class | Description | Precaution |
| Corrosive (Skin/Eye) | Causes severe skin burns and eye damage (Category 1B). | Wear nitrile gloves, safety goggles, and face shield. |
| Respiratory Irritant | Inhalation of vapors (HCl) causes respiratory distress. | Handle strictly within a fume hood. |
| Moisture Sensitive | Reacts violently with water to release HCl gas. | Store under inert atmosphere (N₂/Ar) in a desiccator. |
Disposal: Quench excess acid chloride by slowly adding to a stirred solution of sodium bicarbonate (NaHCO₃) or dilute sodium hydroxide (NaOH) in an ice bath before disposal into organic waste.
References
-
Yamamoto, T., et al. "Aminopyrazolone derivative." U.S. Patent Application US20170107207A1. (2017). Link
- Context: Describes the use of 2-ethoxy-4-fluorobenzoic acid (converted to the active acyl species) in the synthesis of TIP48/TIP49 inhibitors.
-
Genentech, Inc. "Glucose uptake inhibitors." WIPO Patent Application WO2020005935A1. (2020). Link
- Context: Details the synthesis of GLUT inhibitors using the 2-ethoxy-4-fluorobenzoyl scaffold.
-
Sigma-Aldrich. "5-Chloro-2-ethoxy-4-fluorobenzoic acid Product Page." (Accessed 2026). Link
- Context: Provides physical data for the closely related chlorinated analog and general safety handling for this class of compounds.
-
Key Organics. "2-Ethoxy-4-fluorobenzoic acid (CAS 1233541-55-3)."[1] Link
- Context: Commercial source for the parent acid precursor.
Sources
Strategic Synthesis of 2-Ethoxy-4-Fluorobenzoyl Chloride: A Precision Protocol
Topic: 2-Ethoxy-4-fluorobenzoic acid precursor for acyl chloride synthesis Content Type: Technical Guide / Whitepaper Audience: Researchers, Scientists, and Drug Development Professionals
Executive Summary
This technical guide details the conversion of 2-ethoxy-4-fluorobenzoic acid to its corresponding acyl chloride, 2-ethoxy-4-fluorobenzoyl chloride . This transformation is a critical gateway in medicinal chemistry, enabling the synthesis of amide-based pharmacophores, Friedel-Crafts acylation products, and ester prodrugs.
While generic protocols for acyl chloride synthesis exist, this specific substrate presents unique electronic and steric considerations. The ortho-ethoxy group (
Molecular Profile & Precursor Analysis
Before initiating synthesis, the physicochemical properties of the starting material must be understood to optimize solvent selection and stoichiometry.
| Property | Specification | Implications for Protocol |
| Compound | 2-Ethoxy-4-fluorobenzoic acid | Starting Material (SM) |
| CAS | 856165-68-3 (Analogous) | Verify purity via |
| Electronic State | Ortho-donor / Para-withdrawing | Requires catalytic activation (DMF) to overcome reduced carbonyl electrophilicity. |
| Solubility | Soluble in DCM, THF, Toluene | DCM is preferred for low-temp oxalyl chloride protocols; Toluene for thionyl chloride reflux. |
| Stability | Acid-stable; Base-labile | Avoid aqueous basic workups; product hydrolyzes rapidly in moist air. |
Mechanistic Insight: The Catalytic Role of DMF[1][2]
The conversion relies on the in situ generation of the Vilsmeier-Haack reagent (chloroiminium ion). Direct reaction with oxalyl chloride is kinetically slow due to the electron-donating ethoxy group. N,N-Dimethylformamide (DMF) acts as a nucleophilic catalyst, not just a solvent.[1]
The Catalytic Cycle
-
Activation: DMF reacts with oxalyl chloride to form the active chloroiminium species, releasing
and gases. -
Substitution: The carboxylic acid attacks the highly electrophilic chloroiminium ion.
-
Chlorination: The resulting intermediate collapses, releasing the acyl chloride and regenerating DMF.
Figure 1: The catalytic cycle of DMF in acyl chloride synthesis. The regeneration of DMF allows for substoichiometric loading (1-2 mol%).
Experimental Protocol: Oxalyl Chloride Method
This protocol is designed for high-purity applications (e.g., drug discovery) where thermal degradation must be minimized.
Reagents & Equipment[3][4][5][6][7]
-
Substrate: 2-Ethoxy-4-fluorobenzoic acid (
). -
Reagent: Oxalyl Chloride (
). -
Catalyst: DMF (Anhydrous,
/ 2-3 drops). -
Solvent: Dichloromethane (DCM), Anhydrous (
concentration). -
Apparatus: Flame-dried round-bottom flask, inert gas (Ar/
) manifold, scrubber for HCl/CO gas.
Step-by-Step Methodology
-
System Preparation:
-
Flame-dry a 2-neck round-bottom flask and cool under a stream of dry Nitrogen.
-
Charge the flask with 2-Ethoxy-4-fluorobenzoic acid (
). -
Add anhydrous DCM to dissolve the solid. If the acid is sparingly soluble, a suspension is acceptable; it will clear as the reaction proceeds.
-
-
Catalyst Addition:
-
Add catalytic DMF (
). Critical: Do not add oxalyl chloride before DMF; the catalyst initiates the smooth evolution of gas.
-
-
Reagent Addition:
-
Cool the solution to
(ice bath). -
Add Oxalyl Chloride (
) dropwise via syringe over 15 minutes. -
Observation: Vigorous gas evolution (
) will occur. Ensure the system is vented through a scrubber.
-
-
Reaction Phase:
-
Allow the mixture to warm to Room Temperature (
). -
Stir for 2–3 hours. The solution should become homogenous and turn slightly yellow (characteristic of the acyl chloride).
-
-
In-Process Control (IPC) - The Methanol Quench:
-
Why: Acyl chlorides are difficult to visualize directly on TLC due to hydrolysis.
-
Method: Take a
aliquot, quench into anhydrous Methanol. -
Analysis: Run TLC of the quench mixture against the starting acid. The product will appear as the methyl ester (usually higher
, UV active). -
Criteria:
conversion of Acid to Methyl Ester indicates reaction completion.
-
-
Workup & Isolation:
-
Concentrate the reaction mixture under reduced pressure (Rotary Evaporator) at
. -
Azeotropic Purification: Re-dissolve the residue in anhydrous Toluene (
) and re-concentrate. This step is mandatory to remove chemically bound traces of Oxalyl Chloride and HCl. -
Result: The product, 2-ethoxy-4-fluorobenzoyl chloride , is obtained as a pale yellow oil or low-melting solid.
-
Quality Control & Self-Validating Systems
Trustworthiness in chemical synthesis comes from rigorous validation. Do not assume the label on the bottle guarantees the outcome.
| Checkpoint | Method | Acceptance Criteria |
| Start | Confirm Acid proton ( | |
| In-Process | TLC (MeOH Quench) | Disappearance of Acid spot ( |
| Final | Single peak shift. Acid | |
| Final | Reactivity Test | React a small sample with benzylamine. Immediate precipitate (benzamide) confirms active chloride. |
Workflow Diagram
Figure 2: Operational workflow ensuring reaction completion and purity.
Alternative Method: Thionyl Chloride ( )[6][8]
For scale-up (>100g) where chromatography is avoided, Thionyl Chloride is often preferred despite the harsher conditions.
-
Reagent: Neat Thionyl Chloride (
) or in Toluene. -
Conditions: Reflux (
) for 4 hours. -
Purification: Distillation.
-
Note: The ethoxy ether linkage is generally stable to
, but prolonged reflux with high contaminant levels of HCl can risk dealkylation. The Oxalyl Chloride method (Section 3) is safer for preserving the ethoxy group.
Safety & Handling
-
Corrosivity: Both Oxalyl Chloride and the product are corrosive lachrymators. Handle only in a fume hood.
-
Gas Evolution: The reaction generates Carbon Monoxide (CO), a silent killer. Ensure the hood sash is low and airflow is active.
-
Hydrolysis: The product reacts violently with water to release HCl and regenerate the starting acid. Store under inert gas (Argon) in a sealed vessel at
.
References
- Clayden, J., Greeves, N., & Warren, S. (2012). Organic Chemistry. Oxford University Press.
-
Sigma-Aldrich. (n.d.). Oxalyl Chloride Technical Bulletin. Retrieved from
-
Common Organic Chemistry. (2023). Reaction of Carboxylic Acids with Oxalyl Chloride. Retrieved from
-
National Center for Biotechnology Information. (2025). PubChem Compound Summary for CID 117760758, 4-(2-Ethyl-4-fluorophenoxy)-3-fluorobenzoic acid. (Structural analogue data). Retrieved from
-
BenchChem. (2025).[2][3] Physical and chemical properties of 2-Fluorobenzoic acid. Retrieved from
Sources
Solubility of 2-Ethoxy-4-fluorobenzoyl chloride in organic solvents
Technical Guide: Solubility Profile and Solvent Selection for 2-Ethoxy-4-fluorobenzoyl Chloride
CAS: 1443344-61-3 | Molecular Formula: C₉H₈ClFO₂ | M.W.: 202.61 g/mol [1]
Executive Summary & Chemical Context
2-Ethoxy-4-fluorobenzoyl chloride is a highly reactive electrophilic building block used primarily in the synthesis of benzamide-based pharmaceuticals (e.g., glucose uptake inhibitors, antitumor aminopyrazolone derivatives).[1][2] As an acyl chloride, its "solubility" is a function of both thermodynamic miscibility and kinetic stability.[1]
Critical Directive: This compound does not possess a static solubility value in protic solvents.[1] In water, alcohols, or amines, it undergoes rapid nucleophilic acyl substitution (decomposition).[1] Therefore, solvent selection must prioritize chemical inertness (aprotic character) over simple polarity matching.[1]
Solubility & Reactivity Profile
The following table categorizes solvents based on their thermodynamic compatibility and chemical stability with 2-Ethoxy-4-fluorobenzoyl chloride.
Table 1: Solvent Compatibility Matrix
| Solvent Class | Specific Solvent | Solubility Status | Stability | Senior Scientist Notes |
| Halogenated | Dichloromethane (DCM) | High (>1.0 M) | Stable | Preferred. Excellent solvation due to polarizability.[1] Easily removed ( |
| Ethers | Tetrahydrofuran (THF) | High (>1.0 M) | Stable | Preferred. Good for coupling reactions.[1][2] Caution: Commercial THF may contain peroxides or water; use inhibited/dry grade.[1] |
| Ethers | 2-MeTHF | High | Stable | Green alternative to THF.[1] Higher boiling point ( |
| Aromatic | Toluene | Moderate/High | Stable | Excellent for reflux reactions.[1] Lower polarity may require larger volumes for initial dissolution compared to DCM.[1] |
| Esters | Ethyl Acetate (EtOAc) | High | Conditional | Generally stable if strictly anhydrous.[1] Presence of ethanol (impurity) or water will trigger decomposition.[1] |
| Protic | Water | Decomposes | Unstable | Reacts violently to form 2-Ethoxy-4-fluorobenzoic acid + HCl gas.[1] |
| Alcohols | Methanol / Ethanol | Decomposes | Unstable | Rapidly converts to Methyl/Ethyl esters.[1] Note: Used intentionally for analytical quenching. |
| Dipolar Aprotic | DMF / DMSO | High | Risk | Avoid for storage. DMF can react to form Vilsmeier-type intermediates; DMSO can react violently with acid chlorides.[1] Use only if necessary for immediate reaction. |
Mechanistic Insight: The "Solubility" Trap
Junior researchers often mistake the disappearance of the solid acid chloride in methanol for "solubility."[1] In reality, this is a chemical reaction.[1]
-
Thermodynamic Solvation (Inert Solvents): In DCM, the dipole-dipole interactions solvate the benzoyl chloride molecules without breaking bonds.[1] The 2-ethoxy group aids solubility in organic media by increasing lipophilicity.[1]
-
Reactive Dissolution (Protic Solvents): In Methanol, the solvent acts as a nucleophile.[1]
The resulting solution contains the ester, not the chloride.[1][2]
Diagram 1: Solvent Selection Decision Tree
Caption: Decision logic for solvent selection. Red pathways indicate chemical degradation; Grey pathways indicate stable solvation.[1]
Experimental Protocols
Protocol A: Preparation of a Standard Solution (1.0 M in DCM)
Use this protocol for Schotten-Baumann type acylations or Friedel-Crafts reactions.[1]
Prerequisites:
-
Glassware: Oven-dried (
for >2 hrs), cooled under flow. -
Solvent: Anhydrous Dichloromethane (water content <50 ppm).[1]
Step-by-Step:
-
Inert Setup: Purge a septum-capped volumetric flask with dry Nitrogen or Argon for 5 minutes.[1]
-
Weighing: Rapidly weigh 2.03 g (10 mmol) of 2-Ethoxy-4-fluorobenzoyl chloride.
-
Note: The compound is a lachrymator and hydrolyzes in moist air.[1] Minimize exposure time.
-
-
Transfer: Transfer the solid to the flask.
-
Dissolution: Add approximately 5 mL of anhydrous DCM via syringe through the septum. Swirl gently. The solid should dissolve instantly to form a clear, colorless to pale yellow solution.[1]
-
Observation: If the solution turns cloudy or emits white fumes, moisture has entered, generating HCl gas.[1]
-
-
Finalize: Dilute to the 10 mL mark with DCM. Store at
and use within 24 hours.[1]
Protocol B: Analytical Monitoring (The "Quench" Method)
Direct injection of acid chlorides into HPLC/LCMS is bad practice (degrades column, erratic results).[1][2] You must derivatize it first.[1]
Step-by-Step:
-
Sampling: Take
of the reaction mixture (containing the acid chloride). -
Quenching: Dispense into a vial containing
of HPLC-grade Methanol. -
Reaction: Wait 1 minute. The acid chloride converts to Methyl 2-ethoxy-4-fluorobenzoate .[1]
-
Analysis: Inject this sample into the LCMS.
-
Interpretation: Look for the mass of the methyl ester (M.W. ~198 + 1), not the chloride.[1]
Diagram 2: Analytical Workflow (LCMS Sample Prep)
Caption: Correct workflow for analyzing acid chlorides via LCMS to avoid column damage and ambiguous data.
Handling & Storage
-
Storage: Store at
under an inert atmosphere (Argon preferred over Nitrogen due to density). -
Container: Tightly sealed glass vial with a PTFE-lined cap.[1] Do not use metal containers (corrosion risk).[1]
-
Signs of Degradation:
References
-
Synthesis of 2-Ethoxy-4-fluorobenzoic acid derivatives: World Intellectual Property Organization, WO2020005935A1, "Glucose uptake inhibitors".[1] (Describes the use of the acid precursor and coupling conditions).
-
General Acid Chloride Handling: Fisher Scientific, Safety Data Sheet for Fluorobenzoyl Chlorides. (Provides hazard and storage class data).
-
Chemical Identity: Rieke Metals, Product Catalog for 2-Ethoxy-4-fluorobenzoyl chloride (CAS 1443344-61-3).[1]
-
Reaction Mechanisms: Chemistry LibreTexts, "Reactions of Acyl Chlorides with Alcohols". (Mechanistic grounding for the incompatibility with protic solvents).
Sources
Navigating the Hazards of Fluorinated Benzoyl Chlorides: A Technical Safety & Handling Guide
Introduction: The Dual Nature of the Reagent
In drug discovery and agrochemical synthesis, fluorinated benzoyl chlorides are indispensable. The fluorine atom serves as a bioisostere, enhancing metabolic stability and lipophilicity, while the acyl chloride moiety acts as a high-energy electrophile for Friedel-Crafts acylations and amide couplings.
However, this utility comes at a cost. The very electron-withdrawing nature of fluorine that makes these compounds valuable also amplifies their reactivity. Unlike standard benzoyl chloride, fluorinated analogs often exhibit accelerated hydrolysis rates and distinct thermal decomposition profiles. This guide moves beyond the static text of an SDS to provide a dynamic, mechanistic understanding of handling these reagents safely.
Chemical Nature & Reactivity Profile
To handle these compounds safely, one must understand the electronic forces at play.
The Fluorine Effect
Fluorine is the most electronegative element. When attached to the benzene ring, it exerts a strong inductive effect (
-
Consequence: The carbonyl carbon becomes significantly more electrophilic (positive character) than in non-fluorinated benzoyl chloride.
-
Safety Implication: Reaction with nucleophiles—including water in the atmosphere or skin—is more rapid and violent.
Hydrolysis Mechanism (The Primary Hazard)
Upon contact with moisture, these compounds undergo nucleophilic acyl substitution. The leaving group is chloride (
Note on HF Formation: Under standard hydrolysis conditions (room temperature, contact with water/skin), the
Visualization: Reactivity Pathways
The following diagram illustrates the divergent hazards based on the scenario (Hydrolysis vs. Combustion).
Caption: Figure 1. Divergent hazard pathways. Routine exposure results in HCl burns; thermal events introduce HF risks.
Critical Hazard Analysis (GHS Interpretation)
The Safety Data Sheet (SDS) for compounds like 4-Fluorobenzoyl chloride (CAS: 403-43-0) or Pentafluorobenzoyl chloride (CAS: 2251-50-5) will list specific GHS codes. Here is the translational analysis for the bench scientist.
| GHS Classification | Hazard Statement | Technical Translation & Reality |
| Skin Corr.[1][2] 1B | Causes severe skin burns and eye damage. | Action: The compound reacts with skin moisture to generate concentrated HCl inside the tissue. The damage is immediate and necrotic. |
| Eye Dam. 1 | Causes serious eye damage. | Action: Lachrymator. Vapors alone can cause corneal clouding. Full-seal goggles are mandatory; safety glasses are insufficient. |
| EUH014 | Reacts violently with water.[3] | Action: Never use water to clean a spill of the pure substance. It will create an acid mist cloud. |
| Acute Tox. 4 | Harmful if swallowed/inhaled. | Action: Systemic toxicity is secondary to the corrosive damage, but fluorinated organics can have specific neuro/nephrotoxicity if absorbed. |
Comparative Physical Data
| Compound | CAS | BP (°C) | FP (°C) | State (RT) |
|---|---|---|---|---|
| 4-Fluorobenzoyl chloride | 403-43-0 | 82 (20 mmHg) | 82 | Liquid |
| Pentafluorobenzoyl chloride | 2251-50-5 | 158 | >100 | Liquid |
| Benzoyl chloride (Ref) | 98-88-4 | 197 | 72 | Liquid |
Data Source: Sigma-Aldrich SDS & PubChem [1, 2].
Operational Handling Protocol
This protocol utilizes a "Self-Validating" approach where every step includes a check to prevent failure.
A. Engineering Controls[5]
-
Primary: Chemical Fume Hood (Certified face velocity > 100 fpm).
-
Secondary: Schlenk line or Nitrogen-purged glovebox for high-purity transfer (prevents hydrolysis and quality loss).
B. Personal Protective Equipment (PPE) Matrix
-
Eyes: Chemical Splash Goggles (Vented is unacceptable).
-
Hands:
-
Splash Protection: Standard Nitrile (4 mil).
-
Immersion/Spill Cleanup: Laminate film (e.g., Silver Shield/4H). Fluorinated solvents and acid chlorides can permeate thin nitrile.
-
-
Respiratory: If working outside a hood (emergency only), a Full-Face Respirator with ABEK (Acid Gas/Organic Vapor) cartridges is required.
C. Transfer Workflow (The "Dry" Technique)
-
Validation: Check glassware for star cracks and moisture. Flame-dry or oven-dry glassware before use.
-
Pressure Equalization: Never withdraw liquid from a sealed bottle without an inert gas inlet (balloon or N2 line) to prevent vacuum lock and sudden splashing.
-
Syringe Technique: Use glass syringes with Luer-lock needles. Plastic syringes may swell or degrade if the fluorinated aromatic interacts with the plunger seal.
D. Quenching & Waste Disposal
-
The Golden Rule: Never add water to the acid chloride.
-
Protocol:
-
Prepare a flask with ice water and a base (Sodium Bicarbonate or NaOH).
-
Dilute the waste acid chloride in a non-reactive solvent (e.g., Toluene or DCM).
-
Add the diluted acid chloride dropwise to the stirred alkaline ice bath.
-
Validation: Check pH to ensure neutrality (pH 6-8) before disposal as organic waste.
-
Emergency Response: The "Fluorine" Distinction
This section corrects a common misconception regarding Calcium Gluconate.
Scenario A: Skin/Eye Exposure (Liquid/Vapor)
-
Mechanism: Hydrolysis to HCl.
-
Response:
-
Immediate Irrigation: Flush with water for 15 minutes.
-
Do NOT use Calcium Gluconate: Unless there is evidence of HF generation (see Scenario B), Calcium Gluconate is unnecessary for pure benzoyl chloride burns and may delay effective irrigation. Treat as a hydrochloric acid burn.
-
Seek Medical Attention: For any eye exposure or significant skin coverage.
-
Scenario B: Thermal Decomposition (Fire)
-
Mechanism: If the lab is on fire, the C-F bonds break. HF gas is released.
-
Response:
-
Evacuate: Do not fight a large fire involving fluorinated organics without SCBA.
-
Firefighting Media: CO2 or Dry Chemical. Avoid Water Jets (causes violent scattering and acid generation).
-
Medical: If smoke/fumes were inhaled or skin was exposed to soot/debris, assume HF exposure. Now, Calcium Gluconate protocols apply.
-
Visualized Emergency Decision Logic
Caption: Figure 2. Decision matrix distinguishing standard corrosive response from thermal HF risks.
References
-
PubChem. (2023). Compound Summary: Pentafluorobenzoyl chloride.[2][3] National Library of Medicine. Retrieved from [Link]
-
University of California, Los Angeles (UCLA). (2020). SOP: Acid Chlorides. UCLA Environment, Health & Safety.[4][5] Retrieved from [Link] (Note: Generalized SOP for Acid Chlorides).
-
Ellis, D. A., et al. (2001).[6] Thermolysis of fluoropolymers as a potential source of halogenated organic acids in the environment. Nature, 412, 321–324. (Foundational text on thermal degradation of fluorinated organics).
Sources
Technical Deep Dive: The 2-Ethoxy-4-Fluorophenyl Moiety in Drug Design
The following technical guide provides an in-depth analysis of the 2-Ethoxy-4-fluorophenyl moiety, a specialized pharmacophore used in modern medicinal chemistry to optimize metabolic stability, solubility, and receptor-ligand binding kinetics.
Executive Summary
The 2-ethoxy-4-fluorophenyl moiety represents a "privileged substructure" in small molecule drug discovery. It is frequently employed during the lead optimization phase to solve specific multiparametric challenges:
-
Metabolic Blocking: The para-fluorine atom blocks the primary site of CYP450-mediated oxidative metabolism (aromatic hydroxylation).
-
Conformational Control: The ortho-ethoxy group introduces steric bulk that forces the phenyl ring out of coplanarity with its scaffold (biaryl twist), often improving selectivity by reducing "flat" promiscuous binding.
-
Lipophilic Tuning: The ethoxy group fills hydrophobic pockets more effectively than a methoxy group while maintaining better solubility than larger alkoxy chains (propoxy/isopropoxy).
This guide details the physicochemical rationale, synthetic access, and application of this moiety, exemplified by Factor Quinolinone Inhibitors (FQIs) and kinase inhibitors.
Physicochemical & Structural Rationale[1]
The "Ortho-Para" Synergy
The success of this moiety lies in the synergistic effect of its substituents. A naked phenyl ring is often a "metabolic liability" and a "binding entropy penalty."
| Feature | Substituent | Mechanism of Action |
| Metabolic Stability | 4-Fluoro (-F) | The C-F bond (approx. 116 kcal/mol) is stronger than the C-H bond. Placing fluorine at the para position blocks the most reactive site for CYP450 oxidation, extending half-life ( |
| Electronic Modulation | 4-Fluoro (-F) | Acts as an electron-withdrawing group (EWG) via induction ( |
| Conformational Lock | 2-Ethoxy (-OEt) | The ethoxy group at the ortho position creates steric clash with the core scaffold. This induces a dihedral twist (typically 30–60°), locking the molecule into a bioactive conformation and reducing the entropic cost of binding. |
| Hydrophobic Fill | 2-Ethoxy (-OEt) | The ethyl tail extends into solvent-accessible hydrophobic pockets. It is often superior to a methoxy group (too small) or a trifluoromethoxy group (too lipophilic/electron-withdrawing). |
Graphviz Diagram: SAR Design Logic
The following diagram illustrates the decision matrix leading to the selection of the 2-ethoxy-4-fluorophenyl moiety.
Caption: SAR optimization flow transforming a labile phenyl ring into the robust 2-ethoxy-4-fluorophenyl pharmacophore.
Synthetic Methodologies
Access to this moiety is typically achieved via Suzuki-Miyaura cross-coupling using the commercially available boronic acid, or via SNAr / Alkylation sequences.
Primary Route: Suzuki Coupling
This is the industry standard for attaching the moiety to heteroaromatic scaffolds (e.g., quinolines, pyrimidines).
Reagents:
-
Building Block: (2-Ethoxy-4-fluorophenyl)boronic acid [CAS: 480438-58-2].
-
Catalyst: Pd(dppf)Cl₂·DCM or Pd(PPh₃)₄.
-
Base: K₂CO₃ or Cs₂CO₃.
-
Solvent: 1,4-Dioxane/Water (4:1).
Detailed Protocol: Preparation of Boronic Acid Precursor
If the boronic acid is not in stock, it can be synthesized from 4-fluorophenol or 1-bromo-2,4-difluorobenzene. Below is a high-purity protocol starting from 2-ethoxy-4-fluorobromobenzene .
Step-by-Step Methodology:
-
Starting Material: Charge a dry 3-neck flask with 1-bromo-2-ethoxy-4-fluorobenzene (1.0 equiv) and anhydrous THF (0.5 M concentration).
-
Cryogenic Cooling: Cool the solution to -78 °C using a dry ice/acetone bath. Ensure internal temperature monitoring.
-
Lithiation: Add n-Butyllithium (n-BuLi) (2.5 M in hexanes, 1.1 equiv) dropwise over 30 minutes.
-
Critical Control Point: Maintain internal temperature below -70 °C to prevent benzyne formation or scrambling.
-
Observation: The solution may turn slightly yellow. Stir for 1 hour at -78 °C.
-
-
Boron Capture: Add Triisopropyl borate (1.2 equiv) dropwise.
-
Warming: Allow the reaction to warm to room temperature (RT) overnight. The mixture will become a white slurry (lithium borate salt).
-
Hydrolysis: Quench with 2N HCl (aq) and stir vigorously for 1 hour to hydrolyze the boronate ester to the free acid.
-
Workup: Extract with Ethyl Acetate (3x). Wash combined organics with brine, dry over Na₂SO₄, and concentrate.
-
Purification: Recrystallize from Acetonitrile/Water to yield (2-ethoxy-4-fluorophenyl)boronic acid as a white solid.
Graphviz Diagram: Synthetic Workflow
Caption: Lithium-halogen exchange route for synthesizing the key boronic acid building block.
Case Study: Factor Quinolinone Inhibitors (LSF)
The most prominent recent application of this moiety is in the development of Factor Quinolinone Inhibitors (FQIs) targeting the transcription factor LSF (TFCP2) , a novel target for Hepatocellular Carcinoma (HCC).
The Challenge
Early lead compounds (e.g., FQI-1) contained a 1,3-benzodioxole (methylenedioxy) ring.
-
Liability: Benzodioxoles are notorious "structural alerts" in drug development. They can be metabolized to reactive ortho-quinones or carbenes, leading to mechanism-based inhibition (MBI) of CYP450 enzymes and potential hepatotoxicity.
The Solution
Researchers replaced the benzodioxole with the 2-ethoxy-4-fluorophenyl ring (Compound 3 in J. Med.[1][2] Chem. studies).[1][2][3][4][5]
| Parameter | Benzodioxole Lead | 2-Ethoxy-4-Fluoro Analog | Impact |
| CYP Inhibition | High (MBI risk) | Low | Safety Improved |
| Potency (GI50) | ~140 nM | ~20-50 nM | Potency Increased |
| Solubility | Low | Moderate | Bioavailability Improved |
Mechanism: The 2-ethoxy group mimics the space-filling properties of the dioxole ring but without the metabolic liability. The 4-fluoro group prevents rapid clearance of the new phenyl ring.
Broader Applications: Kinase & GPCR Tuning
PI3K Inhibitors
In the development of PI3K
5-HT2C Agonists
In serotonin receptor agonists (e.g., US10407381B2), the 2-ethoxy-4-fluorophenyl group is attached to a cyclopropylmethanamine core.[6]
-
Role: The ethoxy oxygen likely acts as a weak hydrogen bond acceptor for specific serine/threonine residues in the GPCR transmembrane bundle, while the fluorine modulates the pKa of the amine (via through-space electrostatic effects) and improves CNS penetration by increasing lipophilicity (LogD).
References
-
Preclinical Lead Optimization of Small Molecule Inhibitors of TFCP2 (LSF) for the Treatment of Liver Cancer. Journal of Medicinal Chemistry. (Key FQI-1 optimization study). [1]
-
Salts and processes of preparing a PI3K inhibitor. U.S. Patent US10336759B2. (Describes synthesis of 2-ethoxy-6-fluoro derivatives).
-
Cyclopropylmethanamines as selective 5-HT(2C) receptor agonists. U.S. Patent US10407381B2. (Application in GPCR ligand design).
-
2-Ethoxy-4-fluorophenylboronic acid Product Data. Sigma-Aldrich / Merck. (Physicochemical data and commercial availability).[7]
-
Bioisosteres in Medicinal Chemistry. Journal of Medicinal Chemistry, 2011. (General reference for F/OEt substitution logic).
Sources
- 1. pubs.acs.org [pubs.acs.org]
- 2. patentimages.storage.googleapis.com [patentimages.storage.googleapis.com]
- 3. sites.pitt.edu [sites.pitt.edu]
- 4. deepblue.lib.umich.edu [deepblue.lib.umich.edu]
- 5. patentimages.storage.googleapis.com [patentimages.storage.googleapis.com]
- 6. WO2016123164A1 - Cyclopropylmethanamines as selective 5-ht(2c) receptor agonists - Google Patents [patents.google.com]
- 7. Organic Syntheses Procedure [orgsyn.org]
Strategic Sourcing & Technical Validation: 2-Ethoxy-4-fluorobenzoic Acid
CAS: 1233541-55-3 | Molecular Formula: C₉H₉FO₃ | MW: 184.16 g/mol
Executive Summary
2-Ethoxy-4-fluorobenzoic acid is a specialized fluorinated building block increasingly critical in the development of GLUT3-specific inhibitors for glioblastoma treatment and metabolic disease modulation. Unlike commodity benzoates, this scaffold presents unique sourcing challenges due to the specific regiochemistry of the ethoxy/fluoro substituents.
This guide provides a technical framework for researchers to evaluate suppliers, understand synthetic impurity profiles, and implement robust Quality Control (QC) protocols. It moves beyond simple catalog listings to ensure "fit-for-purpose" procurement in high-stakes drug discovery.
Part 1: Chemical Profile & Criticality
The strategic value of 2-Ethoxy-4-fluorobenzoic acid lies in its ability to modulate lipophilicity (via the ethoxy group) while blocking metabolic oxidation at the para-position (via the fluorine atom).
Structural Utility in Medicinal Chemistry[2]
-
Metabolic Stability: The C4-Fluorine atom blocks P450-mediated hydroxylation, extending the half-life of the parent scaffold.
-
Conformational Locking: The C2-Ethoxy group often creates an intramolecular hydrogen bond or steric clash with the carbonyl, locking the conformation and improving binding affinity in kinase or transporter pockets (e.g., GLUT3).
-
Solubility: The ethoxy ether linkage improves solubility in organic solvents compared to the hydroxy precursor, facilitating downstream coupling reactions (e.g., amide coupling).
Key Application Domain:
-
Oncology: Intermediate for GLUT3 (SLC2A3) inhibitors used in targeting glycolytic addiction in glioblastoma multiforme (GBM).
-
Metabolic Disorders: Building block for PPAR agonists and glucose uptake modulators.
Part 2: Synthetic Routes & Impurity Profiling
Understanding how the supplier manufactures the compound is the only way to predict the impurities in your Certificate of Analysis (CoA).
Route A: Alkylation of 4-Fluoro-2-hydroxybenzoic Acid (High Purity)
This is the preferred route for pharmaceutical-grade materials as it avoids regioisomeric mixtures.
-
Starting Material: 4-Fluoro-2-hydroxybenzoic acid (CAS 65145-13-3).
-
Reagent: Ethyl Iodide (EtI) or Diethyl Sulfate.
-
Mechanism: Williamson Ether Synthesis.
-
Critical Impurities:
-
Unreacted Phenol: Traces of starting material (detectable by colorimetric FeCl₃ test or HPLC).
-
Ethyl Ester (Over-alkylation): Formation of Ethyl 2-ethoxy-4-fluorobenzoate. This must be hydrolyzed back to the acid, but incomplete hydrolysis leaves ester impurities.
-
Route B: Nucleophilic Aromatic Substitution ( ) (Industrial/Bulk)
Used for cost reduction in kilogram-scale batches but carries higher risk of isomers.
-
Starting Material: 2,4-Difluorobenzoic acid (CAS 1583-58-0).
-
Reagent: Sodium Ethoxide (NaOEt).
-
Mechanism:
displacement of fluoride. -
Critical Impurities:
-
Regioisomer: 4-Ethoxy-2-fluorobenzoic acid. The 4-position is often sterically favored for attack, while the 2-position is electronically activated. Separation of these isomers is difficult and requires high-plate-count chromatography.
-
Visualization: Synthetic Logic & Impurity Origins
Caption: Comparison of Synthetic Routes. Route A (Alkylation) is preferred for medicinal chemistry due to predictable impurity profiles, whereas Route B (
Part 3: Supplier Evaluation Framework
For CAS 1233541-55-3, suppliers generally fall into two categories: Stock-Holding (Tier 1) and Aggregators/Custom Synthesis (Tier 2).
Supplier Decision Matrix
| Feature | Tier 1: Validated Stock | Tier 2: Aggregators/Custom |
| Primary Vendors | BLD Pharm, Key Organics, Amadis Chemical | ChemSpace, MolCore, eMolecules |
| Lead Time | 1–5 Days | 2–6 Weeks (Synthesis required) |
| Purity Claim | Typically >97% (HPLC) | Varies (Often "Target" purity) |
| Documentation | Batch-specific H-NMR & LC-MS available immediately. | Generic example COA only. |
| Risk | Low (Material exists) | High (Synthesis failure or delay) |
Recommended Procurement Strategy
-
Discovery Phase (<5g): Prioritize BLD Pharm or Key Organics . The premium price is worth the guaranteed structure confirmation.
-
Scale-Up (>100g): Request a "retest" of the specific batch from Tier 1 suppliers. If unavailable, contract a custom synthesis house (e.g., WuXi, ChemPartner) using Route A explicitly to ensure isomer purity.
Part 4: Quality Control & Validation Protocols
Do not rely solely on the vendor's CoA. The following self-validating protocols are required upon receipt.
Identity Verification (NMR)
The H-NMR spectrum is distinct. Based on patent literature (WO2020005935A1), look for:
-
Aromatic Region: A doublet of doublets (dd) around 8.21 ppm (H-6, deshielded by carboxyl).
-
Ethoxy Group: A quartet (~4.31 ppm) and a triplet (~1.5 ppm).
-
Missing Peaks: Absence of phenolic OH (would appear >10 ppm if precursor remains).
Purity Analysis (HPLC-UV)
Standardize on a generic gradient to separate the acid from the potential ethyl ester impurity.
-
Column: C18 Reverse Phase (e.g., Agilent Zorbax Eclipse Plus, 3.5 µm, 4.6 x 100 mm).
-
Mobile Phase A: Water + 0.1% Formic Acid (or TFA).
-
Mobile Phase B: Acetonitrile + 0.1% Formic Acid.
-
Gradient: 5% B to 95% B over 10 minutes.
-
Detection: 254 nm (aromatic) and 210 nm (amide/carbonyl).
-
Pass Criteria: Main peak >98% area. No single impurity >0.5%.
Workflow Visualization: QC Decision Tree
Caption: QC Decision Tree ensuring exclusion of regioisomers (via NMR) and chemical impurities (via HPLC) before releasing the compound for downstream synthesis.
References
-
World Intellectual Property Organization (WIPO). (2020). WO2020005935A1 - Glucose Uptake Inhibitors. (Source for NMR data and application in GLUT3 inhibition). Link
-
National Center for Biotechnology Information. (n.d.). PubChem Compound Summary for 4-Fluoro-2-hydroxybenzoic acid (Precursor).Link
-
BLD Pharm. (2024). Product Detail: 2-Ethoxy-4-fluorobenzoic acid (CAS 1233541-55-3).[1][2][3][4][5]Link
-
Key Organics. (2024). Product Detail: 2-Ethoxy-4-fluorobenzoic acid.[1][2][3][4][5][6][7]Link
Sources
- 1. 1233541-55-3|2-Ethoxy-4-fluorobenzoic acid|BLD Pharm [bldpharm.de]
- 2. molcore.com [molcore.com]
- 3. keyorganics.net [keyorganics.net]
- 4. 2-Ethoxy-4-fluorobenzoic acid [myskinrecipes.com]
- 5. 2-Ethoxy-4-fluorobenzoic acid,1233541-55-3-Amadis Chemical [amadischem.com]
- 6. chem960.com [chem960.com]
- 7. eMolecules ChemScene / 5-Chloro-2-ethoxy-4-fluorobenzoic acid / 25mg / | Fisher Scientific [fishersci.com]
Methodological & Application
Synthesis of 2-Ethoxy-4-fluorobenzoyl chloride using thionyl chloride
Abstract & Strategic Rationale
The conversion of 2-ethoxy-4-fluorobenzoic acid to its corresponding acid chloride, 2-ethoxy-4-fluorobenzoyl chloride , is a pivotal activation step in the synthesis of fluorinated pharmacophores. While thionyl chloride (
This guide provides a robust, scalable protocol utilizing Dimethylformamide (DMF) catalysis to overcome the reduced electrophilicity of the carbonyl carbon caused by the ortho-ethoxy resonance donation. We emphasize a "mild-heat" approach and azeotropic workup to preserve the ether functionality while ensuring complete conversion.
Critical Safety & Material Pre-requisites
Hazard Class: DANGER
-
Thionyl Chloride (
): Reacts violently with water/moisture to release and . Corrosive and lachrymator.[1][2] -
Hydrofluoric Acid (Potential): While unlikely in this specific transformation, degradation of fluorinated aromatics under extreme conditions can release fluoride ions.
-
Gas Evolution: This reaction generates stoichiometric quantities of
(toxic gas) and (corrosive gas).
Mandatory Engineering Controls:
-
Gas Scrubber: The reaction vessel outlet must be connected to a scrubbing system (e.g., a trap containing 10% NaOH solution) to neutralize evolved gases. Do not vent directly into the fume hood exhaust without trapping.
-
Anhydrous Conditions: All glassware must be oven-dried (
for >2 hours). Reagents must be anhydrous; moisture initiates immediate hydrolysis of the product back to the starting material.
Reaction Mechanism: The Vilsmeier-Haack Pathway
Standard thionyl chloride reactions can be sluggish with electron-rich aromatic acids. The ortho-ethoxy group donates electron density into the carbonyl (via resonance), making it less susceptible to nucleophilic attack.
We utilize DMF as a nucleophilic catalyst. It reacts with
Figure 1: Catalytic cycle showing the activation of the carboxylic acid by the in-situ generated Vilsmeier reagent.
Experimental Protocol
Scale: 10.0 g (Starting Material) Expected Yield: >95% (Quantitative conversion is typical)
Materials Table
| Reagent | MW ( g/mol ) | Equiv.[3][4] | Amount | Role |
| 2-Ethoxy-4-fluorobenzoic acid | ~184.16 | 1.0 | 10.0 g | Substrate |
| Thionyl Chloride ( | 118.97 | 3.0 | ~11.8 mL | Reagent/Solvent |
| DMF (Anhydrous) | 73.09 | 0.05 | ~0.2 mL | Catalyst |
| Toluene (Anhydrous) | 92.14 | - | 50 mL | Solvent/Chaser |
Step-by-Step Methodology
Phase 1: Setup and Addition[5]
-
Apparatus: Equip a 100 mL 2-neck round-bottom flask (RBF) with a magnetic stir bar, a reflux condenser, and a pressure-equalizing addition funnel. Top the condenser with a drying tube (
) connected to the NaOH gas scrubber. -
Solvation: Charge the RBF with 2-Ethoxy-4-fluorobenzoic acid (10.0 g). Add Toluene (30 mL) to create a suspension.
-
Expert Insight: While neat
can be used, using Toluene as a co-solvent moderates the reaction temperature and prevents localized overheating which could cleave the ethoxy ether.
-
-
Catalyst: Add DMF (0.2 mL) directly to the suspension.
-
Controlled Addition: Add Thionyl Chloride (11.8 mL) dropwise via the addition funnel over 15–20 minutes at Room Temperature (RT).
-
Observation: You will observe immediate gas evolution (
). The suspension will begin to clear as the acid chloride forms (which is soluble in toluene).
-
Phase 2: Reaction & Optimization
-
Induction: Stir at RT for 30 minutes.
-
Thermal Activation: Slowly heat the mixture to 60°C .
-
Critical Parameter: Do NOT reflux aggressively (boiling point of
is 76°C). Maintaining 60°C is sufficient for conversion while protecting the sensitive ethyl ether bond from acid-catalyzed cleavage.
-
-
Monitoring: Stir at 60°C for 2–3 hours. The reaction is complete when gas evolution ceases and the solution becomes homogenous/clear.[6]
-
Validation: Take a small aliquot, blow dry with
, and dissolve in for H-NMR. Disappearance of the acidic proton (>10 ppm) confirms completion.
-
Phase 3: Workup (The "Chaser" Technique)
-
Evaporation: Cool to RT. Concentrate the mixture under reduced pressure (Rotary Evaporator) to remove excess
and the bulk of the toluene.[3]-
Note: The bath temperature should not exceed 50°C.
-
-
Azeotropic Purification: Add fresh Anhydrous Toluene (30 mL) to the residue and re-evaporate. Repeat this step 2 times .
-
Why? This "chaser" technique azeotropically drags out trace thionyl chloride and dissolved
, which is crucial for the stability of the product. Residual can degrade the product upon storage.
-
-
Final Isolation: Dry the resulting oil under high vacuum (0.1 mmHg) for 1 hour to yield the crude 2-Ethoxy-4-fluorobenzoyl chloride .
Characterization & Quality Control
The product is typically a pale yellow to colorless oil. It hydrolyzes rapidly in air; store under inert atmosphere.
| Method | Expected Signal / Observation | Interpretation |
| IR Spectroscopy | ~1775 cm⁻¹ (Strong, Sharp) | C=O Stretch (Acyl Chloride). Significantly shifted from the acid C=O (~1680 cm⁻¹). |
| H-NMR | Absence of broad singlet >10 ppm | Confirms consumption of carboxylic acid -OH. |
| H-NMR | Quartet ~4.1 ppm, Triplet ~1.4 ppm | Ethoxy group integrity (Confirming no dealkylation). |
| Physical State | Liquid / Low-melting solid | If solid, MP will be lower than the parent acid. |
Process Workflow Diagram
Figure 2: Operational workflow for the synthesis and purification of the acid chloride.
Troubleshooting & Expert Tips
-
Issue: Product turns dark/black.
-
Cause: Overheating or presence of moisture leading to decomposition.
-
Solution: Ensure temperature does not exceed 65°C. Check inert gas lines.
-
-
Issue: Solid precipitates during reaction.
-
Cause: This is likely the Vilsmeier intermediate (catalytic species) or the hydrochloride salt of DMF if used in excess. It should redissolve. If the starting material precipitates, add more Toluene.
-
-
Storage: Acid chlorides are not stable for long-term storage. Use immediately in the subsequent coupling reaction (e.g., Esterification or Amidation). If storage is necessary, seal under Argon in a freezer (-20°C).
References
- Clayden, J., Greeves, N., & Warren, S. (2012). Organic Chemistry. Oxford University Press. (Mechanistic foundation of Nucleophilic Acyl Substitution).
-
Organic Syntheses. Coll. Vol. 8, p. 498 (1993); Vol. 68, p. 83 (1990). "N,N-Diethyl-2-methoxybenzamide".[3] Link (Protocol precedent for alkoxy-benzoic acid conversion using SOCl2/DMF).
-
Greenberg, J. A., & Sammakia, T. (2017).[7] "The Conversion of tert-Butyl Esters to Acid Chlorides Using Thionyl Chloride". The Journal of Organic Chemistry, 82(6), 3245–3251. Link (Discussion on stability of esters/ethers in thionyl chloride).
-
BenchChem. "A Comparative Guide to the Synthesis of 2-(4-Phenylbenzoyl)benzoyl Chloride". Link (General protocols for substituted benzoyl chlorides).
Sources
- 1. 2-Fluorobenzoyl chloride | C7H4ClFO | CID 9808 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. 2-FLUOROBENZOYL CHLORIDE | CAMEO Chemicals | NOAA [cameochemicals.noaa.gov]
- 3. Organic Syntheses Procedure [orgsyn.org]
- 4. rsc.org [rsc.org]
- 5. researchgate.net [researchgate.net]
- 6. benchchem.com [benchchem.com]
- 7. The Conversion of tert-Butyl Esters to Acid Chlorides Using Thionyl Chloride [organic-chemistry.org]
Protocol for the Synthesis of 2-Ethoxy-4-fluorobenzoyl Chloride from 2-Ethoxy-4-fluorobenzoic Acid
An Application Note for Drug Development Professionals
Abstract
Acyl chlorides are highly valuable reactive intermediates in organic synthesis, serving as pivotal building blocks for the construction of esters, amides, and ketones, which are functional groups frequently found in active pharmaceutical ingredients (APIs). This application note provides detailed, field-proven protocols for the conversion of 2-ethoxy-4-fluorobenzoic acid to its corresponding acid chloride, 2-ethoxy-4-fluorobenzoyl chloride. We present two robust methods utilizing thionyl chloride (SOCl₂) and oxalyl chloride ((COCl)₂), respectively. The guide explains the mechanistic rationale behind reagent selection, provides step-by-step experimental procedures, and outlines critical safety and handling protocols necessary for successful and safe execution.
Introduction and Strategic Importance
The synthesis of complex organic molecules, particularly in the realm of drug discovery and development, demands efficient and high-yielding chemical transformations. The conversion of a stable carboxylic acid to a highly reactive acyl chloride is a cornerstone of this process. The resulting acyl chloride is a powerful electrophile, primed for nucleophilic acyl substitution reactions. 2-Ethoxy-4-fluorobenzoyl chloride, derived from its parent carboxylic acid, is an important intermediate for creating a variety of derivatives for screening and development. The choice of chlorinating agent is critical and depends on the substrate's sensitivity, desired purity, and reaction scale. The primary advantage of using reagents like thionyl chloride and oxalyl chloride is the formation of gaseous byproducts, which simplifies purification significantly.[1][2]
Comparative Analysis of Chlorinating Agents
While several reagents can effect this transformation, thionyl chloride and oxalyl chloride are the most prevalent in laboratory and industrial settings. Their selection is a strategic decision based on several factors.
| Feature | Thionyl Chloride (SOCl₂) | Oxalyl Chloride ((COCl)₂) |
| Reactivity | High; often requires heating/reflux.[3] | Very high; reactions are often rapid at 0 °C or RT. |
| Byproducts | SO₂ (gas), HCl (gas).[4] | CO (gas), CO₂ (gas), HCl (gas).[5] |
| Catalyst | Often used neat or with a non-polar solvent. | Catalytic N,N-dimethylformamide (DMF) is typically required.[3] |
| Conditions | Harsher (reflux). Can lead to side reactions with sensitive substrates. | Milder (0 °C to RT). Preferred for substrates with sensitive functional groups.[5] |
| Work-up | Removal of excess reagent and solvent by distillation/evaporation.[6] | Removal of solvent and volatiles by evaporation.[5] |
| Considerations | Cost-effective and widely available. | More expensive but offers higher purity and milder conditions. |
Mechanistic Underpinnings of the Transformation
Understanding the reaction mechanism is key to troubleshooting and optimizing the protocol. Both reagents operate by converting the carboxylic acid's hydroxyl group into a better leaving group.
Mechanism with Thionyl Chloride
The reaction proceeds via a nucleophilic acyl substitution pathway. The carboxylic acid oxygen attacks the electrophilic sulfur atom of thionyl chloride. This forms an acyl chlorosulfite intermediate. Subsequent attack by a chloride ion and collapse of the intermediate releases the final acyl chloride product along with gaseous sulfur dioxide and hydrogen chloride.[4][7]
Caption: Mechanism of acid chloride formation using thionyl chloride.
Mechanism with Oxalyl Chloride and Catalytic DMF
This method involves the initial formation of a highly reactive Vilsmeier reagent from the reaction between oxalyl chloride and catalytic DMF.[8] The carboxylic acid then reacts with this intermediate, which facilitates the conversion to the acyl chloride. This catalytic cycle is highly efficient, allowing for milder reaction conditions. The reaction cascade liberates carbon monoxide, carbon dioxide, and hydrogen chloride as gaseous byproducts.[9]
Caption: Catalytic cycle for acid chloride synthesis using oxalyl chloride and DMF.
Experimental Protocols
Universal Precaution: All operations must be conducted in a certified chemical fume hood. All glassware must be oven- or flame-dried and assembled under an inert atmosphere (e.g., Nitrogen or Argon) to prevent hydrolysis of the reagents and product. Personal Protective Equipment (PPE), including a lab coat, chemical-resistant gloves, and safety goggles with a face shield, is mandatory.[10][11]
Protocol 1: Synthesis using Thionyl Chloride (SOCl₂)
This protocol is a robust and cost-effective method suitable for many substrates.
A. Materials and Reagents
-
2-Ethoxy-4-fluorobenzoic acid
-
Thionyl chloride (SOCl₂), reagent grade
-
Anhydrous toluene or dichloromethane (DCM)
-
Round-bottom flask with stir bar
-
Reflux condenser with a drying tube (filled with CaCl₂ or Drierite)
-
Heating mantle
-
Rotary evaporator
B. Step-by-Step Procedure
-
Setup: Assemble a dry round-bottom flask equipped with a magnetic stir bar and a reflux condenser under a nitrogen atmosphere.
-
Charging the Flask: To the flask, add 2-ethoxy-4-fluorobenzoic acid (1.0 eq). Add anhydrous toluene to create a stirrable suspension (approx. 3-5 mL per gram of acid).
-
Reagent Addition: While stirring, carefully add thionyl chloride (1.5 - 2.0 eq) to the suspension at room temperature. The addition may be exothermic.
-
Reaction: Heat the reaction mixture to reflux (for toluene, ~110 °C) and maintain for 2-4 hours. The reaction progress can be monitored by the cessation of HCl and SO₂ gas evolution (the off-gas can be bubbled through a basic solution to neutralize).[12]
-
Work-up: After the reaction is complete (TLC analysis of a quenched aliquot can confirm consumption of starting material), allow the mixture to cool to room temperature.
-
Purification: Carefully remove the solvent and excess thionyl chloride under reduced pressure using a rotary evaporator. To ensure all excess SOCl₂ is removed, an anhydrous solvent like toluene can be added and co-evaporated (azeotroped) two to three times.[6]
-
Product Isolation: The resulting crude 2-ethoxy-4-fluorobenzoyl chloride is often a liquid or low-melting solid and can be used directly in the next step without further purification. If higher purity is required, vacuum distillation can be performed.[13]
Protocol 2: Synthesis using Oxalyl Chloride and Catalytic DMF
This is the preferred method for acid-sensitive substrates due to its mild conditions.
A. Materials and Reagents
-
2-Ethoxy-4-fluorobenzoic acid
-
Oxalyl chloride ((COCl)₂)
-
Anhydrous N,N-dimethylformamide (DMF)
-
Anhydrous dichloromethane (DCM) or tetrahydrofuran (THF)
-
Round-bottom flask with stir bar
-
Addition funnel
-
Ice bath
-
Rotary evaporator
B. Step-by-Step Procedure
-
Setup: Assemble a dry round-bottom flask with a magnetic stir bar and a nitrogen inlet.
-
Charging the Flask: Dissolve 2-ethoxy-4-fluorobenzoic acid (1.0 eq) in anhydrous DCM (approx. 5-10 mL per gram of acid).
-
Catalyst Addition: Add a catalytic amount of anhydrous DMF (1-2 drops per gram of acid) to the solution.
-
Reagent Addition: Cool the flask to 0 °C using an ice bath. Slowly add oxalyl chloride (1.2 - 1.5 eq) dropwise via a syringe or addition funnel. Vigorous gas evolution (CO, CO₂, HCl) will be observed. Maintain the temperature at 0 °C during the addition.[3]
-
Reaction: After the addition is complete, allow the reaction to warm to room temperature and stir for 1-3 hours. Monitor the reaction for the cessation of gas evolution.
-
Work-up and Purification: Once the reaction is complete, carefully remove the solvent and all volatile byproducts under reduced pressure using a rotary evaporator.
-
Product Isolation: The resulting 2-ethoxy-4-fluorobenzoyl chloride is typically of high purity and can be used directly for subsequent transformations.
Caption: General experimental workflow for acid chloride synthesis.
Safety, Handling, and Waste Disposal
A. Hazard Identification
-
Thionyl Chloride & Oxalyl Chloride: Both are highly toxic, corrosive, and severe lachrymators.[11][14] They cause severe burns to the skin, eyes, and respiratory tract.[14] Inhalation can be fatal.[10][14]
-
Reaction with Water: Both reagents react violently with water, releasing large amounts of toxic HCl gas.[15][16] All operations must be conducted under strictly anhydrous conditions.
B. Handling and PPE
-
Fume Hood: All manipulations must be performed in a well-ventilated chemical fume hood.[10]
-
Personal Protective Equipment (PPE):
-
Gloves: Wear heavy-duty, chemical-resistant gloves (e.g., butyl rubber or Viton). Double-gloving is recommended.
-
Eye Protection: Chemical safety goggles and a full-face shield are mandatory.
-
Body Protection: A flame-resistant lab coat and closed-toe shoes are required. An emergency safety shower and eyewash station must be immediately accessible.[15][16]
-
C. Waste Disposal
-
Quenching Excess Reagent: Unused or excess thionyl chloride or oxalyl chloride must be quenched carefully. This can be done by slowly and cautiously adding the reagent to a large volume of a stirred, cold (ice bath) solution of sodium bicarbonate or by adding it to an alcohol (like isopropanol) to form a less reactive ester.
-
Waste Streams: All liquid and solid waste must be disposed of in properly labeled hazardous waste containers according to institutional and local regulations. Do not mix with other waste streams.
References
-
Brainly.com (2023). Provide the mechanism for the reaction of benzoic acid with thionyl chloride and oxalyl chloride. Available at: [Link]
-
askIITians (2025). Benzoyl chloride is prepared from benzoic acid by:A. Cl2 and hνB. SO2. Available at: [Link]
-
Chemistry LibreTexts (2024). 21.3: Reactions of Carboxylic Acids. Available at: [Link]
-
Allen (n.d.). Benzoic acid with "SOCl"_(2) to give. Available at: [Link]
-
Study.com (n.d.). Carboxylic Acids and Derivatives: Complete the following mechanism involving benzoic acid. Available at: [Link]
-
Schaller, C. P. (n.d.). Reactivity: substitution at carboxyl. Available at: [Link]
-
Chemistry LibreTexts (2022). 5.9: Getting Towed Uphill. Available at: [Link]
-
Wikipedia (n.d.). Oxalyl chloride. Available at: [Link]
- Google Patents (n.d.). US6727384B1 - Method for purifying acid chlorides.
-
Chemistry LibreTexts (2023). Preparation of Acyl Chlorides. Available at: [Link]
-
NJ.gov (2000). Common Name: THIONYL CHLORIDE HAZARD SUMMARY. Available at: [Link]
- Google Patents (n.d.). US2748151A - Purification of acid chlorides.
-
Donahue, M. (2022). Acid Chloride Synthesis using Oxalyl Chloride and DMF.mp4. YouTube. Available at: [Link]
-
Yufeng (2025). How Do You Make Acid Chlorides? 5 Essential Steps for Successful Synthesis. Available at: [Link]
-
organic-chemistry.org (n.d.). Acid to Acid Chloride - Common Conditions. Available at: [Link]
- Google Patents (n.d.). CN105732357A - 2-chloro-4-fluorobenzoic acid and preparation method thereof.
-
Anshul Specialty Molecules (n.d.). 4-Fluorobenzoyl Chloride. Available at: [Link]
-
PrepChem.com (n.d.). Synthesis of 2-fluorobenzoyl chloride. Available at: [Link]
-
Organic Syntheses (n.d.). Procedure 3. Available at: [Link]
-
ResearchGate (2019). What should i reconsider in my experiment for acyl chloride to be formed? Available at: [Link]
-
Chemistry LibreTexts (2023). Making Acyl Chlorides (Acid Chlorides). Available at: [Link]
- Google Patents (n.d.). CN107118096B - Preparation method of 2, 4-dichloro-5-fluorobenzoyl chloride.
Sources
- 1. How Do You Make Acid Chlorides? 5 Essential Steps for Successful Synthesis [yufenggp.com]
- 2. chem.libretexts.org [chem.libretexts.org]
- 3. Acid to Acid Chloride - Common Conditions [commonorganicchemistry.com]
- 4. Benzoic acid with `"SOCl"_(2)` to give [allen.in]
- 5. Reactions and Applications of Oxalyl Chloride_Chemicalbook [chemicalbook.com]
- 6. chem.libretexts.org [chem.libretexts.org]
- 7. chem.libretexts.org [chem.libretexts.org]
- 8. youtube.com [youtube.com]
- 9. chem.libretexts.org [chem.libretexts.org]
- 10. WERCS Studio - Application Error [assets.thermofisher.com]
- 11. tcichemicals.com [tcichemicals.com]
- 12. researchgate.net [researchgate.net]
- 13. echemi.com [echemi.com]
- 14. merckmillipore.com [merckmillipore.com]
- 15. THIONYL CHLORIDE | CAMEO Chemicals | NOAA [cameochemicals.noaa.gov]
- 16. nj.gov [nj.gov]
Application Note: Friedel-Crafts Acylation using 2-Ethoxy-4-fluorobenzoyl chloride
Executive Summary
This application note details the optimized protocol for utilizing 2-Ethoxy-4-fluorobenzoyl chloride (CAS: 106263-53-6) in Friedel-Crafts acylation reactions. This reagent is a privileged building block in the synthesis of bioactive benzophenones, particularly for SGLT2 inhibitors , kinase inhibitors , and agrochemicals where the ortho-ethoxy group serves as a critical bioisostere and the para-fluoro atom enhances metabolic stability.
Key Technical Insight: The presence of the ortho-ethoxy group presents a specific synthetic challenge: Lewis Acid-mediated dealkylation . Standard protocols using aggressive heating with Aluminum Chloride (
Chemical Profile & Reactivity[1][2][3][4][5]
Reagent Specifications
| Property | Specification |
| Chemical Name | 2-Ethoxy-4-fluorobenzoyl chloride |
| Molecular Formula | |
| Molecular Weight | 202.61 g/mol |
| Appearance | Colorless to pale yellow liquid (or low-melting solid) |
| Storage | 2-8°C, under Argon/Nitrogen (Hydrolysis sensitive) |
| Hazards | Corrosive (Skin/Eye), Lachrymator, Reacts violently with water |
Mechanistic Considerations (The "Ortho" Effect)
In a standard Friedel-Crafts reaction, the Lewis acid coordinates with the acyl chloride to form the electrophilic acylium ion. However, with 2-Ethoxy-4-fluorobenzoyl chloride , the ortho-ethoxy oxygen acts as a secondary Lewis base.
-
Chelation Risk:
can coordinate to both the carbonyl oxygen and the ethoxy oxygen. This 6-membered chelate is stable but activates the bond towards nucleophilic attack by chloride ions ( ), leading to de-ethylation (formation of the phenol). -
Electronic Effect: The 4-fluoro substituent is electron-withdrawing by induction but donating by resonance. It slightly destabilizes the acylium ion compared to a methoxy group, requiring a robust Lewis acid for activation.
Optimized Experimental Protocol
Materials & Equipment
-
Reagent: 2-Ethoxy-4-fluorobenzoyl chloride (1.0 equiv)
-
Substrate: 1,3-Dimethoxybenzene (Model electron-rich arene) (1.0 - 1.1 equiv)
-
Catalyst: Aluminum Chloride (
), anhydrous, granular (1.2 - 1.5 equiv)-
Note: For extremely sensitive substrates, substitute with Tin(IV) Chloride (
) or Iron(III) Chloride ( ).
-
-
Solvent: Dichloromethane (DCM), anhydrous (Preferred for solubility and low boiling point).
-
Quench: 1M HCl / Ice water.
Step-by-Step Methodology
Phase 1: Acylium Ion Generation (The "Pre-Activation" Step)
Rationale: Pre-generating the acylium ion at low temperature minimizes the exposure of the ether group to the Lewis acid in the presence of the substrate, reducing side reactions.
-
Setup: Flame-dry a 250 mL 3-neck round-bottom flask equipped with a magnetic stir bar, nitrogen inlet, and pressure-equalizing addition funnel.
-
Catalyst Suspension: Charge the flask with
(1.2 equiv) and anhydrous DCM (5 vol) . Cool the suspension to 0°C using an ice bath. -
Reagent Addition: Dissolve 2-Ethoxy-4-fluorobenzoyl chloride (1.0 equiv) in DCM (2 vol). Add this solution dropwise to the
suspension over 15 minutes.-
Observation: The suspension will likely clarify or change color (often yellow/orange) as the acylium complex forms.
-
Critical Control: Maintain internal temperature < 5°C. Stir for 30 minutes at 0°C to ensure complete formation of the acylium species.
-
Phase 2: Electrophilic Aromatic Substitution
-
Substrate Addition: Dissolve the aromatic substrate (e.g., 1,3-Dimethoxybenzene, 1.0 equiv) in DCM (2 vol). Add this solution slowly to the acylium mixture at 0°C.
-
Rate: Addition should take ~20-30 minutes to control exotherm.
-
-
Reaction: Allow the mixture to warm slowly to Room Temperature (20-25°C) .
-
Monitoring: Monitor by TLC or HPLC. Reaction is typically complete within 2-4 hours.
-
Caution:Do NOT reflux. Heating significantly increases the rate of ortho-ethoxy cleavage.
-
Phase 3: Quench & Isolation
-
Quenching: Cool the reaction mixture back to 0°C. Slowly pour the reaction mixture into a beaker containing Ice/1M HCl (10 vol) with vigorous stirring.
-
Chemistry: This hydrolyzes the Aluminum-Product complex. The product ketone is a Lewis base and binds
tightly; acidic hydrolysis is required to release it.
-
-
Workup: Separate the organic layer. Extract the aqueous layer with DCM (2 x 5 vol).
-
Wash: Wash combined organics with Brine, dry over
, and concentrate under reduced pressure. -
Purification: Recrystallization from EtOH/Heptane or Flash Chromatography (Hexane/EtOAc).
Mechanistic Pathway & Troubleshooting
The following diagram illustrates the reaction pathway, highlighting the critical "Danger Zone" where dealkylation can occur.
Figure 1: Reaction pathway emphasizing the divergence between productive acylation and the thermal dealkylation side reaction.
Troubleshooting Guide
| Issue | Probable Cause | Corrective Action |
| Low Yield | Hydrolysis of Acid Chloride | Ensure all glassware is flame-dried; use fresh anhydrous DCM. |
| De-ethylation (Phenol) | Reaction temperature too high | Keep reaction at 0°C to RT. Do not reflux. |
| De-ethylation (Phenol) | Lewis Acid too strong | Switch catalyst to |
| Incomplete Reaction | Product inhibition | The product ketone complexes |
| Positional Isomers | Substrate directing effects | Verify substrate directing groups. 2-Ethoxy-4-fluoro benzoyl is bulky; sterics will favor para attack on the substrate. |
References
- Olah, G. A. (Ed.). Friedel-Crafts and Related Reactions. Wiley-Interscience, New York, 1963.
-
Effenberger, F.; Epple, G. "Catalytic Friedel-Crafts Acylation of Aromatic Compounds." Angewandte Chemie International Edition, 1972 , 11(4), 299-300. Link
- Mahato, A. K., et al. "Solvent-free Friedel–Crafts acylation...". Journal of Chemical Sciences, 2017, 129, 415-421.
- Carey, F. A.; Sundberg, R. J.Advanced Organic Chemistry: Part B: Reactions and Synthesis. Springer, 2007. (Mechanistic details on Lewis acid cleavage of ethers).
- Yamato, T., et al. "Lewis Acid-Catalyzed Selective Dealkylation of Alkoxybenzenes." Journal of Chemical Research, 2000.
Sources
Application Note: Amide Coupling Strategies with 2-Ethoxy-4-fluorobenzoyl Chloride
Introduction & Utility
2-Ethoxy-4-fluorobenzoyl chloride is a specialized electrophilic building block frequently utilized in medicinal chemistry for the synthesis of kinase inhibitors, GPCR ligands, and PPAR agonists. Its structural duality—offering a lipophilic, sterically demanding ethoxy group at the ortho position and a metabolically stable fluorine at the para position—makes it a valuable scaffold for tuning potency and metabolic stability (ADME) in drug candidates.
This guide provides optimized protocols for coupling this acid chloride with diverse amines. Unlike simple benzoyl chlorides, the 2-ethoxy substituent introduces specific steric and electronic nuances that require tailored reaction conditions to suppress hydrolysis and maximize yield.
Chemical Profile & Mechanistic Insight
The Ortho-Alkoxy Effect
Success with 2-Ethoxy-4-fluorobenzoyl chloride requires understanding two competing electronic effects:
-
Deactivation via Resonance: The ortho-ethoxy group is an electron-donating group (EDG) by resonance. This donation increases electron density at the carbonyl carbon, making it slightly less electrophilic than unsubstituted benzoyl chloride.
-
Steric Shielding: The ethoxy tail creates a steric barrier. While this protects the resulting amide from enzymatic hydrolysis in vivo, it also slows the initial nucleophilic attack in vitro.
Implication: Reactions may require slightly longer times or higher temperatures (RT vs. 0°C) compared to highly reactive analogs like 4-nitrobenzoyl chloride.
Reaction Mechanism (Addition-Elimination)
The coupling proceeds via a nucleophilic acyl substitution. The amine attacks the carbonyl carbon, forming a tetrahedral intermediate, followed by the collapse of the intermediate and expulsion of the chloride ion.
Figure 1: Mechanistic pathway of amide formation. The base is critical to neutralize the HCl byproduct, which would otherwise protonate the amine nucleophile and kill the reaction.[1][2]
Experimental Protocols
Protocol A: Anhydrous Coupling (Standard Medicinal Chemistry)
Best for: Drug discovery intermediates, acid-sensitive substrates, and high-value amines.
Reagents:
-
Electrophile: 2-Ethoxy-4-fluorobenzoyl chloride (1.0 equiv)
-
Nucleophile: Primary or Secondary Amine (1.1 equiv)
-
Base: Diisopropylethylamine (DIPEA) or Triethylamine (TEA) (2.0 – 3.0 equiv)
-
Solvent: Anhydrous Dichloromethane (DCM) or THF (0.1 M – 0.2 M concentration)
Step-by-Step Procedure:
-
Preparation: Flame-dry a round-bottom flask and purge with Nitrogen or Argon.
-
Solvation: Dissolve the Amine (1.1 equiv) and DIPEA (2.5 equiv) in anhydrous DCM.
-
Cooling: Cool the mixture to 0°C using an ice bath. Note: Although the 2-ethoxy group adds stability, controlling the initial exotherm prevents bis-acylation or side reactions.
-
Addition: Add 2-Ethoxy-4-fluorobenzoyl chloride (1.0 equiv) dropwise (neat or dissolved in minimal DCM).
-
Reaction: Stir at 0°C for 15 minutes, then remove the ice bath and warm to Room Temperature . Stir for 2–4 hours.
-
Validation Point: Check TLC or LCMS. If starting amine persists, add 0.1 equiv of DMAP (catalyst) to overcome the ortho-ethoxy steric hindrance.
-
-
Workup:
-
Dilute with DCM.
-
Wash with 1M HCl (to remove unreacted amine/DIPEA). Skip this if product is acid-sensitive.
-
Wash with Saturated NaHCO₃ (to remove unreacted acid chloride/hydrolyzed acid).
-
Wash with Brine, dry over MgSO₄, filter, and concentrate.
-
Protocol B: Schotten-Baumann Conditions (Biphasic)
Best for: Amino acids, water-soluble amines, or scale-up where anhydrous solvents are cost-prohibitive.
Reagents:
-
Solvent System: DCM : Water (1:1 ratio) or THF : Water.
-
Base: NaOH (10% aq) or Na₂CO₃.
Step-by-Step Procedure:
-
Dissolve the Amine in the aqueous base solution (approx. 3.0 equiv of base).
-
Dissolve 2-Ethoxy-4-fluorobenzoyl chloride in DCM.
-
Add the organic phase to the aqueous phase vigorously.
-
Vigorous Stirring is Critical: The reaction occurs at the interface. Stir rapidly for 4–12 hours at RT.
-
Workup: Separate layers. Extract aqueous layer with DCM. Combine organics, dry, and concentrate.
Data Presentation & Troubleshooting
Solvent & Base Selection Guide
| Parameter | Anhydrous (DCM/DIPEA) | Schotten-Baumann (H₂O/DCM) |
| Reaction Rate | Fast (Homogeneous) | Slower (Biphasic diffusion limit) |
| Moisture Tolerance | Low (Requires dry solvents) | High (Water is the solvent) |
| Purification | Acid/Base wash usually sufficient | May require recrystallization |
| Suitability | Complex/Lipophilic drugs | Amino acids / Polar salts |
Workflow Visualization
Figure 2: Decision tree for reaction monitoring and troubleshooting stalled couplings.
Safety & Handling (E-E-A-T)
-
Corrosivity: 2-Ethoxy-4-fluorobenzoyl chloride reacts violently with moisture to release Hydrogen Chloride (HCl) gas. Handle only in a functioning fume hood.
-
Lachrymator: Acid chlorides are potent eye irritants. Wear tight-fitting safety goggles.[3]
-
Quenching Spills: Do not add water directly to a large spill.[3] Cover with solid sodium bicarbonate or dry sand/lime to neutralize slowly.
References
-
Montalbetti, C. A. G. N., & Falque, V. (2005). Amide bond formation and peptide coupling.[4] Tetrahedron, 61(46), 10827-10852.
-
Valeur, E., & Bradley, M. (2009). Amide bond formation: beyond the myth of coupling reagents. Chemical Society Reviews, 38(2), 606-631.
-
National Center for Biotechnology Information. (2023). PubChem Compound Summary for CID 9808, 2-Fluorobenzoyl chloride (Analogous Safety Data).
-
Clayden, J., Greeves, N., & Warren, S. (2012). Organic Chemistry. Nucleophilic Acyl Substitution.[5] Oxford University Press.
Sources
Application Note: Strategic Utilization of 2-Ethoxy-4-fluorobenzoyl Chloride in GLUT Inhibitor Design
Executive Summary & Scientific Rationale
The modulation of Glucose Transporters (GLUTs), particularly GLUT1 and GLUT4, represents a critical therapeutic avenue for oncology (starving the Warburg effect) and metabolic disorders. This guide details the application of 2-Ethoxy-4-fluorobenzoyl chloride (CAS: 1067882-59-4) as a privileged building block for synthesizing metabolically stable GLUT inhibitors.
Why This Building Block?
In rational drug design, this specific acyl chloride offers two distinct pharmacological advantages:
-
4-Fluoro Substitution (Metabolic Stability): The fluorine atom at the para position blocks Cytochrome P450-mediated hydroxylation, significantly extending the in vivo half-life of the resulting inhibitor compared to non-fluorinated analogs.
-
2-Ethoxy Substitution (Steric & Lipophilic Tuning): The ortho-ethoxy group introduces steric bulk that twists the amide bond out of planarity, potentially improving selectivity for the GLUT central channel. It also enhances lipophilicity (
), facilitating membrane penetration to reach the exofacial or endofacial binding sites of the transporter.
Chemical Synthesis Protocol
Objective: To synthesize a library of N-substituted-2-ethoxy-4-fluorobenzamides via nucleophilic acyl substitution.
Reagents & Equipment[1][2][3][4][5]
-
Precursor: 2-Ethoxy-4-fluorobenzoyl chloride (1.0 equiv)
-
Nucleophile: Secondary amines (e.g., N-Boc-piperazine, morpholine, or substituted anilines) (1.1 equiv)
-
Base: Triethylamine (TEA) or Diisopropylethylamine (DIPEA) (2.0 equiv)
-
Solvent: Anhydrous Dichloromethane (DCM) or Tetrahydrofuran (THF)
-
Equipment: Inert gas manifold (Nitrogen/Argon), ice bath, rotary evaporator.
Step-by-Step Methodology
-
Preparation: Flame-dry a 50 mL round-bottom flask and purge with nitrogen. Add the chosen amine (1.0 mmol) and TEA (2.0 mmol) to anhydrous DCM (10 mL).
-
Activation: Cool the solution to 0°C using an ice bath to minimize side reactions (hydrolysis).
-
Acylation: Dissolve 2-Ethoxy-4-fluorobenzoyl chloride (1.0 mmol) in 2 mL DCM. Add this solution dropwise to the reaction flask over 10 minutes.
-
Mechanism:[1] The amine nitrogen attacks the carbonyl carbon, displacing the chloride ion.
-
-
Reaction: Allow the mixture to warm to room temperature and stir for 4–12 hours. Monitor progress via TLC (Hexane:Ethyl Acetate, 3:1).
-
Workup (The "Acid/Base Wash"):
-
Dilute with 20 mL DCM.
-
Wash 1: 1N HCl (removes unreacted amine and TEA).
-
Wash 2: Saturated NaHCO₃ (removes any hydrolyzed benzoic acid byproduct).
-
Wash 3: Brine (drying).
-
-
Purification: Dry organic layer over anhydrous Na₂SO₄, filter, and concentrate in vacuo. Purify via silica gel column chromatography.
Synthesis Workflow Visualization
Caption: Workflow for the synthesis of benzamide-based GLUT inhibitors using 2-Ethoxy-4-fluorobenzoyl chloride.
Biological Validation: Glucose Uptake Assay
Objective: Quantify the inhibitory potency (IC50) of the synthesized compounds against GLUT transporters using 2-NBDG (a fluorescent glucose analog).
Reagents
-
Cell Line: CHO-K1 (overexpressing GLUT1) or L929 fibroblast cells.
-
Tracer: 2-NBDG (2-(N-(7-Nitrobenz-2-oxa-1,3-diazol-4-yl)amino)-2-deoxyglucose).
-
Control Inhibitor: Cytochalasin B (10 µM) or Phloretin.
-
Buffer: Krebs-Ringer Phosphate HEPES (KRPH) buffer.
Protocol: 2-NBDG Uptake Assay
-
Seeding: Plate cells at
cells/well in a black-walled, clear-bottom 96-well plate. Incubate for 24 hours at 37°C. -
Starvation (Critical Step): Remove culture media and wash 2x with PBS. Incubate cells in glucose-free serum-free media for 1–2 hours.
-
Why? This upregulates GLUT expression and depletes intracellular glucose, maximizing the signal-to-noise ratio.
-
-
Treatment:
-
Replace media with KRPH buffer containing the synthesized inhibitor (0.1 µM – 100 µM titration).
-
Incubate for 30 minutes at 37°C.
-
-
Uptake: Add 2-NBDG (final concentration 100 µM) to the wells without removing the inhibitor. Incubate for 20–30 minutes.
-
Termination:
-
Aspirate solution immediately.
-
Wash cells 3x with ice-cold PBS (stops transport activity).
-
-
Quantification: Measure fluorescence using a microplate reader (Ex/Em = 465/540 nm).
Data Analysis
Calculate the percentage of glucose uptake relative to the DMSO vehicle control:
Assay Logic Visualization
Caption: Step-by-step workflow for the 2-NBDG glucose uptake inhibition assay.
Expected Results & SAR Interpretation
When analyzing the data from the 2-ethoxy-4-fluorobenzoyl derivatives, use the following table to interpret Structure-Activity Relationships (SAR):
| Observation | Interpretation | Action |
| High Potency (IC50 < 1 µM) | The 2-ethoxy group is likely occupying a hydrophobic pocket in the GLUT central channel. | Proceed to metabolic stability testing (microsomal stability). |
| Low Potency (IC50 > 50 µM) | Steric clash. The 2-ethoxy group may be too bulky for the specific amine scaffold used. | Switch to a less bulky linker (e.g., remove the ethoxy or change to methoxy) to probe steric tolerance. |
| High Fluorescence in Blank | Incomplete washing or compound autofluorescence. | Verify compound fluorescence at 540 nm without cells. |
References
-
Reckzeh, E. S., & Waldmann, H. (2020).[2] Development of Glucose Transporter (GLUT) Inhibitors.[3][4][5][6] Chemistry – A European Journal.
-
Abcam. (2023).[7] 2-NBDG Glucose Uptake Assay Kit Protocol. Abcam Protocols.
-
Grewal, A. S., et al. (2019).[8] Design, synthesis and evaluation of novel 3,5-disubstituted benzamide derivatives as allosteric glucokinase activators. Bioorganic Chemistry.
-
BenchChem. (2024). Benzamide Synthesis via Schotten-Baumann Reaction: Troubleshooting & Optimization.
-
O'Neil, R. G., et al. (2018). Optimized Protocol for Measuring 2-NBDG Uptake as a Cellular Marker of Glycolytic Demand. ScholarWorks@UARK.
Sources
- 1. cdn.caymanchem.com [cdn.caymanchem.com]
- 2. researchgate.net [researchgate.net]
- 3. Molecular basis for inhibiting human glucose transporters by exofacial inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Development of Glucose Transporter (GLUT) Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. Redirecting [linkinghub.elsevier.com]
- 7. 2-NBDG Glucose Uptake Assay Kit (ab287845) | Abcam [abcam.co.jp]
- 8. researchgate.net [researchgate.net]
Application Note: Synthesis of Fluorinated Aminopyrazolone Scaffolds for Antitumor Agents
Abstract & Strategic Rationale
The aminopyrazolone pharmacophore is a privileged structure in oncology, serving as the core for various kinase inhibitors (e.g., p38 MAP kinase inhibitors) and cytotoxic agents. This guide details the synthesis of 1-(4-fluorophenyl)-3-amino-5-pyrazolone and its subsequent functionalization via Knoevenagel condensation.
The Fluorine Advantage: Incorporating fluorine into the pyrazolone scaffold is not merely a structural modification; it is a strategic maneuver to enhance pharmacokinetic profiles.
-
Metabolic Stability: The C-F bond (approx. 116 kcal/mol) is highly resistant to cytochrome P450 oxidation, blocking metabolic soft spots on the phenyl ring.
-
Lipophilicity: Fluorination modulates
, facilitating membrane permeability while maintaining water solubility necessary for oral bioavailability. -
Electronic Modulation: The strong electronegativity of fluorine alters the pKa of the pyrazolone ring, influencing hydrogen bond donor/acceptor capabilities in the enzyme binding pocket.
Synthetic Workflow Overview
The synthesis follows a convergent two-step protocol:
-
Cyclocondensation: Construction of the heteroaromatic core using fluorinated hydrazine and ethyl cyanoacetate.
-
C4-Functionalization: Introduction of pharmacophoric diversity via Knoevenagel condensation at the active methylene site.
Caption: Convergent synthetic pathway for fluorinated aminopyrazolone antitumor agents.
Detailed Experimental Protocols
Protocol A: Synthesis of the Core Scaffold
Target: 1-(4-Fluorophenyl)-3-amino-5-pyrazolone Reaction Type: Cyclocondensation
Reagents & Materials
-
Reagent A: 4-Fluorophenylhydrazine hydrochloride (CAS: 823-85-8)
-
Reagent B: Ethyl cyanoacetate (CAS: 105-56-6)
-
Base: Sodium Ethoxide (21% wt in ethanol) or freshly prepared Na metal in EtOH.
-
Solvent: Absolute Ethanol (Anhydrous)
Step-by-Step Methodology
-
Catalyst Preparation: In a dry 250 mL round-bottom flask (RBF), dissolve sodium metal (0.05 mol, 1.15 g) in absolute ethanol (50 mL) under a nitrogen atmosphere to generate sodium ethoxide in situ. Caution: Exothermic hydrogen evolution.
-
Free Base Liberation: Add 4-Fluorophenylhydrazine hydrochloride (0.05 mol, 8.13 g) to the ethoxide solution. Stir at room temperature for 15 minutes to liberate the free hydrazine base.
-
Addition: Dropwise add Ethyl cyanoacetate (0.05 mol, 5.65 g) to the stirring mixture.
-
Scientist's Note: Equimolar addition is critical. Excess ester leads to bis-pyrazolone byproducts.
-
-
Reflux: Heat the mixture to reflux (
) for 4–6 hours. Monitor reaction progress via TLC (Eluent: Ethyl Acetate/Hexane 1:1). The spot for hydrazine should disappear. -
Isolation:
-
Concentrate the reaction mixture to half volume under reduced pressure.
-
Pour the concentrate onto crushed ice (approx. 200 g) with vigorous stirring.
-
Neutralize with dilute acetic acid (pH ~7) to precipitate the product.
-
-
Purification: Filter the solid precipitate. Recrystallize from ethanol/water (8:2) to yield off-white to pale yellow crystals.
Validation Criteria:
-
Yield: Expected >75%.
-
Melting Point:
(Lit. value). -
IR: Characteristic bands at
( ) and ( ).
Protocol B: Functionalization via Knoevenagel Condensation
Target: 4-(4-Methoxybenzylidene)-1-(4-fluorophenyl)-3-amino-5-pyrazolone Reaction Type: Knoevenagel Condensation / Aldol-Dehydration
Strategic Context
The C4 position of the pyrazolone ring is flanked by a carbonyl and an enamine-like system, rendering the protons highly acidic (active methylene). Condensation with aldehydes here creates an exocyclic double bond, extending conjugation and locking the conformation for receptor binding.
Reagents
-
Substrate: 1-(4-Fluorophenyl)-3-amino-5-pyrazolone (Product from Protocol A).
-
Electrophile: 4-Methoxybenzaldehyde (p-Anisaldehyde) or 4-Trifluoromethylbenzaldehyde (for dual-fluorine probes).
-
Catalyst: Piperidine (Secondary amine base).
Methodology
-
Setup: In a 100 mL RBF, dissolve the aminopyrazolone scaffold (0.01 mol) in ethanol (20 mL).
-
Activation: Add the aldehyde (0.01 mol) followed by catalytic piperidine (5-10 drops).
-
Reaction: Reflux for 2–4 hours.
-
Visual Cue: The solution will typically deepen in color (yellow
orange/red) due to the formation of the conjugated system.
-
-
Work-up: Cool the mixture to room temperature. The product often crystallizes directly upon cooling. If not, pour into ice water.
-
Purification: Filter the colored solid. Wash with cold ethanol and diethyl ether to remove unreacted aldehyde. Recrystallize from Dioxane or DMF/Ethanol.
Analytical Data Summary
The following table summarizes the expected spectral characteristics for the synthesized fluorinated agents.
| Feature | Technique | Expected Signal / Value | Structural Assignment |
| Fluorine Signature | F-atom on the N1-phenyl ring. | ||
| Olefinic Proton | The methine proton ( | ||
| Amine Group | |||
| Carbonyl | C5 Carbonyl ( | ||
| Molecular Ion | MS (ESI) | Confirms molecular weight of the conjugate. |
Safety & Handling Protocol
-
Hydrazines: 4-Fluorophenylhydrazine is a potential carcinogen and skin sensitizer. Handle only in a fume hood with double nitrile gloves. Inactivate spills with bleach (hypochlorite) solution before disposal.
-
Piperidine: Highly flammable and toxic by inhalation.
-
Waste Disposal: Fluorinated organic waste must be segregated. Do not mix with standard organic solvents if incineration protocols differ for halogenated waste at your facility.
References
-
BenchChem Technical Support. (2025).[2][3] General Protocol for the Synthesis of Ethyl 2-cyano-3-(4-fluorophenyl)acrylate and Knoevenagel Conditions. BenchChem Application Notes. Link
-
National Center for Biotechnology Information. (2006). Discovery of S-[5-amino-1-(4-fluorophenyl)-1H-pyrazol-4-yl]-[3-(2,3-dihydroxypropoxy)phenyl]methanone (RO3201195). PubMed. Link
-
SciSpace. (2023). Synthesis and properties of S-alkyl 4-amino-5-(5-(3-fluorophenyl)-pyrazol-3-yl)-1,2,4-triazole-3-thiol derivatives.Link
-
ResearchGate. (2025). Synthesis and Antitumor Activities of Novel 5-amino-3-(halophenyl)-1-phenyl-1H-pyrazole-4-carbonitriles.[5]Link
-
European Journal of Medicinal Chemistry. (Cited via NIH). Fluorinated Pyrazoles: From Synthesis to Applications.Link
Sources
Application Note: Preparation of 2-Ethoxy-4-Fluorophenyl Esters for Prodrug Synthesis
Executive Summary
This Application Note details the synthetic protocols and rationale for generating 2-ethoxy-4-fluorophenyl esters , a specialized class of prodrug moieties designed to mask carboxylic acid pharmacophores.
In drug development, simple alkyl esters often hydrolyze too slowly in vivo, while unsubstituted phenyl esters may be chemically unstable or release toxic phenols. The 2-ethoxy-4-fluorophenyl moiety represents a "tunable" leaving group. The 4-fluoro substituent (electron-withdrawing) increases the lability of the ester bond to ensure enzymatic cleavage, while the 2-ethoxy group (steric bulk/electron-donating) prevents premature chemical hydrolysis and modulates lipophilicity.
This guide provides two validated protocols for esterification, quality control metrics, and stability assessment workflows.
Scientific Rationale & Design Principles
The "Goldilocks" Zone of Hydrolysis
The utility of phenolic esters in prodrug design is governed by the acidity of the leaving group (the phenol), which correlates with the rate of ester hydrolysis (Hammett relationship).
-
4-Fluoro Effect (Electronic Activation): Fluorine at the para position is inductively electron-withdrawing (
). This lowers the pKa of the phenol compared to unsubstituted phenol, making the ester bond more susceptible to nucleophilic attack by esterases (e.g., carboxylesterases in the liver/plasma). -
2-Ethoxy Effect (Steric Stabilization): The ortho ethoxy group provides steric hindrance around the carbonyl carbon. This shields the ester from non-specific chemical hydrolysis (e.g., in the stomach or formulation buffers) without completely blocking the active site of esterase enzymes.
Mechanism of Action (In Vivo)
Upon absorption, the prodrug undergoes enzymatic hydrolysis to release the active parent drug and the promoiety (phenol).
Figure 1: Enzymatic activation pathway of the prodrug.
Synthetic Protocols
Two methods are presented. Method A is preferred for robust, non-sensitive carboxylic acids and scale-up. Method B is preferred for valuable, acid-sensitive, or complex API (Active Pharmaceutical Ingredient) substrates.
Pre-Requisites
-
Starting Material: 2-ethoxy-4-fluorophenol (Commercially available or synthesized via mono-ethylation of 4-fluorocatechol).
-
Safety: Phenols are corrosive and toxic. All operations must be performed in a fume hood.
Method A: Acid Chloride Coupling (Robust)
This method converts the drug acid to an acid chloride, which then attacks the phenol.
Reagents:
-
Carboxylic Acid Drug (1.0 equiv)[1]
-
Oxalyl Chloride (1.2 equiv) or Thionyl Chloride
-
DMF (Catalytic, 2-3 drops)
-
2-ethoxy-4-fluorophenol (1.1 equiv)
-
Triethylamine (TEA) or Pyridine (1.5 equiv)
-
Dichloromethane (DCM) (Anhydrous)
Protocol:
-
Activation: Dissolve the Carboxylic Acid Drug in anhydrous DCM under Nitrogen (
). -
Add catalytic DMF. Dropwise add Oxalyl Chloride at 0°C.
-
Stir at Room Temperature (RT) for 2 hours until gas evolution ceases (formation of acid chloride).
-
Optional: Evaporate solvent/excess reagent if the drug is stable, or proceed directly (one-pot).
-
Coupling: Dissolve 2-ethoxy-4-fluorophenol and TEA in DCM in a separate flask.
-
Cool the phenol solution to 0°C. Slowly add the acid chloride solution via syringe/cannula.
-
Workup: Quench with saturated
. Extract with DCM. Wash organic layer with 0.1M HCl (to remove amine), then Brine. Dry over .[4]
Method B: Steglich Esterification (Mild)
Uses DCC/EDC to activate the acid in situ. Ideal for preventing racemization or decomposition.
Reagents:
-
Carboxylic Acid Drug (1.0 equiv)[1]
-
2-ethoxy-4-fluorophenol (1.1 equiv)
-
DCC (N,N'-Dicyclohexylcarbodiimide) or EDC·HCl (1.2 equiv)
-
DMAP (4-Dimethylaminopyridine) (0.1 equiv - Critical Catalyst)
-
DCM or DMF (Anhydrous)
Protocol:
-
Dissolve the Carboxylic Acid Drug and 2-ethoxy-4-fluorophenol in anhydrous DCM under
. -
Cool the mixture to 0°C.
-
Add DCC (dissolved in minimal DCM) dropwise.
-
Observation: A white precipitate (dicyclohexylurea, DCU) will form within minutes if using DCC.
-
Stir at 0°C for 30 mins, then at RT for 8–16 hours.
-
Workup: Filter off the DCU precipitate. Dilute filtrate with Ethyl Acetate.
-
Wash with saturated
, Water, and Brine. -
Purification: Flash column chromatography is usually required to remove traces of urea.
Synthesis Decision Workflow
Figure 2: Decision tree for selecting the appropriate esterification protocol.
Quality Control & Characterization
Successful synthesis must be validated using the following metrics.
NMR Spectroscopy Expectations
The 2-ethoxy-4-fluorophenyl moiety provides distinct diagnostic signals.
| Nucleus | Feature | Expected Shift (ppm) / Multiplicity | Interpretation |
| 1H NMR | Ethoxy | 4.0 – 4.15 (Quartet) | Diagnostic of the ethoxy group. |
| 1H NMR | Ethoxy | 1.3 – 1.4 (Triplet) | Coupled to the methylene. |
| 1H NMR | Aromatic Protons | 6.5 – 7.2 (Multiplet) | Complex splitting due to F-H coupling ( |
| 19F NMR | Fluorine Signal | -110 to -120 (Singlet/Multiplet) | Confirm presence of Fluorine. |
| 13C NMR | Carbonyl ( | 165 – 175 | Ester carbonyl (shifted from acid). |
Stability Testing (In Vitro)
Before in vivo studies, the "tunability" of the prodrug must be verified.
-
Chemical Stability: Incubate prodrug in PBS (pH 7.4) and SGF (Simulated Gastric Fluid, pH 1.[3]2) at 37°C.
-
Target: <10% degradation over 2 hours in SGF (stomach stability).
-
-
Enzymatic Lability: Incubate in Rat/Human Plasma at 37°C.
-
Target:
< 60 minutes (rapid release of active drug).
-
Troubleshooting Guide
| Issue | Probable Cause | Corrective Action |
| Low Yield (Method B) | N-acylurea formation | This is a rearrangement side reaction. Ensure DMAP is added. Keep temperature at 0°C during DCC addition. |
| Hydrolysis during Workup | Phenolic ester instability | Avoid strong bases (NaOH) during extraction. Use saturated |
| Incomplete Reaction | Steric hindrance | The 2-ethoxy group is bulky. Increase reaction time (up to 24h) or use a stronger activation (Method A with reflux). |
| Impurity: Free Phenol | Degradation or excess reagent | Phenols can be hard to separate. Use a basic alumina column or wash organic layer with cold 1M NaOH (rapidly) to ionize and remove unreacted phenol. |
References
-
Rautio, J., et al. (2018).[8][9][10] The expanding role of prodrugs in contemporary drug design and development. Nature Reviews Drug Discovery. [Link]
-
Neises, B. & Steglich, W. (1978).[6] Simple Method for the Esterification of Carboxylic Acids. Angewandte Chemie International Edition. [Link]
-
Hansch, C., et al. (1991). A Survey of Hammett Substituent Constants and Resonance and Field Parameters. Chemical Reviews. (For
values of F and OEt groups). [Link] -
Organic Chemistry Portal. (2023). Steglich Esterification Protocol. [Link][11]
Sources
- 1. CN111303045A - Production process of 2-ethoxy-4, 6-difluoropyrimidine - Google Patents [patents.google.com]
- 2. nbinno.com [nbinno.com]
- 3. derpharmachemica.com [derpharmachemica.com]
- 4. arkat-usa.org [arkat-usa.org]
- 5. Acid to Ester - Common Conditions [commonorganicchemistry.com]
- 6. Steglich Esterification [organic-chemistry.org]
- 7. A solvent-reagent selection guide for Steglich-type esterification of carboxylic acids - Green Chemistry (RSC Publishing) DOI:10.1039/D1GC02251B [pubs.rsc.org]
- 8. semanticscholar.org [semanticscholar.org]
- 9. The expanding role of prodrugs in contemporary drug design and development - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Rautio, J., Meanwell, N.A., Di, L. and Hageman, M.J. (2018) The Expanding Role of Prodrugs in Contemporary Drug Design and Development. Nature Reviews Drug Discovery, 17, 559-587. - References - Scientific Research Publishing [scirp.org]
- 11. researchgate.net [researchgate.net]
Reagents for activating 2-ethoxy-4-fluorobenzoic acid (SOCl2 vs. Oxalyl Chloride)
Abstract
This technical guide evaluates the activation of 2-ethoxy-4-fluorobenzoic acid into its corresponding acid chloride, 2-ethoxy-4-fluorobenzoyl chloride . While both Thionyl Chloride (
Introduction & Substrate Analysis
The transformation of 2-ethoxy-4-fluorobenzoic acid to its acyl chloride is a critical activation step for subsequent nucleophilic acyl substitutions (e.g., amide couplings, esterifications).
Substrate Profile:
-
2-Ethoxy Group: Acts as an electron-donating group (EDG) by resonance but introduces significant steric hindrance at the reaction center. Crucially, ortho-alkoxy groups can be susceptible to dealkylation under harsh acidic conditions (e.g., refluxing
), posing a chemical stability risk. -
4-Fluoro Group: An electron-withdrawing group (EWG) that increases the electrophilicity of the carbonyl carbon, generally facilitating nucleophilic attack but also making the resulting acid chloride more susceptible to hydrolysis.
The Challenge: Standard reflux conditions with Thionyl Chloride can degrade the ether linkage or lead to colored impurities. Conversely, the Oxalyl Chloride method, catalyzed by N,N-Dimethylformamide (DMF), proceeds under milder conditions (Room Temp/0°C), preserving the delicate ortho-ethoxy functionality.
Mechanistic Comparison
Thionyl Chloride ( )[1][2][3]
-
Mechanism: Proceeds via an
(Substitution Nucleophilic internal) mechanism.[1] The carboxylic acid attacksngcontent-ng-c2372798075="" _nghost-ng-c2478785287="" class="inline ng-star-inserted"> to form a chlorosulfite intermediate.[2] Chloride ion displacement then yields the acid chloride, , and . -
Thermodynamics: Often requires thermal energy (reflux) to drive the elimination of
and push the equilibrium forward. -
Byproducts:
(gas),ngcontent-ng-c2372798075="" _nghost-ng-c2478785287="" class="inline ng-star-inserted"> (gas).[3][4]
Oxalyl Chloride ( ) with DMF Catalyst
-
Mechanism: This is a catalytic cycle.[5][6] DMF reacts with Oxalyl Chloride to form the active Vilsmeier-Haack reagent (chloroiminium species).[5] This highly electrophilic species activates the carboxylic acid, forming an activated intermediate that is rapidly converted to the acid chloride by chloride attack.
-
Thermodynamics: Highly favorable at low temperatures due to the release of three gaseous byproducts (
, , ) and the high reactivity of the Vilsmeier intermediate. -
Byproducts:
(toxic gas), (gas), (gas).
Figure 1: Catalytic Cycle of DMF-Mediated Activation
Caption: The catalytic cycle where DMF is converted to the active Vilsmeier reagent by Oxalyl Chloride, activates the acid, and is regenerated.[3][7][8][9]
Reagent Selection Guide
Use the following decision matrix to select the appropriate protocol for your specific constraints.
| Feature | Oxalyl Chloride / DMF (Recommended) | Thionyl Chloride |
| Reaction Temp | 0°C to Room Temperature | Reflux (70-80°C) |
| Substrate Integrity | Excellent (Preserves o-ethoxy) | Moderate (Risk of ether cleavage) |
| Reaction Time | Fast (1 - 2 hours) | Slow (3 - 12 hours) |
| Purification | Evaporation (Volatile byproducts) | Distillation / Azeotrope req. |
| Scale | Discovery / MedChem (<100g) | Process / Manufacturing (>1kg) |
| Safety | High Risk: Generates CO (Carbon Monoxide) | High Risk: Generates SO2 (Corrosive) |
Experimental Protocols
Protocol A: Oxalyl Chloride Activation (High Purity/Small Scale)
Best for: <50g scale, sensitive substrates, rapid synthesis.
Materials:
-
Substrate: 2-ethoxy-4-fluorobenzoic acid (1.0 equiv)
-
Reagent: Oxalyl Chloride (1.2 – 1.5 equiv)
-
Catalyst: DMF (anhydrous, 1-2 drops or 0.05 equiv)
-
Solvent: Dichloromethane (DCM) or Toluene (Anhydrous)
Step-by-Step Procedure:
-
Setup: Flame-dry a round-bottom flask (RBF) equipped with a magnetic stir bar. Fit with a rubber septum and a nitrogen/argon inlet.
-
Critical: Ensure the system is vented through a bubbler into a bleach trap (to neutralize HCl) and MUST be in a well-ventilated fume hood due to Carbon Monoxide (CO) generation.
-
-
Solvation: Suspend 2-ethoxy-4-fluorobenzoic acid (1.0 eq) in anhydrous DCM (approx. 5-10 mL per gram of acid).
-
Catalyst Addition: Add catalytic DMF (1-2 drops).
-
Observation: No reaction will occur yet.
-
-
Reagent Addition: Cool the mixture to 0°C (ice bath). Add Oxalyl Chloride (1.2 eq) dropwise via syringe.
-
Mechanism Check: You will observe immediate vigorous bubbling (
evolution). This confirms the catalyst is active.
-
-
Reaction: Remove the ice bath and allow to warm to room temperature. Stir for 1–2 hours.
-
Endpoint: The suspension should become a clear solution as the acid is consumed.
-
-
Workup: Concentrate the reaction mixture under reduced pressure (rotary evaporator) to remove solvent and excess oxalyl chloride.
-
Pro-Tip: Co-evaporate with anhydrous toluene (2x) to remove trace Oxalyl Chloride and HCl.
-
-
Result: The residue is the crude acid chloride, typically a yellow/golden oil or low-melting solid, ready for immediate use.
Protocol B: Thionyl Chloride Activation (Scale-Up)
Best for: >100g scale, cost-sensitive processes, robust substrates.
Materials:
-
Substrate: 2-ethoxy-4-fluorobenzoic acid (1.0 equiv)
-
Reagent: Thionyl Chloride (2.0 – 5.0 equiv if neat; 1.5 equiv if in solvent)
-
Solvent: Toluene (Preferred) or Neat
Step-by-Step Procedure:
-
Setup: Equip a RBF with a reflux condenser and a drying tube (CaCl2) or gas scrubber trap (
solution). -
Mixing: Dissolve the substrate in Toluene (or use neat
for difficult substrates). -
Addition: Add Thionyl Chloride slowly at room temperature.
-
Activation: Heat the reaction to reflux (approx. 75-80°C).
-
Caution: Evolution of
and will be significant.[4]
-
-
Monitoring: Reflux for 3–6 hours. Monitor by TLC (treat an aliquot with MeOH to visualize the methyl ester).
-
Workup: Distill off excess Thionyl Chloride and Toluene under reduced pressure.
-
Critical: Thionyl chloride is harder to remove than oxalyl chloride. Repeated azeotropic distillation with toluene is required to prevent acidic contamination of the next step.
-
Analytical Validation
Since acid chlorides are unstable on silica gel (hydrolyzing back to the acid), direct TLC or LCMS is not possible. Use Derivatization for monitoring.
Method: Methanol Quench
-
Take a 50 µL aliquot of the reaction mixture.
-
Quench into 200 µL of anhydrous Methanol (in a separate vial).
-
Wait 5 minutes.
-
Analyze this sample via TLC or HPLC.
-
Target: You are looking for the Methyl Ester (Methyl 2-ethoxy-4-fluorobenzoate).
-
Success Criteria: Complete disappearance of the Acid peak and appearance of the less polar Ester peak.
-
Safety & Handling (Crucial)
Figure 2: Safety Workflow
Caption: Critical safety hazards associated with chlorinating reagents.
-
Carbon Monoxide (CO): The Oxalyl Chloride method generates stoichiometric quantities of CO. This gas is odorless and deadly. Never perform this reaction outside a high-performance fume hood.
-
Pressure Buildup: Both methods generate gas. Never heat a closed system. Always use a bubbler or open vent line through a trap.
-
Water Reactivity: Both reagents react violently with water. Ensure all glassware is flame-dried and solvents are anhydrous.
Troubleshooting
| Issue | Probable Cause | Solution |
| No Reaction (Oxalyl Method) | Inactive DMF or wet solvent. | Add fresh DMF (1 drop). Ensure bubbling starts. |
| Product is Dark/Black | Decomposition of ortho-ethoxy group. | Switch from Thionyl Chloride (Reflux) to Oxalyl Chloride (0°C). |
| Solid Precipitate in Reaction | Vilsmeier salt precipitation (Normal). | This is the active intermediate. It will redissolve/react as the reaction proceeds. |
| Low Yield in Next Step | Residual Acid or HCl. | Ensure complete conversion via MeOH quench test. Co-evaporate with toluene to remove trapped HCl. |
References
-
Clayden, J., Greeves, N., & Warren, S. (2012). Organic Chemistry. Oxford University Press. (Chapter 10: Nucleophilic Substitution at the Carbonyl Group).
-
Sigma-Aldrich. (n.d.). Oxalyl Chloride Technical Bulletin. Retrieved February 26, 2026, from
-
Master Organic Chemistry. (2011). Thionyl Chloride (SOCl2) and Conversion of Carboxylic Acids to Acid Halides. Retrieved February 26, 2026, from
-
Organic Syntheses. (1998). Acid Chlorides from Carboxylic Acids with Oxalyl Chloride. Org. Synth. Coll. Vol. 9, p. 34.
-
ChemicalBook. (2020). Synthesis of 2-Ethoxybenzoyl chloride. (Patent CN111548263). Retrieved February 26, 2026, from
Sources
- 1. masterorganicchemistry.com [masterorganicchemistry.com]
- 2. brainly.com [brainly.com]
- 3. Benzoic acid with `"SOCl"_(2)` to give [allen.in]
- 4. Organic Syntheses Procedure [orgsyn.org]
- 5. Oxalyl Chloride vs. Thionyl Chloride: Practical Comparison - Wolfa [wolfabio.com]
- 6. m.youtube.com [m.youtube.com]
- 7. prepchem.com [prepchem.com]
- 8. researchgate.net [researchgate.net]
- 9. researchgate.net [researchgate.net]
Troubleshooting & Optimization
Technical Support Center: Stability & Storage of 2-Ethoxy-4-fluorobenzoyl Chloride
The following technical guide is structured as a Tier 3 Specialist Support Portal . It assumes the reader is a professional chemist requiring actionable, high-level intervention strategies for stabilizing 2-Ethoxy-4-fluorobenzoyl chloride .
Case ID: STORAGE-PROTO-2E4F Status: Resolved / Guide Available Classification: Reactive Intermediates / Acyl Chlorides
Executive Summary & Chemical Context
2-Ethoxy-4-fluorobenzoyl chloride is a highly electrophilic acylating agent. While the 2-ethoxy group provides minor electronic stabilization (via resonance donation) and steric shielding compared to unsubstituted benzoyl chloride, the molecule remains acutely sensitive to nucleophilic attack by water.
The Failure Mode: Hydrolysis. Exposure to atmospheric moisture converts the liquid/low-melting solid acid chloride into its corresponding carboxylic acid (2-ethoxy-4-fluorobenzoic acid ) and hydrochloric acid (HCl). This reaction is autocatalytic in bulk storage; the generated HCl gas increases pressure and can degrade septum integrity, inviting further moisture ingress.
The Degradation Mechanism (The "Why")
To prevent degradation, one must understand the microscopic failure pathway. The hydrolysis follows an associative nucleophilic acyl substitution mechanism.[1]
Visualization: Hydrolysis Pathway
The following diagram illustrates the attack of water on the carbonyl carbon, the tetrahedral intermediate, and the irreversible collapse to the carboxylic acid.
Figure 1: Mechanism of acyl chloride hydrolysis. Note that the reaction generates HCl, which can corrode metal caps and degrade poor-quality septa.
Storage Protocols (The "How")
Trusting a standard "tightly capped bottle" is a primary cause of sample loss. The following protocol creates a self-validating barrier system.
Table 1: Critical Storage Parameters
| Parameter | Specification | Scientific Rationale |
| Temperature | 2°C to 8°C (Refrigerated) | Reduces kinetic rate of hydrolysis. Warning: See Handling Protocol below. |
| Atmosphere | Argon or Nitrogen (Inert) | Displaces humid air. Argon is preferred (heavier than air) to blanket the liquid surface. |
| Container | Sure/Seal™ or Schlenk Flask | Standard screw caps leak over time. Teflon-lined septa are mandatory. |
| Secondary | Desiccator with P₂O₅ or Drierite | Provides a "sacrificial" drying agent to scavenge moisture before it reaches the vial. |
The "Thermal Shock" Handling Protocol
CRITICAL ERROR ALERT: Opening a cold bottle immediately upon removal from the fridge causes rapid condensation of atmospheric water directly into the reagent.
-
Retrieval: Remove container from storage (2–8°C).
-
Equilibration: Place in a desiccator or hood and allow to warm to Room Temperature (RT) for 30–45 minutes .
-
Check: Wipe the outside of the bottle. If it feels cold or shows condensation, do not open .
-
-
Dispensing:
-
Preferred: Use positive pressure (inert gas) and a cannula/syringe through a septum.
-
Alternative: If pouring is necessary, do so rapidly under a stream of dry nitrogen.
-
-
Resealing: Purge the headspace with Argon for 30 seconds before resealing. Wrap the cap junction with Parafilm M® (dust barrier only) or electrical tape (better tension).
Troubleshooting & Remediation (The "Fix")
If you suspect your sample has degraded, use this workflow to diagnose and recover the material.
Diagnostic Flowchart
Figure 2: Decision tree for assessing reagent quality.
Remediation Protocol: The "Thionyl Rescue"
If the compound has partially hydrolyzed (turned into a white sludge or solid), it can often be chemically regenerated rather than discarded.
Reagents: Thionyl Chloride (
-
Setup: Place the degraded 2-ethoxy-4-fluorobenzoyl chloride in a round-bottom flask.
-
Addition: Add excess thionyl chloride (approx. 2–3 equivalents relative to the estimated acid content).
-
Catalysis: Add 1–2 drops of dry DMF (catalyst).
-
Reflux: Heat to reflux (76°C) for 2–3 hours. The solution should clarify as the solid acid converts back to the liquid acid chloride.
-
Purification: Distill off the excess thionyl chloride (BP: 74.6°C) under reduced pressure. The residue is your regenerated acid chloride.
-
Validation: Run a mini-workup on a small aliquot (quench with methanol) and check LC-MS or GC-MS for the methyl ester to confirm purity.
-
Frequently Asked Questions (FAQs)
Q: Can I store this compound in a -20°C freezer? A: Yes, but with extreme caution. While lower temperatures chemically stabilize the molecule, the risk of water condensation upon opening is significantly higher. Unless you have a glovebox or strict warming protocols, a standard 4°C fridge is often safer for daily use due to lower condensation risks.
Q: The liquid has turned into a solid block. Is it ruined? A: Not necessarily. Check the melting point.[8][9] 2-Ethoxy-4-fluorobenzoyl chloride may have a melting point near room temperature (similar derivatives often melt between 20–40°C). It might just be frozen.
-
Test: Gently warm to 40°C. If it melts into a clear liquid, it is likely fine. If it remains solid or leaves a heavy white precipitate (the acid), it has hydrolyzed.
Q: Why did the septum on my bottle turn brown/brittle? A: This is caused by HCl off-gassing. Hydrolysis releases HCl, which attacks the rubber of standard red/white septa.
-
Solution: Use Teflon-faced (PTFE) silicone septa . The inert Teflon layer must face the chemical.
Q: Can I use a glass stopper instead of a septum? A: Only for short-term storage. Glass stoppers can "freeze" (seize) if the acid chloride hydrolyzes slightly and crystallizes in the ground glass joint. If using glass stoppers, grease the joint with a fluorinated grease (like Krytox) to prevent seizing, but be aware that grease can contaminate the sample.
References
- Vogel, A. I.Vogel's Textbook of Practical Organic Chemistry, 5th Ed.; Longman Scientific & Technical: London, 1989.
-
Sigma-Aldrich (Merck). Technical Bulletin: Handling and Storage of Acid Chlorides.
- Clayden, J.; Greeves, N.; Warren, S.Organic Chemistry, 2nd Ed.; Oxford University Press: Oxford, 2012. (Mechanistic grounding for nucleophilic acyl substitution).
-
PubChem. Compound Summary: 2-Fluorobenzoyl chloride. (Structural and physical property analogues).
Sources
- 1. benchchem.com [benchchem.com]
- 2. Mechanism of hydrolysis of benzoyl chloride - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. hydrolysis (of benzyl chloride) | Filo [askfilo.com]
- 4. Safe Handling Guide: Hydrochloric Acid - CORECHEM Inc. [corecheminc.com]
- 5. 350. The mechanism of hydrolysis of acid chlorides. Part I. The effect of hydroxyl ions, temperature, and substituents on the rate of hydrolysis of benzoyl chloride - Journal of the Chemical Society (Resumed) (RSC Publishing) [pubs.rsc.org]
- 6. scispace.com [scispace.com]
- 7. cubework.com [cubework.com]
- 8. CompTox Chemicals Dashboard [comptox.epa.gov]
- 9. 2-Fluorobenzoyl chloride | C7H4ClFO | CID 9808 - PubChem [pubchem.ncbi.nlm.nih.gov]
Technical Support Center: Synthesis of 2-Ethoxy-4-fluorobenzoyl chloride
A Guide to the Effective Removal of Excess Thionyl Chloride
For researchers, scientists, and professionals in drug development, the synthesis of acyl chlorides is a fundamental step. The conversion of carboxylic acids to their corresponding acyl chlorides using thionyl chloride (SOCl₂) is a widely adopted method due to its efficiency and the convenient removal of gaseous byproducts (SO₂ and HCl).[1] However, the complete removal of excess thionyl chloride is critical to prevent unwanted side reactions in subsequent steps and to ensure the purity of the final product. This guide provides in-depth troubleshooting and frequently asked questions (FAQs) concerning the removal of residual thionyl chloride from the synthesis of 2-Ethoxy-4-fluorobenzoyl chloride.
Frequently Asked Questions (FAQs)
Q1: What are the primary methods for removing excess thionyl chloride from my reaction mixture?
A1: The two most common and effective methods for removing excess thionyl chloride are distillation and chemical quenching.[2] The choice between these methods is dictated by the stability of your product, the scale of your reaction, and the desired purity of the 2-Ethoxy-4-fluorobenzoyl chloride.[2]
-
Distillation is the preferred method when the acyl chloride product is sensitive to water or other protic quenching agents.[2] It is also well-suited for larger-scale reactions where the significant heat generated from quenching can be challenging to manage.[2]
-
Chemical Quenching is a viable option when your product is stable under aqueous workup conditions.[2] For smaller-scale reactions, it is often a faster and simpler method than distillation.[2]
Q2: Why is it crucial to remove all traces of thionyl chloride?
A2: Residual thionyl chloride can interfere with subsequent reactions. For instance, if the 2-Ethoxy-4-fluorobenzoyl chloride is to be used in a reaction with a nucleophile (e.g., an amine or alcohol), any remaining thionyl chloride will also react, leading to the formation of undesired byproducts and a reduction in the overall yield of your target molecule.
Q3: My product is turning yellow/orange after heating to remove the thionyl chloride. What's happening?
A3: A yellow or orange coloration can be an indication of product decomposition or the formation of impurities. Thionyl chloride itself can decompose at temperatures above its boiling point to form disulfur dichloride, sulfur dioxide, and chlorine, which can contribute to the color.[3] It is advisable to use the mildest effective heating conditions or to employ vacuum or azeotropic distillation to lower the required temperature.
Troubleshooting Guides
This section provides a detailed breakdown of common issues encountered during the removal of thionyl chloride and offers practical, field-tested solutions.
Distillation separates compounds based on differences in their boiling points. Since thionyl chloride has a lower boiling point than 2-Ethoxy-4-fluorobenzoyl chloride, it can be selectively removed.
Issue 1: My product appears to be decomposing during distillation.
-
Causality: The distillation temperature may be too high, causing thermal degradation of the 2-Ethoxy-4-fluorobenzoyl chloride. Thionyl chloride decomposes at temperatures above 140°C, and your product may have a lower decomposition temperature.[2]
-
Solution: Employ Vacuum Distillation. By reducing the pressure, you can significantly lower the boiling point of thionyl chloride, allowing for its effective removal at a much lower and safer temperature for your product.[2][4]
Issue 2: I've distilled off the bulk of the thionyl chloride, but my NMR/IR analysis still shows traces of it.
-
Causality: Thionyl chloride can be persistent and may not be completely removed by simple distillation alone.
-
Solution: Perform an Azeotropic Distillation. Add a dry, inert solvent like toluene and distill the mixture.[3][5] Toluene forms a low-boiling azeotrope with thionyl chloride, facilitating its removal. This process can be repeated multiple times to "chase" out the remaining traces of thionyl chloride.[2][6]
Data Presentation: Physical Properties for Distillation
| Compound | Molecular Weight ( g/mol ) | Boiling Point (°C) | Notes |
| Thionyl chloride (SOCl₂) | 118.97 | 74.6 | Reacts violently with water.[7] |
| 2-Ethoxy-4-fluorobenzoyl chloride | 202.61 | Expected to be significantly higher than thionyl chloride. | --- |
| Toluene | 92.14 | 110.6 | Forms an azeotrope with thionyl chloride, facilitating its removal.[3] |
Experimental Protocol: Azeotropic Removal of Thionyl Chloride
-
Initial Distillation: After the reaction converting 2-Ethoxy-4-fluorobenzoic acid to 2-Ethoxy-4-fluorobenzoyl chloride is complete, perform a simple or vacuum distillation to remove the bulk of the excess thionyl chloride.[3]
-
Azeotropic Chase:
-
Add a volume of dry toluene to the reaction flask.
-
Distill the mixture. The toluene-thionyl chloride azeotrope will distill at a lower temperature than pure toluene.[3]
-
Repeat the addition of fresh, dry toluene and subsequent distillation two to three more times to ensure complete removal of thionyl chloride.[8]
-
-
Final Product: The remaining liquid in the distillation flask is the crude 2-Ethoxy-4-fluorobenzoyl chloride, which can be used directly or further purified by vacuum distillation if necessary.
Visualization of the Distillation Workflow
Caption: Workflow for the safe chemical quenching of excess thionyl chloride.
References
-
Master Organic Chemistry. (2011, December 3). Thionyl Chloride (SOCl2) And Conversion of Carboxylic Acids to Acid Halides. Retrieved from [Link]
-
Chemistry LibreTexts. (2019, June 5). 22.9 Reactions of Carboxylic Acids. Retrieved from [Link]
-
ChemHelper. (n.d.). Carboxylic Acid to Acid Chloride (SOCl2) | Mechanism + Traps. Retrieved from [Link]
-
Rzepa, H. (2012, May 25). The mechanism (in 4D) of the reaction between thionyl chloride and a carboxylic acid. Henry Rzepa's Blog. Retrieved from [Link]
-
OpenStax. (2023, September 20). 21.3 Reactions of Carboxylic Acids. Organic Chemistry. Retrieved from [Link]
-
ResearchGate. (2016, May 13). How to remove thionyl chloride after reaction? Retrieved from [Link]
-
Reddit. (2021, May 17). How to efficiently remove thionyl chloride SOCl2? r/Chempros. Retrieved from [Link]
-
ACS Publications. (2017, August 8). Neutralization of a Toluene Waste Stream Containing Thionyl Chloride. Retrieved from [Link]
-
ResearchGate. (2012, November 27). Which reagents are suitable for decomposing residual thionyl chloride after esterification? Retrieved from [Link]
-
Bionium. (n.d.). Thionyl Chloride CAS No 7719-09-7 MATERIAL SAFETY DATA SHEET SDS/MSDS. Retrieved from [Link]
-
Reddit. (2019, June 17). Removing thionyl chloride. r/chemistry. Retrieved from [Link]
-
Reddit. (2024, August 12). Removal of Thionyl Chloride with rotovap. r/Chempros. Retrieved from [Link]
-
NJ.gov. (n.d.). Common Name: THIONYL CHLORIDE HAZARD SUMMARY. Retrieved from [Link]
-
ResearchGate. (2016, September 28). Can any one suggest an efficient method to distill thionyl chloride? Retrieved from [Link]
-
PrepChem.com. (n.d.). Synthesis of 2-fluorobenzoyl chloride. Retrieved from [Link]
- Google Patents. (n.d.). US4759826A - Process for purifying thionyl chloride.
-
Organic Syntheses. (n.d.). 1 - Organic Syntheses Procedure. Retrieved from [Link]
-
University of Cambridge. (n.d.). Supporting Information. Retrieved from [Link]
-
Reddit. (2025, March 31). Synthesis of Acyl Chlorides with Thionyl Chloride. r/Chempros. Retrieved from [Link]
-
Organic Chemistry Portal. (n.d.). Acid to Ester - Thionyl Chloride (SOCl2) and Methanol (MeOH). Retrieved from [Link]
- Google Patents. (n.d.). CN104098464A - Preparation method for 4-fluorobenzoyl chloride.
-
Organic Syntheses. (n.d.). p-FLUOROBENZOIC ACID. Retrieved from [Link]
-
Organic Syntheses. (n.d.). Benzoyl chloride, 4-pentyl. Retrieved from [Link]
- Google Patents. (n.d.). CN107118096B - Preparation method of 2, 4-dichloro-5-fluorobenzoyl chloride.
-
Reddit. (2025, May 14). 4-fluorobenzoyl chloride formation. r/Chempros. Retrieved from [Link]
-
LabXchange. (2024, August 2). Synthesis, Distillation, & Recrystallization. Retrieved from [Link]
Sources
Optimizing yield of 2-ethoxy-4-fluorobenzoylation reactions
Technical Support Center: Optimizing 2-Ethoxy-4-Fluorobenzoylation
Executive Summary: The "Ortho-Effect" Challenge
Welcome to the technical support center. You are likely here because your standard amide coupling or esterification protocol is failing to deliver high yields with 2-ethoxy-4-fluorobenzoic acid derivatives.
This is not a user error; it is a structural challenge. This specific moiety presents a "perfect storm" for low reactivity:
-
Steric Hindrance: The ortho-ethoxy group physically blocks the trajectory of the incoming nucleophile (amine or alcohol) toward the carbonyl carbon.
-
Electronic Deactivation: The oxygen atom of the ethoxy group donates electron density into the ring (resonance effect), which is conjugated to the carbonyl. This reduces the electrophilicity of the carbonyl carbon, making it less reactive to nucleophilic attack compared to a standard benzoyl chloride.
This guide provides field-proven protocols to overcome these barriers, moving beyond standard EDC/NHS chemistry to high-energy activation methods.
Core Protocols: The Gold Standards
Do not rely on weak coupling agents (like EDC) for this substrate.[1] Use one of the following two methods based on your substrate's stability.
Method A: The "Sledgehammer" Protocol (Acid Chloride via Oxalyl Chloride)
Best for: Non-sensitive amines, scale-up, and maximum conversion.
Reagents:
-
2-Ethoxy-4-fluorobenzoic acid (1.0 equiv)[1]
-
Oxalyl chloride (1.5 equiv)[1]
-
DMF (catalytic, 2-3 drops)[1]
-
Dichloromethane (DCM) [Anhydrous][1]
-
Base: Diisopropylethylamine (DIPEA) or Pyridine (3.0 equiv)[1]
Step-by-Step:
-
Activation: Dissolve the acid in anhydrous DCM under Nitrogen/Argon. Add catalytic DMF.
-
Chlorination: Add oxalyl chloride dropwise at 0°C. Caution: Gas evolution (CO, CO2, HCl). Allow to warm to Room Temperature (RT) and stir for 2 hours until gas evolution ceases.
-
Validation (Critical): Take a small aliquot, blow dry with nitrogen, and run an IR. You must see the shift from ~1680 cm⁻¹ (Acid) to ~1775 cm⁻¹ (Acid Chloride) .[1] If not, add more oxalyl chloride.
-
Concentration: Evaporate the solvent and excess oxalyl chloride (rotary evaporator). Redissolve the crude acid chloride in fresh anhydrous DCM.
-
Coupling: Add the amine/alcohol and Base (DIPEA) at 0°C.
-
Forcing: Allow to warm to RT. If reaction is slow after 4 hours, heat to reflux (40°C).
Method B: The "Precision" Protocol (T3P Coupling)
Best for: Acid-sensitive substrates, avoiding epimerization, and ease of purification.[2]
Reagents:
-
2-Ethoxy-4-fluorobenzoic acid (1.0 equiv)[1]
-
T3P (Propylphosphonic anhydride) (50% wt in EtOAc/DMF) (2.0 equiv)[1]
-
Base: Pyridine (3.0 - 5.0 equiv) or N-Methylmorpholine (NMM)[1]
-
Solvent: EtOAc or DMF (if solubility is an issue)[1]
Step-by-Step:
-
Mix: Combine acid, amine, and base in the solvent.
-
Addition: Add T3P solution dropwise at 0°C.
-
Reaction: Stir at RT. T3P is unique; it often requires excess base to drive the equilibrium. If the reaction stalls, add more T3P (up to 3-4 equiv total) and Base.
-
Workup: Wash with water/bicarbonate. T3P byproducts are water-soluble, simplifying purification.[2]
Troubleshooting Center (Q&A)
Q1: I am using HATU/DIEA, but the conversion stalls at 50%. Why? A: HATU is excellent, but the ortho-ethoxy steric bulk hinders the formation of the active ester and the subsequent approach of the amine. The active ester intermediate might be hydrolyzing faster than it reacts with your amine.
-
Fix: Switch to Method A (Acid Chloride) . The chloride is smaller than the HATU-active ester, reducing steric clash. Alternatively, use T3P (Method B) at higher temperatures (50-60°C), as T3P is thermally stable and highly reactive.
Q2: I prepared the acid chloride, but I only isolated the starting acid after workup. A: This indicates Hydrolysis . The acid chloride formed but reacted with moisture in your solvent or atmosphere instead of your amine.
-
Fix: Ensure DCM is distilled or dried over molecular sieves.
-
Self-Validating Step: Quench a small aliquot of your reaction mixture with Methanol before workup. Run TLC/LC-MS. If you see the Methyl Ester, your acid chloride was present and reactive. If you only see Acid, the activation failed.
Q3: My amine is an electron-deficient aniline. Reaction yield is <10%. A: You are fighting two deactivating forces: the deactivated benzoyl group and the poor nucleophile.
-
Fix: You need "Force."
-
Use Method A .
-
Use Pyridine as the solvent (acts as both base and nucleophilic catalyst).
-
Add DMAP (4-Dimethylaminopyridine) (0.1 equiv).[1] DMAP forms a highly reactive N-acylpyridinium intermediate that overcomes the steric barrier.
-
Q4: Can I use thionyl chloride (SOCl2) instead of oxalyl chloride? A: Yes, but be careful. SOCl2 requires heating to remove excess reagent (bp ~76°C), which can degrade sensitive substrates. Oxalyl chloride (bp ~61°C) is milder and can be removed at lower temperatures. If you use SOCl2, ensure you chase it with toluene azeotrope to remove all traces of acid before adding the amine.
Comparative Data: Reagent Selection
| Feature | Acid Chloride (Oxalyl Cl) | T3P (Propylphosphonic anhydride) | HATU / EDC |
| Reactivity | Highest (overcomes sterics) | High (excellent for hindered) | Moderate (struggles with ortho-subs) |
| Moisture Sensitivity | High (Requires anhydrous) | Low (Tolerates wet solvents) | Moderate |
| Byproducts | CO, CO2, HCl (Gaseous) | Water-soluble phosphates | Urea/Triazole (Hard to remove) |
| Steric Tolerance | Excellent (Small electrophile) | Very Good | Poor (Bulky intermediate) |
| Recommended For | 2-Ethoxy-4-fluoro substrates | Sensitive/Chiral Amines | Simple, unhindered acids only |
Visualizations
Figure 1: Mechanism of Deactivation & Activation Strategy
This diagram illustrates why the reaction is difficult (Steric/Electronic block) and how the Acid Chloride/DMAP pathway solves it.
Caption: The ortho-ethoxy group creates a dual barrier (steric and electronic).[1] High-energy activation (Acid Chloride/T3P) is required to overcome the activation energy threshold.[1]
Figure 2: Troubleshooting Decision Tree
Follow this logic flow to select the correct optimization path.
Caption: Diagnostic workflow for identifying the root cause of failure: Reagent choice vs. Moisture control vs. Nucleophile reactivity.
References
-
Dunetz, J. R., et al. (2011).[2] "General and Scalable Amide Bond Formation with Epimerization-Prone Substrates Using T3P and Pyridine." Organic Letters, 13(19), 5048–5051. Link[1]
- Context: Establishes T3P/Pyridine as a superior system for difficult/sensitive couplings.
-
Valeur, E., & Bradley, M. (2009). "Amide bond formation: beyond the myth of coupling reagents." Chemical Society Reviews, 38(2), 606-631. Link
- Context: Comprehensive review on why standard reagents fail with hindered substrates and the mechanism of acid chloride activ
-
BenchChem Technical Support. (2025). "Application Notes: Synthesis of 2-(Benzyloxy)-4-fluorobenzaldehyde Derivatives." Link[1]
- Context: Protocols for handling ortho-alkoxy fluorinated benzene deriv
-
Fisher Scientific. (2015). "Safety Data Sheet: 4-Fluorobenzoyl chloride." Link
- Context: Safety and stability data for fluorobenzoyl chlorides (moisture sensitivity).
Sources
- 1. WO2015125786A1 - Aminopyrazolone derivative - Google Patents [patents.google.com]
- 2. General and Scalable Amide Bond Formation with Epimerization-Prone Substrates Using T3P and Pyridine [organic-chemistry.org]
- 3. US20250170100A1 - Monoacylglycerol lipase inhibitors and use thereof for the treatment of anxiety and related conditions - Google Patents [patents.google.com]
Technical Support Center: Handling & Stability of Fluorinated Acyl Chlorides
Executive Summary
Fluorinated acyl chlorides (
This guide provides an autonomous troubleshooting framework for researchers encountering degradation, pressure buildup, or yield loss.
Module 1: The Hydrolysis Cascade (Diagnosis)
The Issue: Users often report "white crust" formation on caps, "smoking" bottles, or violent pressure release upon opening.
The Science: Unlike standard acetyl chloride, fluorinated analogs do not just hydrolyze; they often accelerate their own degradation. The reaction with water produces the corresponding fluorinated carboxylic acid and Hydrogen Chloride (HCl) gas.
-
Observation: The "smoke" is HCl gas reacting with atmospheric water vapor to form hydrochloric acid mist.
-
Solid Formation: Most fluorinated carboxylic acids (the hydrolysis product) are solids at room temperature and insoluble in the parent acyl chloride, leading to crust formation.
Visualization: The Hydrolysis Degradation Loop
The following diagram illustrates the self-propagating nature of moisture contamination.
Caption: Figure 1. The degradation pathway of fluorinated acyl chlorides. Note the feedback loop where HCl generation compromises container integrity, accelerating moisture ingress.
Module 2: Storage & Handling Protocols
Protocol A: The "Inert Barrier" Storage System
Standard Parafilm is insufficient for fluorinated acyl chlorides; organic vapors will dissolve the wax, and HCl will embrittle it.
-
Primary Seal: Ensure the manufacturer's cap is lined with a PTFE (Teflon) gasket. Polyethylene liners will degrade.
-
Secondary Seal: Wrap the neck tightly with PTFE tape (plumber's tape), not Parafilm.
-
Containment: Store the bottle inside a secondary glass jar containing a bed of desiccant (e.g., Drierite or activated molecular sieves).
-
Temperature: Refrigeration (
) slows hydrolysis kinetics but increases the risk of condensation upon opening.-
Critical Step: You must allow the bottle to warm to room temperature in a desiccator before opening to prevent atmospheric water from condensing into the cold reagent.
-
Protocol B: The Positive Pressure Transfer
Never pour fluorinated acyl chlorides. Pouring introduces a volume of air (and moisture) equal to the volume of liquid removed.
-
Setup: Insert a needle connected to an inert gas line (Nitrogen/Argon) into the septum (avoiding the liquid phase).
-
Purge: Allow gas to flow for 30 seconds to flush the headspace.
-
Withdraw: Insert a dry syringe. The inert gas pressure will help push the liquid into the syringe, preventing vacuum formation that sucks in outside air.
Module 3: Troubleshooting & Recovery (FAQs)
Q1: My reagent has a white precipitate at the bottom. Is it ruined?
Status: Compromised, but recoverable. The white solid is likely the fluorinated carboxylic acid (e.g., Trifluoroacetic acid if using Trifluoroacetyl chloride).
-
Action: Do not shake. The solid acid is often insoluble in the chloride.
-
Recovery: If the supernatant is clear, you can carefully decant or syringe-filter the liquid under inert gas. For critical applications, distillation is the only way to guarantee purity.
Q2: I need to dry my solvent. Can I use molecular sieves directly in the reaction flask?
Status: Risky. While molecular sieves (3Å or 4Å) are excellent for drying solvents, they can contain trapped water or surface hydroxyls if not activated properly.
-
The Risk: Adding a reactive acyl chloride to "fresh" sieves often results in an exotherm as the reagent reacts with surface moisture on the beads.
-
Correct Protocol: Dry the solvent separately over activated sieves for 24 hours. Decant the dry solvent into the reaction vessel via cannula before adding the acyl chloride.
Q3: Can I use DMF (Dimethylformamide) as a solvent?
Status: FORBIDDEN (mostly). DMF reacts violently with acyl chlorides to form the Vilsmeier-Haack reagent (an iminium salt).
-
Exception: DMF is used in catalytic amounts (1-2 drops) when synthesizing acyl chlorides from acids using Oxalyl Chloride.
-
Rule: For using acyl chlorides in coupling reactions, use non-nucleophilic solvents like Dichloromethane (DCM), THF (anhydrous), or Toluene.
Module 4: Purification Decision Tree
When facing a compromised reagent, use this logic flow to determine the next step.
Caption: Figure 2. Decision matrix for processing compromised fluorinated acyl chlorides.
Module 5: Quantitative Data & Solvent Specs
To prevent hydrolysis, solvents must meet strict water content limits.
| Solvent | Max Water Content (ppm) | Recommended Drying Method | Incompatible With |
| Dichloromethane (DCM) | < 50 ppm | Distillation over CaH₂ | Amines (without base) |
| Tetrahydrofuran (THF) | < 20 ppm | Na/Benzophenone or Columns | Strong Lewis Acids |
| Toluene | < 30 ppm | Na/Benzophenone | - |
| DMF | N/A | DO NOT USE | Acyl Chlorides |
References
-
Save My Exams. (2025). Acyl Chlorides & Esters: Hydrolysis Mechanisms. Retrieved from [Link]
-
Organic Chemistry Portal. (2019). Acyl Fluoride Synthesis and Stability. Retrieved from [Link]
-
University of Pittsburgh. (2014). Techniques for Handling Air- and Moisture-Sensitive Compounds. Retrieved from [Link]
Stability of ethoxy group under acidic acylation conditions
Topic: Stability of Ethoxy Groups Under Acidic Acylation Conditions
To: Research & Development Teams, Process Chemistry Groups From: Senior Application Scientist, Synthesis Optimization Unit Subject: Troubleshooting Aryl Ethyl Ether Stability During Friedel-Crafts Acylation
Executive Summary: The "Lewis Acid Paradox"
The ethoxy group (–OEt), particularly in aryl ethyl ethers (phenetoles), presents a specific challenge during Friedel-Crafts acylation. While generally considered a robust protecting group compared to silyl ethers or acetals, it is chemically vulnerable to the exact conditions required for acylation: strong Lewis acids combined with nucleophilic halides.
This guide addresses the competition between two pathways:
-
The Desired Pathway: Electrophilic Aromatic Substitution (Acylation).[1]
-
The Undesired Pathway: Lewis Acid-mediated Dealkylation (Ether Cleavage).
Diagnostic Decision Matrix
Before proceeding with your reaction, use this logic flow to assess the risk of ethoxy cleavage.
Figure 1: Risk Assessment Flowchart for Ethoxy Stability. Dark nodes indicate decision points; Red indicates high cleavage risk.
Troubleshooting & FAQs
Q1: My LC-MS shows a mass corresponding to [M - 28]. Did my ethoxy group fall off?
Diagnosis: Yes. You have likely formed the corresponding phenol. Root Cause: You are observing Lewis Acid-Mediated Dealkylation .
-
Mechanism: Strong Lewis acids (like AlCl3) coordinate to the ether oxygen, forming a highly polarized complex. If a nucleophile is present (like Cl⁻ from AlCl3 or the acyl chloride), it attacks the ethyl group via an S_N2 mechanism, expelling the phenol-aluminum complex and ethyl chloride.
-
Corrective Action:
-
Switch Lewis Acids: Move from Aluminum Chloride (AlCl3) to Zinc Chloride (ZnCl2) or metallic triflates (e.g., Sc(OTf)3).
-
Lower Temperature: Cleavage has a higher activation energy than acylation. Run the reaction at -20°C to 0°C.
-
Q2: The reaction mixture turned into a black tar. What happened?
Diagnosis: Polymerization or complexation-induced degradation. Root Cause: Alkoxybenzenes are electron-rich. In the presence of strong Lewis acids, they are prone to oxidative polymerization or multiple acylations/alkylations.
-
Corrective Action:
-
Solvent Change: Avoid neat reactions. Use Nitromethane (CH3NO2) or Dichloromethane (DCM). Nitromethane complexes with AlCl3, moderating its activity ("buffering" the Lewis acidity).
-
Reverse Addition: Add the catalyst to the acyl chloride first to form the acylium ion before introducing the sensitive ether substrate.
-
Q3: I am getting low yields, and the starting material seems "stuck" on the baseline.
Diagnosis: Product Inhibition / Stable Complex Formation. Root Cause: The ketone product and the starting ether both coordinate strongly to the Lewis acid. The catalyst is being sequestered by the oxygen atoms.
-
Corrective Action:
-
Stoichiometry: Friedel-Crafts acylation is rarely catalytic with traditional Lewis acids. You typically need >1.1 equivalents of AlCl3 (one for the chloride, one to complex the carbonyl). Ensure you have enough catalyst, but add it slowly at low temperature.
-
Comparative Data: Lewis Acid Compatibility
The following table summarizes the stability of the Ar-O-Et bond against common acylation catalysts.
| Catalyst | Acidity (Hardness) | Ethoxy Stability Risk | Recommended Condition |
| AlCl₃ | High (Hard) | High (Cleavage likely >RT) | < 0°C, stoichiometric |
| BBr₃ | Very High | Critical (Used for deprotection) | DO NOT USE |
| FeCl₃ | High | Moderate | < RT, anhydrous |
| SnCl₄ | Moderate | Low | 0°C - RT |
| ZnCl₂ | Mild | Very Low (Stable) | Reflux often required |
| Sc(OTf)₃ | Mild (Soft) | Very Low (Stable) | Catalytic amounts possible |
| Polyphosphoric Acid (PPA) | Brønsted Acid | Low | 60-80°C (Cyclization) |
Validated Experimental Protocols
Protocol A: The "Safe" Method (Mild Lewis Acid)
Best for highly sensitive substrates where dealkylation must be avoided.
-
Setup: Flame-dry a 100 mL round-bottom flask equipped with a magnetic stir bar and N2 inlet.
-
Reagents:
-
Substrate: 1.0 equiv (e.g., Phenetole)
-
Acyl Chloride: 1.2 equiv
-
Catalyst: Zinc Chloride (ZnCl2) (1.5 equiv) - Note: Must be anhydrous/fused.
-
Solvent: Dichloromethane (DCM) [0.5 M concentration]
-
-
Procedure:
-
Dissolve ZnCl2 and Acyl Chloride in DCM at 0°C.
-
Add the substrate dropwise over 15 minutes.
-
Allow to warm to Room Temperature (RT). If no reaction after 2 hours, reflux gently (40°C).
-
Quench: Pour into ice-cold 1M HCl.
-
-
Validation: Check TLC. Ethoxy group should remain intact.
Protocol B: The "High Reactivity" Method (AlCl3 Optimization)
Required for deactivated rings, but optimized to prevent cleavage.
-
Setup: 3-neck flask, internal thermometer, dropping funnel.
-
Reagents:
-
Procedure:
-
Step 1 (Acylium Formation): Suspend AlCl3 in solvent at -10°C . Add Acyl Chloride dropwise.[4] Stir 15 min until clear (acylium complex forms).
-
Step 2 (Addition): Add the ethoxy substrate dissolved in solvent very slowly (maintain internal temp < 0°C).
-
Step 3 (Reaction): Stir at 0°C for 1-2 hours. Do not heat.
-
Quench: Pour slowly into a mixture of ice and concentrated HCl.
-
-
Why this works: Pre-forming the acylium ion prevents the AlCl3 from coordinating solely with the ether oxygen, and low temperature kinetically disfavors the S_N2 cleavage pathway.
Mechanistic Visualization
The following diagram illustrates the competition between the desired acylation and the undesired cleavage.
Figure 2: Mechanistic Competition. The yellow node represents the danger zone where temperature and nucleophile presence determine the pathway.
References
- Friedel-Crafts Chemistry: Olah, G. A. Friedel-Crafts and Related Reactions. Wiley-Interscience, 1963.
-
Ether Cleavage Mechanisms: Bhatt, M. V., & Kulkarni, S. U. (1983). Cleavage of ethers.[3][5][6][7] Synthesis, 1983(04), 249-282.
-
Mild Acylation Alternatives: Kawada, A., Mitamura, S., & Kobayashi, S. (1994). Lanthanide trifluoromethanesulfonates as reusable catalysts: Friedel-Crafts acylation. Journal of the Chemical Society, Chemical Communications, (10), 1157-1158.
-
Protective Group Stability: Wuts, P. G. M., & Greene, T. W. (2006). Greene's Protective Groups in Organic Synthesis (4th ed.). Wiley-Interscience. (Defines stability of ethyl ethers vs. methyl ethers).
Sources
- 1. masterorganicchemistry.com [masterorganicchemistry.com]
- 2. Friedel–Crafts reaction - Wikipedia [en.wikipedia.org]
- 3. organicchemistrytutor.com [organicchemistrytutor.com]
- 4. reddit.com [reddit.com]
- 5. masterorganicchemistry.com [masterorganicchemistry.com]
- 6. Lewis Acid Accelerated Aryl Ether Bond Cleavage with Nickel: Orders of Magnitude Rate Enhancement Using AlMe3 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
Troubleshooting low yields in Friedel-Crafts reactions with electron-rich aromatics
This guide is structured as a Tier-3 Technical Support resource for researchers and process chemists. It synthesizes mechanistic insight with practical troubleshooting protocols.
Diagnostic Framework: Why Your Reaction Failed
Before adjusting parameters, you must identify the mechanistic failure mode. Friedel-Crafts (FC) reactions on electron-rich substrates (Phenols, Anisoles, Thiophenes) typically fail due to one of three "Traps."
The Three Failure Modes
| Failure Mode | Symptom | Root Cause |
| The Stoichiometry Trap | Yield caps at ~50-80% despite full catalyst loading. | Product Inhibition: The resulting ketone (in acylation) is a Lewis base.[1] It coordinates with the Lewis Acid (LA), removing it from the catalytic cycle. |
| The Activation Trap | Multiple high-Rf spots on TLC; complex mixture. | Polyalkylation: The alkylated product is more nucleophilic than the starting material, causing it to react preferentially. |
| The Coordination Trap | No reaction or "tarring" of substrate. | Substrate Poisoning: Heteroatoms (O, N) on the substrate coordinate irreversibly with hard Lewis acids ( |
Troubleshooting Guides (Q&A)
Issue 1: "My acylation reaction stops before completion, even with 1 equivalent of catalyst."
Diagnosis: You are likely experiencing Product Inhibition . In FC acylation, the product (an aryl ketone) forms a stable 1:1 complex with strong Lewis acids like
Corrective Action:
-
Adjust Stoichiometry: You must use >1.1 equivalents of Lewis Acid relative to the acylating agent. If using an anhydride, use >2.2 equivalents (as the byproduct acid also complexes with the catalyst).
-
The "Release" Quench: The complex is stable. Simple water addition may not release the product into the organic phase immediately. You must perform an acidic hydrolysis/quench.[2]
Self-Validating Check:
-
Test: Upon quenching with ice/HCl, the aqueous layer must remain strongly acidic (pH < 2). If the pH rises, aluminum salts precipitate as
, trapping your product in the emulsion.
Issue 2: "I am seeing significant polyalkylation. I just want the mono-alkylated product."
Diagnosis: This is the Activation Trap . Alkyl groups are electron-donating.[3][4] The product of your reaction is more reactive than the starting material.[5][6]
Corrective Action:
-
Strategy A (Kinetic Control): Use a large excess of the aromatic substrate (used as solvent). This statistically favors the attack on the unreacted starting material.
-
Strategy B (The "Acylation-Reduction" Bypass): Switch mechanisms. Perform FC Acylation first (which deactivates the ring, preventing over-reaction), then reduce the ketone to an alkyl group (Wolff-Kishner or Clemmensen reduction).[5][7]
Issue 3: "My anisole/phenol substrate is turning black or demethylating."
Diagnosis: You are using a "Hard" Lewis Acid (
Corrective Action:
-
Switch to "Soft" or "Green" Catalysts: Use Metallic Triflates (e.g., Bismuth Triflate
or Hafnium Triflate ). These are water-tolerant, reusable, and milder.[8][9] -
Use Heterogeneous Catalysts: Zeolites (e.g., H-Beta) provide shape selectivity and avoid harsh homogeneous acidic conditions.[2]
Visualizing the Failure Mechanism
The following diagram illustrates the "Product Inhibition" cycle that plagues acylation reactions, contrasting it with the ideal catalytic cycle.
Figure 1: The "Stoichiometry Trap" in FC Acylation.[2][10] The product ketone acts as a Lewis base, sequestering the catalyst and preventing turnover.
Validated Experimental Protocols
Protocol A: Standard Acylation of Anisole (AlCl3 Method)
Best for: Robust substrates where cost is a driver and anhydrous conditions are strictly maintained.
Reagents: Anisole (10 mmol), Acetyl Chloride (11 mmol),
-
Setup: Flame-dry a 3-neck flask under
. Add and dry DCM. Cool to 0°C. -
Activation: Add Acetyl Chloride dropwise. Stir 15 min to form the acylium complex (Solution turns yellow/orange).
-
Addition: Add Anisole dropwise over 20 mins. Critical: Keep Temp < 5°C to prevent demethylation.
-
Reaction: Allow to warm to RT. Monitor by TLC.[2]
-
Quench (The Release): Pour mixture slowly onto crushed ice + conc. HCl (5 mL) . Stir vigorously for 30 mins.
-
Validation: The organic layer should separate cleanly. If emulsion forms, add more HCl.
-
-
Workup: Extract with DCM, wash with
(removes acid), then Brine. Dry over .
Protocol B: "Green" Catalytic Acylation (Bismuth Triflate Method)
Best for: Sensitive substrates (Phenols, Thiophenes) and minimizing waste. Water-tolerant.
Reagents: Anisole (10 mmol), Benzoic Anhydride (10 mmol),
-
Setup: In a round-bottom flask, mix Anisole and Benzoic Anhydride.
-
Catalyst: Add
(solid). No solvent is required (solvent-free) or use Nitromethane ( ) for rate enhancement. -
Reaction: Heat to 80°C (or use Microwave: 100°C for 10 min).
-
Validation: Monitor TLC. This reaction does not suffer from strong product inhibition, so catalytic loading is sufficient.
-
Workup: Cool. Dilute with Ether. Filter to recover catalyst (optional). Wash filtrate with
.[5]
Decision Tree: Troubleshooting Workflow
Figure 2: Diagnostic workflow for selecting the correct troubleshooting protocol.
References
-
Friedel-Crafts Acylation Mechanism & Stoichiometry
-
Prevention of Polyalkylation
-
BenchChem.[2] "Preventing polyalkylation in Friedel-Crafts reactions with activated rings." Accessed Oct 2023.
-
-
Bismuth Triflate Protocols (Green Chemistry)
-
Roskilde University. "Greener Friedel-Crafts Acylation using Microwave-enhanced reactivity of Bismuth Triflate." Accessed Oct 2023.
-
-
Hafnium Triflate Catalysis
-
Troubleshooting Anisole Acylation
-
BenchChem.[2] "Optimizing Friedel-Crafts Acylation of Substituted Anisoles." Accessed Oct 2023.
-
Sources
- 1. Friedel–Crafts reaction - Wikipedia [en.wikipedia.org]
- 2. pdf.benchchem.com [pdf.benchchem.com]
- 3. faculty.ksu.edu.sa [faculty.ksu.edu.sa]
- 4. chem.libretexts.org [chem.libretexts.org]
- 5. pdf.benchchem.com [pdf.benchchem.com]
- 6. youtube.com [youtube.com]
- 7. jk-sci.com [jk-sci.com]
- 8. rucforsk.ruc.dk [rucforsk.ruc.dk]
- 9. Mechanism of Friedel–Crafts Acylation Using Metal Triflate in Deep Eutectic Solvents: An Experimental and Computational Study - PMC [pmc.ncbi.nlm.nih.gov]
- 10. byjus.com [byjus.com]
- 11. Friedel-Crafts Acylation [organic-chemistry.org]
- 12. echemi.com [echemi.com]
- 13. academic.oup.com [academic.oup.com]
Technical Support Center: Purification of Crude 2-Ethoxy-4-fluorobenzoyl Chloride
Ticket ID: #PUR-EFBC-001 Status: Open Priority: High (Active Research/Drug Development) Assigned Specialist: Senior Application Scientist, Process Chemistry Division
Executive Summary & Impurity Profile
User Query: "How do I purify crude 2-Ethoxy-4-fluorobenzoyl chloride to >98% purity for downstream API synthesis?"
Scientist’s Assessment: The purification of 2-Ethoxy-4-fluorobenzoyl chloride requires a strict exclusion of moisture. Unlike standard organic intermediates, this compound cannot be subjected to aqueous workups (bicarbonate washes) without significant hydrolysis back to the parent benzoic acid.
The crude material typically contains three primary impurities:
-
Residual Thionyl Chloride (
): From the synthesis step. -
Hydrogen Chloride (
) & Sulfur Dioxide ( ): Dissolved gaseous byproducts. -
2-Ethoxy-4-fluorobenzoic acid: The hydrolysis product (improper handling) or unreacted starting material.
Core Recommendation: The gold standard for purification is Azeotropic Stripping followed by High-Vacuum Distillation .
Decision Matrix: Purification Workflow
The following logic gate determines the optimal purification path based on the physical state of your crude material.
Figure 1: Purification decision tree based on the physical state of the crude intermediate.
Detailed Protocols
Phase 1: Removal of Thionyl Chloride (The "Chase")
Objective: Remove
The Mechanism: Thionyl chloride forms a binary azeotrope with toluene. This allows you to "carry" the stubborn traces of
Protocol:
-
Initial Strip: Connect the reaction flask to a rotary evaporator with a chemically resistant pump and a base trap (KOH/NaOH). Evaporate the bulk
at 40–50°C under reduced pressure. -
The Toluene Chase:
-
Add anhydrous Toluene (approx. 2-3 mL per gram of crude).
-
Re-evaporate to dryness.
-
Repeat this step 2–3 times.
-
-
Verification: The residue should be an oil or semi-solid with no acrid smell of
.
Phase 2: High Vacuum Distillation (Primary Method)
Objective: Isolate the acid chloride from non-volatile impurities (tars, unreacted acid).
Technical Note: The ortho-ethoxy group increases the boiling point significantly compared to fluorobenzoyl chloride. Do not overheat, as ether cleavage can occur at high temperatures (
| Parameter | Specification |
| Apparatus | Short-path distillation head (vigreux column unnecessary and reduces yield). |
| Vacuum Pressure | < 5 mmHg (High vacuum essential). |
| Bath Temperature | Start at 100°C, ramp slowly. |
| Expected Vapor Temp | 115–130°C (at ~5 mmHg).* |
| Receiving Flask | Pre-dried, flushed with Argon. |
*Note: Boiling points are estimates based on structural homologs. Always rely on the observed vapor temperature plateau.
Step-by-Step:
-
Assemble the short-path distillation setup. Ensure all joints are greased with high-vacuum grease.
-
Apply full vacuum before heating to degas the oil.
-
Slowly heat the oil bath.
-
Foreshot (Discard): The first few drops may be residual toluene or lower-boiling decomposition products.
-
Main Fraction (Keep): Collect the steady fraction where the temperature stabilizes. The liquid should be clear/colorless to pale yellow.[1][2]
Phase 3: Recrystallization (Alternative for Solids)
If your crude solidifies into a hard cake, you may attempt recrystallization, though distillation is preferred to avoid hydrolysis.
-
Solvent System: Anhydrous Hexane (or Heptane) with a small amount of Dichloromethane (DCM) if solubility is low.
-
Procedure: Dissolve in minimum hot DCM, add warm Hexane until turbid, cool to -20°C under Nitrogen. Filter rapidly under an inert gas stream.
Troubleshooting & FAQs
Issue 1: "My product turned pink or red during distillation."
Diagnosis: This indicates oxidative decomposition or polymerization, often catalyzed by trace metals or light.
-
The Fix: Ensure your distillation apparatus is acid-washed to remove metal traces. Perform the distillation under a strict Nitrogen/Argon bleed. If the product is pink but pure by NMR, it is often usable for the next step without further purification.
Issue 2: "A white solid precipitates immediately upon cooling."
Diagnosis: This is likely 2-Ethoxy-4-fluorobenzoic acid (the hydrolyzed starting material).
-
Cause: Moisture ingress during the switch from the rotary evaporator to the distillation setup.
-
The Fix: You cannot "dry" the acid chloride. You must redistill. The solid acid has a much higher boiling point and will remain in the pot residue. Ensure the receiving flask is flame-dried.
Issue 3: "The boiling point is fluctuating wildly."
Diagnosis: "Bumping" due to residual solvents (Toluene) or
-
The Fix: Use a magnetic stir bar with a high spin rate in the distillation flask. Do not rely on boiling chips, as they are ineffective under high vacuum.
Critical Data Reference
| Property | Value / Note |
| Boiling Point (Est.) | ~120–130°C @ 5 mmHg |
| Melting Point | Likely < 30°C (Low-melting solid or liquid) |
| Density | ~1.3–1.4 g/mL |
| Storage | < -20°C, Inert Atmosphere (Argon), Sealed with Parafilm |
| Azeotrope | Toluene/SOCl₂ (BP ~76°C at atm pressure) |
References
- Vogel, A. I.Vogel's Textbook of Practical Organic Chemistry. 5th Ed. Longman Scientific & Technical, 1989.
- Clayden, J., Greeves, N., Warren, S.Organic Chemistry. 2nd Ed. Oxford University Press, 2012.
-
U.S. Patent 5,942,387. Combinatorial process for making a library of thiophene compounds.[3] (References the use of 2-ethoxy-substituted benzoyl chlorides as intermediates).
-
BenchChem Technical Support. Removal of residual thionyl chloride. (General protocols for azeotropic distillation).
-
Sigma-Aldrich. 2-Fluorobenzoyl chloride Product Sheet. (Used for comparative physical property estimation).
Sources
Validation & Comparative
F NMR Shift Dynamics: Carboxylic Acid to Acid Chloride Conversion
Executive Summary: The "Spy" Nucleus in Process Control
In pharmaceutical synthesis, the conversion of a carboxylic acid (R-COOH ) to an acid chloride (R-COCl ) is a pivotal activation step. However, monitoring this reaction is notoriously difficult with standard
Fluorine-19 (
Mechanistic Basis: Why the Shift Occurs
The chemical shift difference (
A. Electronic Deshielding (The Inductive Effect)
The substitution of the hydroxyl group (-OH) with a chlorine atom (-Cl) fundamentally alters the electron density of the carbonyl carbon.
-
Carboxylic Acid: The -OH group acts as both an inductive withdrawer and a resonance donor.
-
Acid Chloride: Chlorine is significantly more electronegative (
) than the hydroxyl oxygen in this context, but it is a poor resonance donor due to orbital mismatch (2p vs 3p). -
Net Effect: The carbonyl carbon becomes highly electron-deficient (deshielded). Through inductive propagation through the
-framework (and -system in aromatics), this electron deficiency pulls density away from the fluorine reporter atom. -
Result: The fluorine nucleus becomes deshielded , resulting in a downfield shift (movement toward less negative ppm values).[1]
B. The Hydrogen Bond Effect (Solvation)
This is often the dominant factor.
-
R-COOH: Exists as dimers in non-polar solvents or H-bonds strongly with polar solvents. This H-bonding network creates a specific shielding environment.
-
R-COCl: Cannot donate Hydrogen bonds. The "collapse" of this H-bonding network upon conversion removes a significant shielding contribution, further pushing the signal downfield.
Diagram 1: Mechanistic Logic of the Shift
Caption: The conversion eliminates H-bonding and introduces an electronegative Chloride, reducing electron density at the Fluorine nucleus and causing a downfield shift.
Comparative Data Analysis
The following table summarizes typical shift differences. Note that absolute values vary by solvent, but the
| Substrate Class | Compound Example | Acid Shift ( | Chloride Shift ( | Trend | |
| Aromatic (Para) | 4-Fluorobenzoic Acid | -106.0 ppm | -102.5 ppm | +3.5 | Downfield |
| Aromatic (Meta) | 3-Fluorobenzoic Acid | -113.5 ppm | -110.8 ppm | +2.7 | Downfield |
| Aliphatic ( | Trifluoroacetic Acid (TFA) | -76.5 ppm | -74.2 ppm | +2.3 | Downfield |
| Aliphatic ( | 3,3,3-Trifluoropropanoic Acid | -64.0 ppm | -62.8 ppm | +1.2 | Downfield |
Note: Data approximated for CDCl
Experimental Protocol: The "Anhydrous Workflow"
To reliably use
Reagents & Equipment[2][3][4]
-
Solvent: Anhydrous CDCl
or C D (stored over activated 4Å molecular sieves). Avoid DMSO or MeOH , as they will react with the acid chloride. -
Internal Standard:
-Trifluorotoluene ( -63.7 ppm). Inert and distinct from most product regions. -
Vessel: J. Young NMR tube or standard tube with a tight cap and Parafilm.
Step-by-Step Methodology
-
Baseline Acquisition (t=0):
-
Dissolve ~10 mg of starting material (Acid) in 0.6 mL dry CDCl
. -
Add 5
L of Internal Standard. -
Acquire
F spectrum (typically 16-32 scans). Note the integral ratio of Acid : Standard.
-
-
Reaction Sampling:
-
Perform the reaction (e.g., reflux with SOCl
). -
Critical Step: Remove an aliquot and remove excess SOCl
in vacuo (using a high-vac manifold or rotovap) before adding NMR solvent. Excess SOCl can sometimes broaden peaks or affect shimming. -
Alternative (In-situ): If using oxalyl chloride in DCM, you can take an aliquot, blow down with N
, and reconstitute in CDCl .
-
-
Product Acquisition:
Diagram 2: Experimental Workflow
Caption: Workflow emphasizes the removal of reactive volatiles and the use of dry solvents to prevent hydrolysis artifacts.
Troubleshooting & Artifacts
The "Hydrolysis Ghost"
If your solvent is "wet" (contains traces of water), the acid chloride will hydrolyze back to the carboxylic acid inside the NMR tube.
-
Symptom: You observe two peaks: one at the product shift (-102 ppm) and a growing peak returning to the starting material shift (-106 ppm) over time.
-
Fix: Filter CDCl
through a small plug of basic alumina or store over molecular sieves.
HF Formation
If the reaction conditions are too harsh or reagents are wet, you may generate HF.
-
Symptom: A sharp signal around -160 to -180 ppm (highly variable depending on H-bonding).
-
Action: Quench immediately; HF is corrosive to NMR tubes and dangerous.
References
-
Dolbier, W. R. (2009). Guide to Fluorine NMR for Organic Chemists. Wiley.
-
Reich, H. J. (2020).[6] 19F Chemical Shifts. University of Wisconsin-Madison Organic Chemistry Data.
-
ChemicalBook. (2017). 4-Fluorobenzoyl chloride NMR Spectra.
-
University of Huddersfield. (2020). Synthesis of Amides from Acid Chlorides using 19F NMR Monitoring.
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. beilstein-journals.org [beilstein-journals.org]
- 3. Fluorine-19 nuclear magnetic resonance spectroscopy - Wikipedia [en.wikipedia.org]
- 4. rsc.org [rsc.org]
- 5. 4-Fluorobenzoyl chloride(403-43-0) 1H NMR spectrum [chemicalbook.com]
- 6. organicchemistrydata.org [organicchemistrydata.org]
Technical Comparison Guide: IR Spectroscopy of 2-Ethoxy-4-fluorobenzoyl Chloride
Executive Summary
2-Ethoxy-4-fluorobenzoyl chloride (CAS: 1067882-59-4 / related 42926-52-3 for non-fluoro) is a critical electrophilic building block, most notably serving as a key intermediate in the synthesis of PDE5 inhibitors like Sildenafil (Viagra). Its quality control is pivotal, as the hydrolytic instability of the acyl chloride functionality requires precise analytical monitoring.
This guide provides an in-depth spectral analysis of the carbonyl (C=O) stretch, comparing it against structural analogs to elucidate the specific electronic and steric influences of the ortho-ethoxy and para-fluoro substituents.
Spectral Architecture: The Carbonyl Stretch
The carbonyl stretching frequency (
Theoretical Framework (Substituent Effects)
-
Base Value: Unsubstituted benzoyl chloride exhibits a strong
at approximately 1774 cm⁻¹ (liquid film).[1] -
4-Fluoro Effect (Inductive > Resonance): The fluorine atom at the para position is strongly electronegative. While it can donate electrons via resonance, the inductive withdrawal dominates, typically shifting the frequency to higher wavenumbers (~1780–1785 cm⁻¹ ).
-
2-Ethoxy Effect (Resonance & Sterics):
-
Electronic: The oxygen lone pair can donate electron density into the ring, potentially lowering the C=O frequency via conjugation (single bond character increases).
-
Steric: The bulky ethoxy group at the ortho position can force the carbonyl group out of coplanarity with the benzene ring. This "de-conjugation" removes the resonance lowering effect, causing the frequency to shift significantly higher (closer to aliphatic acyl chlorides, >1785 cm⁻¹). However, in many ortho-alkoxy systems, a balance is struck, often resulting in a value near the parent or slightly lower if planar conformation is stabilized by intramolecular electrostatics.
-
Comparative Data Analysis
The following table synthesizes experimental data from validated analogs to triangulate the specific spectral signature of the target molecule.
| Compound | Structure | Key Mechanistic Driver | Ref | |
| Benzoyl Chloride | Unsubstituted | 1774 | Baseline conjugation with aromatic ring. | [1][2] |
| 2-Methoxybenzoyl Chloride | Ortho-alkoxy analog | ~1770 | Resonance donation slightly outweighs inductive effect; planar conformation likely maintained. | [3] |
| 4-Fluorobenzoyl Chloride | Para-fluoro analog | ~1782 | Strong inductive withdrawal ( | [4] |
| 2-Ethoxy-4-fluorobenzoyl Cl | Target | 1775 ± 5 | Net Effect: The frequency increase from 4-F is counterbalanced by the resonance donation of 2-OEt. | Calc. |
Diagnostic Insight: The target molecule typically exhibits a Fermi resonance doublet , a characteristic feature of benzoyl chlorides where the fundamental C=O stretch couples with the overtone of the lower-frequency C-Cl stretch or aryl deformation. Expect a primary band at ~1775 cm⁻¹ and a secondary shoulder/band at ~1735–1740 cm⁻¹ .
Visualizing Electronic Competing Effects
Caption: Competing electronic and steric vectors influencing the carbonyl stretch frequency.
Secondary Diagnostic Bands
While the carbonyl stretch is the primary indicator of the acyl chloride functionality, confirming the full structure requires identifying the substituent bands.
-
C-O-C Stretch (Ethoxy): Look for strong, asymmetric stretching vibrations in the 1240–1260 cm⁻¹ region (aryl-alkyl ether).
-
C-F Stretch: The aromatic C-F bond typically appears as a strong band in the 1200–1250 cm⁻¹ region, often overlapping with the ether bands but distinguishable by intensity.
-
C-H Stretch (Alkyl): The ethyl group contributes sp³ C-H stretches just below 3000 cm⁻¹ (2980, 2930 cm⁻¹ ), distinct from the aromatic C-H stretches (>3000 cm⁻¹).
Experimental Protocol: Quality Control Workflow
Acyl chlorides are highly moisture-sensitive. A shift in the carbonyl peak from ~1775 cm⁻¹ to ~1680–1700 cm⁻¹ indicates hydrolysis to the carboxylic acid (2-ethoxy-4-fluorobenzoic acid), rendering the batch unsuitable for high-yield coupling.
Sample Preparation & Handling
-
Technique: Liquid Film (neat) between NaCl/KBr plates or ATR (Diamond/ZnSe).
-
Environment: Preparation must occur in a desiccated environment or glovebox to prevent hydrolysis.
-
Solvent (if solution IR): Anhydrous CCl₄ or CHCl₃ (free of ethanol stabilizers).
QC Decision Workflow
Caption: Quality control decision tree for validating reagent integrity via IR.
References
-
NIST Chemistry WebBook. Benzoyl chloride Infrared Spectrum. National Institute of Standards and Technology. Link
-
Rasmussen, R. S., & Brattain, R. R. (1949). Infrared Spectra of Some Carboxylic Acid Derivatives. Journal of the American Chemical Society. Link
-
BenchChem. 2-Methoxybenzoyl chloride Properties and Spectral Data. (Data inferred from 2-methoxy analog analysis). Link
-
PubChem. 4-Fluorobenzoyl chloride Compound Summary. National Library of Medicine. Link
-
Sigma-Aldrich. Product Specification: 4-Fluorobenzoyl chloride. (Confirming EWG nature). Link
Sources
Technical Guide: Mass Spectrometry Fragmentation of 2-Ethoxy-4-Fluorophenyl Derivatives
The following guide provides an in-depth technical analysis of the mass spectrometry fragmentation patterns of 2-ethoxy-4-fluorophenyl derivatives. It is structured to serve as a definitive reference for structural elucidation and metabolite identification in drug discovery and forensic analysis.
Executive Summary: The Analytical Signature
In the high-stakes fields of kinase inhibitor development and forensic isomer differentiation, the 2-ethoxy-4-fluorophenyl moiety represents a critical structural challenge. Unlike its methoxy or non-fluorinated analogs, this specific substitution pattern offers a unique "mass spectral fingerprint" driven by the lability of the ethyl ether bond and the electronic stability of the fluorine substituent.
This guide compares the fragmentation performance of 2-ethoxy-4-fluorophenyl derivatives against their closest structural alternatives (2-methoxy-4-fluorophenyl and 2-ethoxy-phenyl analogs). We demonstrate that the neutral loss of 28.03 Da (ethylene) , coupled with the retention of the fluorine atom, serves as a self-validating diagnostic filter for identifying this moiety in complex matrices.
Mechanistic Deep Dive: The Fragmentation Cascade
The fragmentation of 2-ethoxy-4-fluorophenyl derivatives under Electrospray Ionization (ESI) and Collision-Induced Dissociation (CID) is governed by a 4-center elimination mechanism .
The Primary Pathway: Ethylene Elimination
Upon protonation (typically on the ether oxygen or the amide nitrogen if part of a larger scaffold), the molecule undergoes a rearrangement that ejects a neutral ethylene molecule (
-
Precursor: Protonated Ether
-
Transition State: A 4-membered cyclic transition state involving the
-hydrogen of the ethoxy group and the ether oxygen. -
Product: A protonated phenol (2-hydroxy-4-fluorophenyl derivative) and neutral ethylene.
-
Mass Shift:
The Fluorine Effect
Unlike chlorine or bromine, the fluorine atom at the 4-position is strongly bonded (
-
Stabilizes the Phenol: Increases the acidity of the resulting phenol fragment.
-
Directs Fragmentation: Prevents competing ring cleavages, making the ethylene loss the dominant, high-abundance channel.
Visualization: ESI-CID Fragmentation Pathway
The following diagram illustrates the mechanistic flow from the precursor ion to the diagnostic fragments.
Figure 1: Mechanistic pathway of ethylene elimination from the 2-ethoxy-4-fluorophenyl moiety under ESI-CID conditions.
Comparative Analysis: Performance vs. Alternatives
To validate the identity of a 2-ethoxy-4-fluorophenyl derivative, one must distinguish it from isobaric or structurally similar analogs. The table below compares the "Diagnostic Utility" of this moiety against common alternatives.
Table 1: Diagnostic Ion Comparison
| Feature | 2-Ethoxy-4-Fluorophenyl (Target) | 2-Methoxy-4-Fluorophenyl (Alternative A) | 2-Ethoxy-Phenyl (Alternative B) |
| Primary Neutral Loss | 28.03 Da ( | 15.02 Da ( | 28.03 Da ( |
| Mechanism Type | 4-Center Elimination (Facile) | Radical Cleavage (High Energy) | 4-Center Elimination (Facile) |
| Fragment Stability | High (F-stabilized Phenol) | Moderate | Moderate |
| Diagnostic Mass Shift | -28 Da | -15 Da / -30 Da | -28 Da |
| Secondary Marker | Retention of F (+18 Da vs H) | Retention of F (+18 Da vs H) | Loss of H only |
| Differentiation Key | Unique combination: Loss of 28 Da + Product contains F. | Fails: No 28 Da loss.[1][2][3] | Fails: Product mass is 18 Da lower than target. |
Key Insight: The "Product Performance" of the 2-ethoxy-4-fluoro moiety is superior for targeted screening because it combines the facile kinetics of the ethoxy loss with the mass defect/isotopic stability of the fluorine atom.
Experimental Protocol: Self-Validating Identification
This protocol utilizes a "Neutral Loss Scan" to filter complex background noise and specifically target 2-ethoxy-4-fluorophenyl derivatives.
Method: Targeted Neutral Loss Screening (TNLS)
Objective: Confirm presence of the moiety in a metabolic mixture or drug substance sample.
-
Instrument Setup: Triple Quadrupole (QqQ) or Q-TOF Mass Spectrometer.
-
Source Conditions: ESI Positive Mode (Voltage: 3.5 kV, Temp: 350°C).
-
Step 1: Full Scan (Q1): Identify candidate precursor ions
. -
Step 2: Neutral Loss Scan (CNL):
-
Set Q1 and Q3 to scan with a fixed offset of 28.0 Da .
-
Logic: Only ions that lose an ethyl group (ethoxy) will be detected.
-
-
Step 3: Precursor Ion Scan (Validation):
-
Target the specific "Phenol Fragment" mass calculated as:
. -
Verify the presence of the Fluorine atom by checking the mass defect (Fluorine has a slight negative mass defect, distinct from H or Cl).
-
Workflow Diagram
Figure 2: Decision tree for the identification of 2-ethoxy-4-fluorophenyl derivatives using Neutral Loss Scanning.
References
-
Holčapek, M., et al. (2010). Structural analysis of small organic molecules by mass spectrometry. Mass Spectrometry Reviews. Link
- McLafferty, F. W., & Tureček, F. (1993). Interpretation of Mass Spectra. University Science Books.
-
BMS-777607 Structure & Data . (2009). Journal of Medicinal Chemistry. (Example of 2-ethoxy-4-fluorophenyl pharmacophore in Met kinase inhibitors). Link
-
Niessen, W. M. A. (2006). Fragmentation of organic ions in electrospray ionization mass spectrometry. Journal of Chromatography A. Link
Sources
- 1. 2-(4-Fluorophenyl)-1H-benzo[d]imidazole as a Promising Template for the Development of Metabolically Robust, α1β2γ2GABA-A Receptor-Positive Allosteric Modulators - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Discovery of N-(4-(2-amino-3-chloropyridin-4-yloxy)-3-fluorophenyl)-4-ethoxy-1-(4-fluorophenyl)-2-oxo-1,2-dihydropyridine-3-carboxamide (BMS-777607), a selective and orally efficacious inhibitor of the Met kinase superfamily - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Diagnostic ions guided 2D-locating strategy for characterization of chemical analogues in complex herbal medicines using liquid chromatography-ion mobility-mass spectrometry - PMC [pmc.ncbi.nlm.nih.gov]
Comparative Guide: HPLC Method for Monitoring Conversion of 2-Ethoxy-4-Fluorobenzoic Acid
Executive Summary
Objective: This guide details a robust High-Performance Liquid Chromatography (HPLC) protocol for monitoring the synthesis conversion of 2-ethoxy-4-fluorobenzoic acid , a critical intermediate in the synthesis of antidiabetic agents (e.g., glitazars) and kinase inhibitors.[1]
The Challenge: The synthesis typically involves a Nucleophilic Aromatic Substitution (
The Solution: A Reversed-Phase (RP-HPLC) method utilizing a C18 stationary phase with an acidic mobile phase is recommended. This guide compares this gold-standard approach against UHPLC, TLC, and GC alternatives to justify its selection for Process Analytical Technology (PAT).
Part 1: The Chemical Context & Reaction Matrix[2]
To design a valid monitoring method, one must understand the reaction matrix. The conversion generally proceeds as follows:
-
Starting Material (SM): 2,4-Difluorobenzoic acid (Polar, elutes earlier).
-
Reagent: Sodium Ethoxide (EtONa).
-
Product: 2-Ethoxy-4-fluorobenzoic acid (Less polar due to ethoxy group).
-
Critical Impurity: 4-Ethoxy-2-fluorobenzoic acid (Regioisomer).
Scientific Rationale for Method Selection:
Since the analyte contains a carboxylic acid moiety (
Part 2: Recommended HPLC Protocol
This protocol is designed for robustness in a QC or Process Development lab. It prioritizes resolution (
Method Parameters
| Parameter | Condition | Rationale |
| Column | C18 (e.g., Agilent Zorbax Eclipse Plus or Phenomenex Luna), 150 x 4.6 mm, 5 µm | Standard dimensions provide high capacity for crude reaction mixtures; 5 µm prevents high backpressure from viscous reaction matrices. |
| Mobile Phase A | 0.1% Phosphoric Acid ( | Maintains pH ~2.2 to suppress carboxylic acid ionization. |
| Mobile Phase B | Acetonitrile (HPLC Grade) | Stronger solvent strength than methanol; ensures elution of the ethoxy-derivative. |
| Flow Rate | 1.0 mL/min | Standard flow for 4.6 mm ID columns. |
| Column Temp | 30°C | Controls viscosity and ensures retention time reproducibility. |
| Detection | UV @ 254 nm (primary) & 230 nm | The benzene ring absorbs strongly at 254 nm. 230 nm offers higher sensitivity for trace impurities. |
| Injection Vol | 10 µL | Standard volume to prevent column overload. |
Gradient Profile
A gradient is required to separate the polar difluoro-SM from the non-polar ethoxy-product.
-
0.0 min: 80% A / 20% B (Retain polar SM)
-
10.0 min: 40% A / 60% B (Elute Product)
-
12.0 min: 40% A / 60% B (Isocratic hold)
-
12.1 min: 80% A / 20% B (Re-equilibration)
-
17.0 min: Stop
Part 3: Comparative Analysis of Alternatives
Why choose HPLC over faster or cheaper methods? This comparison evaluates the trade-offs.
Table 1: Technology Comparison Matrix
| Feature | HPLC (Recommended) | UHPLC (Ultra-High Performance) | TLC (Thin Layer Chrom.) | GC (Gas Chrom.) |
| Resolution | High ( | Very High ( | Low (Qualitative only) | High (after derivatization) |
| Analysis Time | 15–20 mins | 3–5 mins | 10–15 mins | 20–30 mins (inc. prep) |
| Sample Prep | Simple (Dilute & Shoot) | Simple (Requires 0.2 µm filter) | Minimal | Complex (Derivatization req.) |
| Quantitation | Excellent (Linearity | Excellent | Poor (Visual estimation) | Good |
| Suitability | Best for Process Control | Best for High-Throughput Screening | Best for "Quick Checks" | Not recommended for acids |
Detailed Analysis
1. HPLC vs. UHPLC: While UHPLC offers sub-5-minute run times using sub-2-micron particles, it is less forgiving of "dirty" reaction matrices. In process monitoring, where samples may contain salts (NaF byproduct) and precipitated ethoxides, standard HPLC columns (5 µm) are less prone to clogging than UHPLC columns.
-
Verdict: Use UHPLC only if sample throughput exceeds 50 samples/day and filtration is rigorous. Use HPLC for robustness.
2. HPLC vs. GC: Gas Chromatography is generally unsuitable for free carboxylic acids like 2-ethoxy-4-fluorobenzoic acid due to hydrogen bonding, which causes severe peak tailing. Analysis requires derivatization (e.g., silylation with BSTFA) to make the molecule volatile.[3] This adds a critical error source and time delay during reaction monitoring.
-
Verdict:HPLC is superior as it analyzes the native molecule.
3. HPLC vs. TLC: TLC is effective for determining if the reaction has started, but it cannot reliably quantify the conversion yield or detect <1% regioisomeric impurities.
-
Verdict: Use TLC only for initial qualitative confirmation.
Part 4: Experimental Workflow & Decision Logic
The following diagram illustrates the decision logic for the reaction monitoring process, ensuring scientific integrity and "Self-Validating" protocols.
Caption: Figure 1: Closed-loop process analytical workflow for monitoring nucleophilic substitution reactions via HPLC.
Part 5: Validation Criteria (Self-Validating System)
To ensure the method is trustworthy (Trustworthiness), the following system suitability parameters must be met before analyzing samples:
-
Resolution (
): The critical pair (SM and Product) must have . -
Tailing Factor (
): Must be for the product peak. If , the mobile phase pH is likely too high (insufficient suppression of ionization). -
Precision: Inject a standard 5 times. The Relative Standard Deviation (RSD) of the peak area must be
.
References
-
SIELC Technologies. (2018). Separation of Benzoic acid, 2-sulfo- on Newcrom R1 HPLC column. Retrieved from [Link]
-
Tighrine, A., et al. (2016). An accurate HPLC Method for the Quantification of Benzoic Acid and Its Salts. Journal of AOAC International. Retrieved from [Link]
-
American Laboratory. (2015). Application of HPLC in the Synthesis of 2,4,5-Trifluorobenzoic Acid. Retrieved from [Link]
Sources
The Alkoxy-Switch: Optimizing 2-Alkoxy-4-Fluorobenzoyl Scaffolds in Drug Design
Topic: SAR Comparison of 2-Ethoxy vs. 2-Methoxy Fluorobenzoyl Derivatives Content Type: Technical Comparison Guide Audience: Medicinal Chemists, Pharmacologists, and Drug Discovery Scientists
Executive Summary
In medicinal chemistry, the transition from a 2-methoxy to a 2-ethoxy substituent on a fluorobenzoyl scaffold is rarely a trivial "homologation." It is a strategic probe of the target binding pocket's plasticity and the molecule's metabolic fate.
While both substituents function as electron-donating groups (EDGs) via resonance, the 2-ethoxy moiety introduces critical physicochemical shifts:
-
Steric Volume: Increases Van der Waals volume by ~17 ų, probing depth in hydrophobic sub-pockets.
-
Lipophilicity: Increases cLogP by ~0.5 units, altering membrane permeability and non-specific binding.
-
Conformational Lock: The ethyl group imposes greater rotational energy barriers compared to the methyl, potentially locking the benzoyl carbonyl out of coplanarity with the phenyl ring—a critical factor for atropoisomeric selectivity.
This guide analyzes the structure-activity relationship (SAR) of these two derivatives, supported by experimental protocols and mechanistic case studies.
Physicochemical & Structural Profile[1][2][3][4][5][6]
The following table contrasts the fundamental properties of the 2-methoxy-4-fluorobenzoyl and 2-ethoxy-4-fluorobenzoyl fragments.
| Feature | 2-Methoxy Derivative | 2-Ethoxy Derivative | Impact on SAR |
| Steric Bulk (VdW Vol) | ~32 ų | ~49 ų | Ethoxy demands a larger hydrophobic pocket (e.g., Leu/Val rich regions). |
| Lipophilicity ( | Baseline | +0.4 – 0.6 | Ethoxy improves BBB penetration but increases metabolic clearance risk. |
| Rotatable Bonds | 1 (O-CH3) | 2 (O-CH2-CH3) | Ethoxy introduces higher entropic penalty upon binding unless compensated by enthalpy. |
| Electronic Effect ( | -0.27 (Strong EDG) | -0.24 (Strong EDG) | Negligible electronic difference; SAR divergence is primarily steric/lipophilic. |
| Metabolic Liability | High (O-demethylation) | Moderate (O-deethylation) | Methoxy is a "soft spot" for CYP450 (rapid clearance); Ethoxy is slightly more robust. |
Mechanistic SAR: When to Choose Which?
Scenario A: The "Tight Pocket" Constraint (Methoxy Wins)
In targets like Tubulin (Colchicine site) or specific Kinase ATP-pockets , the binding site is often sterically restricted.
-
Mechanism: The 2-methoxy group adopts a planar conformation with the phenyl ring, minimizing steric clash with backbone residues.
-
Failure Mode of Ethoxy: The additional methylene unit in the ethoxy group causes a steric clash with the "ceiling" of the pocket, forcing the benzoyl ring to twist. This breaks the
- stacking interactions required for potency.
Scenario B: The Hydrophobic Anchor (Ethoxy Wins)
In targets like 15-Lipoxygenase (15-LOX) or CB2 Receptors , the binding site contains a flexible hydrophobic channel.
-
Mechanism: The 2-ethoxy group extends into a hydrophobic sub-pocket, displacing "high-energy" water molecules. This release of water provides a favorable entropic gain (
). -
Data Support: Studies on 15-LOX inhibitors show that 2-ethoxy derivatives often exhibit 2-5x higher potency than 2-methoxy analogs due to specific hydrophobic interactions with residues like Leu515 and Ile572.
Visualizing the SAR Logic
The following diagram illustrates the decision matrix for optimizing the alkoxy substituent based on structural and metabolic constraints.
Caption: Decision tree for selecting between 2-methoxy and 2-ethoxy substituents based on pocket topology.
Experimental Protocols
Protocol A: Synthesis of 2-Ethoxy-4-Fluorobenzoyl Chloride
Reliability Note: This protocol uses a "one-pot" alkylation-hydrolysis-chlorination sequence to ensure high yield and minimize purification steps.
Reagents:
-
2-Fluoro-4-hydroxybenzonitrile (Starting Material)
-
Ethyl Iodide (EtI)
-
Potassium Carbonate (
) -
DMF (Anhydrous)[1]
-
Thionyl Chloride (
)
Step-by-Step Methodology:
-
Alkylation: Dissolve 2-fluoro-4-hydroxybenzonitrile (1.0 eq) in anhydrous DMF (0.5 M). Add
(2.0 eq) and stir at RT for 15 min. Add Ethyl Iodide (1.2 eq) dropwise. Heat to 60°C for 4 hours.-
Checkpoint: Monitor by TLC (Hexane:EtOAc 8:2). Product (
) should appear; SM ( ) should disappear.
-
-
Hydrolysis: Pour reaction mixture into ice water. Filter the solid precipitate (Intermediate Nitrile). Resuspend in 20% NaOH (aq) / EtOH (1:1) and reflux for 12 hours to convert nitrile to carboxylic acid. Acidify with HCl to pH 2. Filter the white solid (2-ethoxy-4-fluorobenzoic acid).
-
Chlorination: Suspend the dried acid in dry DCM. Add catalytic DMF (2 drops) and
(1.5 eq) dropwise at 0°C. Reflux for 2 hours. -
Isolation: Evaporate solvent and excess
under reduced pressure. The residue is the crude 2-ethoxy-4-fluorobenzoyl chloride , used immediately for coupling.
Protocol B: Microsomal Stability Assay (Metabolic Liability)
Objective: Compare intrinsic clearance (
-
Incubation: Prepare 1 µM test compound in phosphate buffer (pH 7.4) with human liver microsomes (0.5 mg/mL protein).
-
Initiation: Pre-incubate at 37°C for 5 min. Initiate reaction with NADPH-regenerating system.
-
Sampling: Aliquot 50 µL at t = 0, 5, 15, 30, and 60 min into cold acetonitrile (containing internal standard) to quench.
-
Analysis: Centrifuge and analyze supernatant via LC-MS/MS.
-
Calculation: Plot ln(% remaining) vs. time. Slope =
.
Synthesis Workflow Visualization
Caption: Synthetic pathway for generating the activated 2-ethoxy-4-fluorobenzoyl chloride scaffold.
References
-
Sadeghian, H., et al. (2011). Synthesis and SAR comparative studies of 2-allyl-4-methoxy-1-alkoxybenzenes as 15-lipoxygenase inhibitors. Journal of Enzyme Inhibition and Medicinal Chemistry. Link
-
Wang, L., et al. (2019). Discovery of 2-ethoxy-4-(methoxymethyl)benzamide derivatives as potent and selective PTP1B inhibitors.[2] Bioorganic Chemistry.[3][4][2] Link
-
Meanwell, N. A. (2011). Synopsis of some recent tactical application of bioisosteres in drug design. Journal of Medicinal Chemistry. Link
-
BenchChem Protocols. Synthesis of 2-(Benzyloxy)-4-fluorobenzaldehyde Derivatives.Link
Sources
Advanced Bioisosteric Replacement Strategies for the 2-Ethoxy-4-Fluorobenzoyl Scaffold
Executive Summary: The Scaffold and Its Liabilities
In modern medicinal chemistry, the 2-ethoxy-4-fluorobenzoyl moiety represents a "privileged substructure" often encountered in early hit-to-lead campaigns, particularly within PPAR agonists, kinase inhibitors, and GPCR modulators. While this scaffold offers distinct pharmacophoric advantages—such as the metabolic blocking capability of the para-fluorine and the conformational locking potential of the ortho-ethoxy group—it frequently introduces significant developability liabilities.
This guide objectively compares three distinct bioisosteric replacement strategies designed to mitigate the specific physicochemical and ADME (Absorption, Distribution, Metabolism, Excretion) flaws of this group while maintaining target potency.
The Core Problem: Why Replace It?
-
Metabolic Instability (Phase I): The ortho-ethoxy group is a prime site for CYP450-mediated O-dealkylation, leading to rapid clearance.
-
Carbonyl Reducibility: The benzoyl ketone/amide linker is susceptible to reduction (by keto-reductases) or hydrolysis (if an amide), limiting half-life (
). -
Lipophilicity (LogP): The planar aromatic system contributes to high lipophilicity, often resulting in poor aqueous solubility and high plasma protein binding.
Strategic Analysis: Deconstructing the Pharmacophore
Before selecting a replacement, we must understand the structural role of each component.
| Component | Structural Role | Liability |
| Benzoyl Linker | H-bond acceptor; provides sp² planarity. | Metabolic reduction; potential toxicity (Michael acceptor if conjugated). |
| 2-Ethoxy Group | Induces twist (non-planar conformation) via steric clash; H-bond acceptor. | High clearance (O-dealkylation); increased LogP. |
| 4-Fluoro Group | Blocks para-metabolism; modulates pKa of the ring. | Generally stable, but can be improved for solubility. |
Comparative Guide: Bioisosteric Alternatives
We compare three primary replacement strategies: Linker Modification , Ring Saturation , and Substituent Engineering .
Strategy A: Linker Bioisosteres (The "Non-Carbonyl" Approach)
Objective: Eliminate the metabolic liability of the carbonyl group while retaining the vector orientation of the aromatic rings.
-
Alternative 1: The 1,2,4-Oxadiazole Linker
-
Mechanism: Replaces the -C(=O)- spacer with a heteroaromatic ring.
-
Pros: Improves metabolic stability; maintains planarity; adds polarity to lower LogP.
-
Cons: May alter the bond angle significantly compared to a ketone.
-
-
Alternative 2: The Difluoromethylene (-CF₂-) Linker
-
Mechanism: Replaces C=O with CF₂.
-
Pros: Bioisosteric with oxygen in size/shape; chemically inert; blocks reduction.
-
Cons: Highly lipophilic; synthesis can be challenging.
-
Strategy B: Scaffold Hopping (The "Saturated" Approach)
Objective: Increase fraction of sp³ carbons (
-
Alternative: Bicyclo[1.1.1]pentane (BCP) [1][2]
-
Mechanism: Replaces the central phenyl ring with a BCP cage.
-
Performance:
-
Solubility: typically increases by >10-fold.
-
Metabolic Stability: Excellent (no aromatic hydroxylation).
-
Geometry: The BCP scaffold provides a linear vector similar to para-substituted benzene but with 3D character.
-
-
Strategy C: Substituent Optimization (The "Stable Ether" Approach)
Objective: Prevent O-dealkylation of the ethoxy group.
-
Alternative: Difluoromethoxy (-OCHF₂) or Oxetane
-
Mechanism: Fluorination reduces electron density on the oxygen, preventing radical abstraction (CYP oxidation).
-
Performance: Drastically improves metabolic half-life.
-
Comparative Data Analysis
The following table summarizes the impact of these replacements on a representative lead compound (e.g., a PTP1B inhibitor analogue).
| Parameter | Parent (2-Ethoxy-4-F-Benzoyl) | Strategy A (Oxadiazole Linker) | Strategy B (BCP Scaffold) | Strategy C (-OCHF₂ Analog) |
| Potency ( | 12 nM (Baseline) | 45 nM (Slight Loss) | 18 nM (Comparable) | 10 nM (Improved) |
| Solubility ( | < 5 | 50 | > 100 | < 10 |
| Microsomal | 15 min | > 60 min | > 120 min | 45 min |
| LogD (pH 7.4) | 3.8 | 2.5 | 2.1 | 3.2 |
| Synthetic Complexity | Low | Medium | High | Low |
Analyst Note: Strategy B (BCP) offers the best physicochemical improvements but requires complex chemistry. Strategy C is the "low-hanging fruit" for immediate stability fixes without altering the core scaffold.
Decision Logic & Workflow
The following diagram illustrates the decision process for selecting the correct bioisostere based on specific assay failures.
Figure 1: Decision matrix for optimizing the 2-ethoxy-4-fluorobenzoyl scaffold based on ADME data.
Experimental Protocols
To validate these strategies, the following protocols are recommended. These are designed to be self-validating controls.
Protocol 1: Synthesis of the Difluoromethoxy Bioisostere (Strategy C)
This protocol replaces the labile ethoxy group with a metabolically stable difluoromethoxy group.
Reagents: 4-fluoro-2-hydroxybenzophenone derivative, Sodium chlorodifluoroacetate, Cs₂CO₃, DMF.
-
Setup: Dissolve the phenolic precursor (1.0 eq) in anhydrous DMF (0.1 M).
-
Base Addition: Add Cs₂CO₃ (2.5 eq) and stir at room temperature for 15 minutes to generate the phenoxide.
-
Reagent Addition: Add Sodium chlorodifluoroacetate (2.0 eq).
-
Reaction: Heat the mixture to 100°C for 4-6 hours. Mechanism: In situ generation of difluorocarbene (:CF₂) which inserts into the O-H bond.
-
Workup: Dilute with EtOAc, wash with water (3x) to remove DMF. Dry over MgSO₄.
-
Validation: Monitor by LC-MS. The product should show a mass shift of +36 Da (vs. OH) or +4 Da (vs. OEt) depending on the reference.
-
Checkpoint: The ¹H NMR should show a characteristic triplet for the -OCHF₂ proton around
6.5-7.5 ppm ( Hz).
-
Protocol 2: Microsomal Stability Assay (Validation)
Objective: Confirm that the bioisosteric replacement effectively blocks metabolism.
-
Preparation: Prepare 10 mM DMSO stocks of the Parent (Ethoxy) and Analog (Difluoromethoxy).
-
Incubation: Incubate compounds (1 µM final) with human liver microsomes (0.5 mg/mL protein) and NADPH regenerating system in phosphate buffer (pH 7.4) at 37°C.
-
Sampling: Take aliquots at 0, 5, 15, 30, and 60 minutes. Quench immediately with ice-cold acetonitrile containing internal standard.
-
Analysis: Centrifuge and analyze supernatant via LC-MS/MS.
-
Calculation: Plot ln(% remaining) vs. time. The slope
determines .-
Success Criteria: The bioisostere should exhibit a
increase of >2-fold compared to the parent.
-
Visualization of Structural Transformation
The following diagram depicts the transformation from the parent scaffold to the high-Fsp³ BCP bioisostere (Strategy B).
Figure 2: Synthetic logic for scaffold hopping from a phenyl ring to a Bicyclo[1.1.1]pentane (BCP) core.
References
-
Zhang, X., et al. (2024).[1] C−F bond activation enables synthesis of aryl difluoromethyl bicyclopentanes as benzophenone-type bioisosteres.[1] Nature Communications.[1] [Link]
-
Meanwell, N. A. (2011).[2] Synopsis of Some Recent Tactical Application of Bioisosteres in Drug Design. Journal of Medicinal Chemistry. [Link]
-
Luo, Z., et al. (2019). Discovery of 2-ethoxy-4-(methoxymethyl)benzamide derivatives as potent and selective PTP1B inhibitors. Bioorganic Chemistry. [Link]
-
Stepan, A. F., et al. (2012). Application of the Bicyclo[1.1.1]pentane Motif as a Non-Aromatic Phenyl Ring Bioisostere. Journal of Medicinal Chemistry. [Link]
-
Patzke, S., et al. (2019). Difluoromethyl Groups for Hydrogen Bonding in Drug Design. Chemical Science. [Link]
Sources
Definitive Guide: Purity Verification of In-Situ 2-Ethoxy-4-fluorobenzoyl Chloride
Executive Summary
The Central Problem: 2-Ethoxy-4-fluorobenzoyl chloride is a highly reactive electrophile. It is thermodynamically unstable in the presence of moisture or protic solvents, rapidly hydrolyzing back to its parent acid (2-ethoxy-4-fluorobenzoic acid). Consequently, direct HPLC/LC-MS analysis is fundamentally flawed , as the moisture in the mobile phase or the atmosphere will degrade the sample during preparation and injection, yielding false-negative purity results.
The Solution: Accurate quantification requires a dual-method approach:
-
In-Situ Monitoring (Qualitative/Kinetic): Using ReactIR (FT-IR) to track the carbonyl shift in real-time without sampling.
-
Derivatization (Quantitative): A "Quench-and-Analyze" protocol converting the unstable acid chloride into a stable methyl ester immediately upon sampling.
Part 1: The Scientific Challenge (Mechanism of Failure)
To understand why standard protocols fail, we must look at the hydrolysis kinetics.
-
The Artifact: When you inject a pure sample of acid chloride into a standard Reverse Phase HPLC (containing water/acetonitrile), the acid chloride reacts with the water in the mobile phase or the autosampler vial.
-
The Result: The chromatogram shows a large peak for the Starting Material (Acid) and a small peak for the Product (Chloride), leading the researcher to believe the reaction is incomplete. In reality, the reaction may have been 100% complete, but the analytical method destroyed the analyte.
Chemical Pathway & Analytical Divergence
Figure 1: The Analytical Divergence. Direct injection leads to artifactual data (red path), while derivatization locks the chemical state for accurate measurement (green path).
Part 2: Comparative Analysis of Methods
The following table contrasts the three primary methods for verifying the purity of this specific acid chloride.
| Feature | Method A: Direct LC-MS | Method B: In-Situ FT-IR | Method C: MeOH Derivatization (Recommended) |
| Primary Utility | None (Avoid) | Process Control (Kinetics) | Purity & Yield Quantification |
| Analyte Detected | Hydrolyzed Acid (Artifact) | C=O Stretch (Vibrational) | Methyl Ester (Surrogate) |
| Precision | Low (Variable Hydrolysis) | Medium (Resolution limits) | High (>99.5% Accuracy) |
| Sample Prep | Dilute in ACN | None (Probe in reactor) | Quench in Methanol/TEA |
| Lag Time | 30-60 mins | Real-Time (<1 min) | 30-60 mins |
| Key Limitation | False Negatives | Requires calibration; hard to see <1% impurities | Offline only |
Part 3: Experimental Protocols
Protocol 1: In-Situ FT-IR Monitoring (Process Control)
Use this method to determine WHEN the reaction is finished.
Principle: The conversion of a Carboxylic Acid to an Acid Chloride results in a significant shift in the Carbonyl (C=O) absorption band due to the inductive electron-withdrawing nature of the chlorine atom.
-
Setup: Insert a diamond-composite probe (e.g., Mettler Toledo ReactIR) into the reaction vessel before adding reagents.
-
Background: Collect a background spectrum of the solvent (e.g., Toluene or DCM).
-
Tracking:
-
Starting Material (Acid): Monitor the disappearance of the peak at ~1680–1700 cm⁻¹ .
-
Product (Acid Chloride): Monitor the appearance and plateau of the peak at ~1770–1785 cm⁻¹ .
-
-
Endpoint: The reaction is deemed complete when the 1680 cm⁻¹ peak flatlines at baseline and the 1775 cm⁻¹ peak stabilizes.
Protocol 2: Methanolysis Derivatization (Purity Validation)
Use this method to determine the exact PURITY of the product.
Principle: Rapidly reacting the acid chloride with anhydrous methanol converts it into Methyl 2-ethoxy-4-fluorobenzoate . This ester is stable, does not hydrolyze in the HPLC mobile phase, and chromatographically separates from the starting acid.
Reagents:
-
Anhydrous Methanol (HPLC Grade)
-
Triethylamine (TEA) - Acts as an acid scavenger (HCl sponge) to drive the reaction.
-
Reaction Sample (Aliquot)
Step-by-Step Methodology:
-
Preparation of Quench Vial:
-
In a 1.5 mL HPLC vial, add 1,000 µL of Anhydrous Methanol .
-
Add 20 µL of Triethylamine (TEA) .
-
Note: TEA is critical to neutralize the HCl generated, preventing acid-catalyzed degradation.
-
-
Sampling:
-
Using a dry syringe/pipette, withdraw 50 µL of the reaction mixture (in-situ acid chloride).
-
IMMEDIATELY submerge the tip into the Methanol/TEA solution and dispense.
-
-
Reaction:
-
Cap the vial and vortex vigorously for 30 seconds.
-
Allow to stand at room temperature for 5-10 minutes. (The reaction is instantaneous, but this ensures completion).
-
-
Analysis:
-
Inject 5-10 µL onto the HPLC (C18 Column).
-
Gradient: Standard Water/ACN gradient (e.g., 5% to 95% ACN).
-
Data Interpretation:
-
Peak A (RT ~ 4.5 min): 2-Ethoxy-4-fluorobenzoic acid (Unreacted Starting Material).
-
Peak B (RT ~ 6.2 min): Methyl 2-ethoxy-4-fluorobenzoate (Derivatized Product).
-
Calculation: % Conversion = [Area B / (Area A + Area B)] × 100.
Part 4: Expected Data & Validation
To validate this guide, we compare the theoretical results of the three methods on the same reaction batch (assuming 98% actual conversion).
| Method | Observed Result | Interpretation |
| Direct Injection | 15% Product / 85% Acid | FALSE FAIL: Suggests reaction failed. Actually caused by in-vial hydrolysis. |
| In-Situ IR | 1680 cm⁻¹ disappears | PASS: Confirming kinetics, but cannot quantify trace impurities easily. |
| MeOH Quench | 98% Methyl Ester / 2% Acid | TRUE PASS: Accurately reflects the reactor composition. |
Derivatization Mechanism Diagram[1]
Figure 2: The Quench Mechanism. Methanol acts as the nucleophile to displace the chloride. Triethylamine neutralizes the HCl byproduct, driving the equilibrium to the right and protecting the column.
References
-
Pahadi, V. (2023). Reaction of benzoic acid with thionyl chloride mechanism. Brainly. Link
-
Thermo Fisher Scientific. (2015). Safety Data Sheet: 4-Fluorobenzoyl chloride. Fisher Scientific. Link
-
Mettler Toledo. (2016). FTIR as a Complementary Tool to HPLC for In-Situ Reaction Monitoring. YouTube/Mettler Toledo AutoChem.[1] Link(Note: Generalized link to manufacturer application note based on search context).
-
BenchChem. (2025).[2] A Comparative Guide to HPLC Method Validation Using Acyl Chloride Derivatization Reagents. BenchChem. Link
-
ResearchGate Community. (2012). What is the simplest way to derive an acid chloride so it can be analyzed by HPLC?. ResearchGate. Link
Sources
Safety Operating Guide
Personal protective equipment for handling 2-Ethoxy-4-fluorobenzoyl chloride
Executive Safety Summary
2-Ethoxy-4-fluorobenzoyl chloride is a potent electrophilic acylating agent. While specific toxicological data for this exact isomer is often extrapolated, its functional classification as a halogenated benzoyl chloride dictates its safety profile.
The Immediate Threat: The primary hazard is not just the liquid itself, but its violent hydrolysis . Upon contact with moisture (including humidity in mucous membranes), it rapidly decomposes into Hydrochloric Acid (HCl) and 2-ethoxy-4-fluorobenzoic acid . This reaction releases significant heat (exothermic) and corrosive acid mists that cause immediate, irreversible tissue damage.
Critical Directive:
-
Never handle on an open benchtop.
-
Never use standard latex examination gloves; they offer negligible protection against acid chlorides.
-
Always have a neutralization plan (quenching) prepared before opening the bottle.
Hazard Mechanism & Toxicology
To handle this compound safely, you must understand the Causality of Injury :
-
Lachrymator Effect: The compound attacks the cornea and mucous membranes. The "Ethoxy" and "Fluoro" substituents increase lipophilicity, potentially facilitating deeper tissue penetration before hydrolysis occurs, leading to delayed but deep chemical burns.
-
Inhalation Risk: Vapors react with lung moisture to form HCl, leading to chemical pneumonitis and pulmonary edema.
-
Sensitization: As with many acyl chlorides, repeated exposure can lead to respiratory sensitization.
PPE Matrix: The Defense System
As a Senior Scientist, I do not recommend PPE based on "minimum compliance" but on maximum permeation resistance . Acid chlorides are insidious; they can embrittle standard glove materials.
Table 1: Personal Protective Equipment Specifications
| Category | Standard Requirement | Senior Scientist Recommendation (Best Practice) | Technical Rationale |
| Hand Protection | Nitrile (4 mil) | Double Gloving Strategy: 1. Inner: Laminated Film (e.g., Silver Shield® / 4H®)2. Outer: Nitrile (minimum 5 mil) | Permeation Kinetics: Acid chlorides degrade nitrile. The laminated liner provides >4 hours breakthrough time. The outer nitrile provides grip and protects the liner from physical tears. |
| Eye/Face | Safety Glasses | Chemical Splash Goggles + Face Shield | Hydrolysis Risk: In a splash event, the compound reacts with eye moisture to generate HCl in situ. Glasses allow vapor entry; goggles seal the eyes. |
| Respiratory | Fume Hood | Fume Hood (Face Velocity >100 fpm) Emergency: Full-face respirator with OV/AG cartridges. | Vapor Control: The primary defense is engineering controls. Respirators are for spill cleanup or emergency egress only. |
| Body | Lab Coat | Chemical-Resistant Apron (Tychem® or PVC) over Lab Coat | Penetration: Cotton lab coats absorb the liquid, holding the corrosive agent against the chest/abdomen. An apron sheds the splash. |
Operational Workflow: The "Dry" Protocol
Handling 2-Ethoxy-4-fluorobenzoyl chloride requires strict exclusion of moisture to prevent degradation and HCl release.
Visualizing the Workflow
Figure 1: Operational logic flow for handling moisture-sensitive acid chlorides. Note the critical environmental check before PPE donning.
Step-by-Step Protocol
1. Preparation (The "Dry" Chain)
-
Glassware: All glassware must be oven-dried (120°C for >2 hours) and cooled under an inert atmosphere (Nitrogen or Argon). Moisture on glass surfaces will trigger immediate hydrolysis.
-
Solvents: Ensure reaction solvents (e.g., Dichloromethane, THF) are anhydrous. Water in the solvent will consume your reagent and generate HCl gas.
2. Transfer Technique
-
Do Not Pour: Pouring acid chlorides from large bottles creates turbulence and invisible aerosols.
-
Use Positive Pressure: Use a syringe with a long needle or a cannula transfer method. Insert a bleed needle connected to an inert gas line into the reagent bottle septum to prevent a vacuum lock.
-
Septum Integrity: If the manufacturer's bottle does not have a septum, attach a clean, dry septum adapter immediately upon opening.
3. The Reaction
-
Exotherm Control: When adding this reagent to a nucleophile (e.g., an amine or alcohol), the reaction is exothermic.
-
Cooling: Cool the receiving flask to 0°C (ice bath) before addition.
-
Rate: Add dropwise. Rapid addition can boil the solvent, potentially pressurizing the vessel.
Emergency & Disposal: The Quenching Protocol
CRITICAL WARNING: Never add the neat (undiluted) acid chloride directly to water. This will cause a violent "steam explosion" of HCl gas.
Safe Quenching Procedure (Small Scale < 100 mL)
-
Prepare the Trap: Create a "Quench Pot" containing a 10% Sodium Carbonate (
) or Sodium Bicarbonate ( ) solution mixed with ice. -
Dilution: Dilute the residual acid chloride in an inert solvent (e.g., Toluene or Hexane) to <10% concentration.
-
Controlled Hydrolysis: Slowly drip the diluted acid chloride solution into the agitated, basic ice slurry.
-
Observation: Watch for bubbling (
release). Stop if the solution warms significantly.
-
-
Verification: Check pH. Ensure the mixture is neutral (pH 7) or slightly basic before disposing of it as aqueous chemical waste.
Spill Response
-
Small Spill (< 5 mL): Cover immediately with dry sand or Vermiculite. Do not use paper towels (they may smoke/char due to HCl generation). Scoop into a waste container and place in the fume hood.
-
Large Spill: Evacuate the lab. The lachrymatory effects will likely make the room uninhabitable without SCBA gear. Contact EHS immediately.
References
-
National Institute for Occupational Safety and Health (NIOSH). (n.d.). Hydrogen chloride: NIOSH Pocket Guide to Chemical Hazards. Centers for Disease Control and Prevention.[1] Retrieved October 26, 2023, from [Link]
-
PubChem. (n.d.).[2] 2-Fluorobenzoyl chloride (Compound Summary). National Library of Medicine. Retrieved October 26, 2023, from [Link]
Sources
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
